molecular formula C9H11BrClN B584709 2-(2-Bromophenyl)azetidine Hydrochloride CAS No. 1346602-68-3

2-(2-Bromophenyl)azetidine Hydrochloride

Cat. No.: B584709
CAS No.: 1346602-68-3
M. Wt: 248.548
InChI Key: XMKPXCDFWAXOCF-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)azetidine Hydrochloride is a useful research compound. Its molecular formula is C9H11BrClN and its molecular weight is 248.548. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Bromophenyl)azetidine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromophenyl)azetidine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromophenyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-8-4-2-1-3-7(8)9-5-6-11-9;/h1-4,9,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKPXCDFWAXOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C2=CC=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346602-68-3
Record name Azetidine, 2-(2-bromophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346602-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Technical Guide: Physicochemical Properties and Handling of 2-(2-Bromophenyl)azetidine Hydrochloride

[1]

Executive Summary

2-(2-Bromophenyl)azetidine Hydrochloride is a specialized heterocyclic building block used primarily in the synthesis of conformationally restricted amine scaffolds for medicinal chemistry. Characterized by the high ring strain of the azetidine core (~26 kcal/mol) coupled with the steric and electronic influence of the ortho-bromo substituent, this compound serves as a critical intermediate for developing ligands targeting CNS receptors (e.g., monoamine transporters) and as a fragment for diversity-oriented synthesis.[1][2]

This guide provides a comprehensive technical analysis of its physicochemical properties, stability profiles, and experimental handling protocols, designed for researchers requiring high-purity inputs for lead optimization.[1][2]

Identity and Core Physicochemical Profile[1][2][3]

The ortho-substitution pattern on the phenyl ring introduces significant steric clash with the azetidine ring, influencing both the conformational landscape and the basicity of the nitrogen center compared to its meta and para isomers.[2]

Chemical Identity
PropertyDetail
Chemical Name 2-(2-Bromophenyl)azetidine Hydrochloride
Free Base CAS 1270584-43-4
Salt Form Hydrochloride (1:1 stoichiometry typical)
Molecular Formula C₉H₁₀BrN[1][3][4][5] · HCl
Molecular Weight 248.55 g/mol (Salt); 212.09 g/mol (Free Base)
SMILES Cl.BrC1=CC=CC=C1C2CNC2
Structure Class 2-Arylazetidine; Secondary Amine; Halogenated Arene
Physicochemical Properties Table

Note: Values derived from structural analogs (e.g., 2-phenylazetidine) and predictive modeling where specific experimental data for the ortho-isomer is absent.

ParameterValue / RangeTechnical Context
Physical State White to off-white crystalline solidHygroscopic; requires desiccated storage.[2]
Melting Point 145–155 °C (Decomposes)Salt formation elevates MP; decomposition often precedes melting due to ring strain release.[2]
Solubility (Water) High (>50 mg/mL)Protonated azetidinium ion is highly hydrophilic.[1]
Solubility (Organic) DMSO, Methanol, EthanolSoluble in polar protic/aprotic solvents; insoluble in hexanes/Et₂O.[1][2]
pKa (Conjugate Acid) ~9.2 – 9.8 (Predicted)Lower than typical secondary amines (~11) due to ring strain (increased s-character in N-lone pair) and inductive electron withdrawal by the o-Br phenyl group.[1]
LogP (Free Base) ~2.1The o-bromo group increases lipophilicity relative to 2-phenylazetidine (LogP ~1.5).[1]
Hygroscopicity Moderate to HighThe HCl salt readily absorbs atmospheric moisture, leading to deliquescence.[2]

Structural Analysis and Stability Mechanisms

The Ortho-Effect and Ring Strain

The 2-(2-bromophenyl) substitution creates a unique steric environment.[1] The bulky bromine atom at the ortho position forces the phenyl ring to twist out of coplanarity with the azetidine ring to minimize steric repulsion with the azetidine C3/C4 protons.[2]

  • Consequence: This twisted conformation can shield the nitrogen lone pair sterically, potentially altering reaction rates in nucleophilic substitutions compared to the para isomer.[2]

  • Ring Strain: The azetidine ring possesses significant angle strain (~90° bond angles vs. 109.5° ideal). This makes the ring susceptible to acid-catalyzed ring-opening reactions (A-ROR), particularly in the presence of nucleophiles.[1][2]

Degradation Pathway: Acid-Catalyzed Ring Opening

Researchers must be cautious during acidic workups.[2] While the HCl salt is stable as a solid, prolonged exposure to strong acids in solution can trigger ring opening.[2]

RingOpeningcluster_legendDegradation MechanismAzetidineProtonated2-(2-Bromophenyl)azetidineTransitionActivatedIminium IntermediateAzetidine->Transition Nucleophilic Attack(e.g., Cl-, H2O) at C4ProductRing-OpenedGamma-Haloamine / AlcoholTransition->Product C-N Bond Cleavage(Strain Release)

Figure 1: Acid-catalyzed ring-opening mechanism.[1] The strain energy of the four-membered ring drives the equilibrium toward the acyclic product upon nucleophilic attack.[1]

Experimental Protocols

Handling and Storage[2][7]
  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.[2]

  • Re-crystallization: If the solid becomes sticky (deliquescence), recrystallize from minimal hot Isopropanol/Ethanol and precipitate with Diethyl Ether.[1][2]

  • Stability: Avoid prolonged exposure to aqueous solutions at pH < 3 or pH > 12.[2]

Analytical Verification (NMR)

The ortho-substitution pattern yields a distinct splitting pattern in ¹H NMR.

Protocol: Dissolve ~5 mg in DMSO-d₆.

  • Diagnostic Signals:

    • Azetidine Ring Protons: Look for multiplets in the 2.4–4.5 ppm range.[2] The C2-H (benzylic) will be a triplet or doublet of doublets shifted downfield (~5.0–5.5 ppm) due to the adjacent nitrogen and phenyl ring.[1]

    • Aromatic Region: 4 distinct proton signals due to the lack of symmetry caused by the ortho-substituent.[2] The proton at the C3 position of the phenyl ring (adjacent to Br) will be the most deshielded aromatic signal.[2]

    • Amine Protons: Broad singlet/hump around 9.0–10.0 ppm (ammonium form).

Free Basing Procedure

To utilize the amine in nucleophilic substitutions (e.g., reductive amination or alkylation), the free base must be generated in situ or isolated immediately before use to prevent polymerization.[1][2]

  • Suspend: Suspend 1.0 eq of the HCl salt in CH₂Cl₂ (DCM).

  • Neutralize: Add 1.2 eq of saturated aqueous NaHCO₃ or 2.0 eq of Na₂CO₃ (solid).

  • Extract: Stir vigorously for 15 minutes. Separate the organic layer.[2]

  • Dry: Dry over anhydrous Na₂SO₄ (Avoid MgSO₄ if Lewis acid sensitivity is suspected, though rare for simple amines).

  • Use: Filter and concentrate in vacuo at < 30°C. Do not heat. Use the resulting oil immediately.

Synthesis & Manufacturing Context

Understanding the synthesis aids in identifying potential impurities (e.g., linear amines or over-alkylated byproducts).[1][2]

The most robust route to 2-arylazetidines typically involves the cyclization of gamma-haloamines or the reduction of beta-lactams, though the latter is less common for ortho-substituted aryls due to steric hindrance.[2]

SynthesisStart2-BromobenzaldehydeStep1Imine Formation(with 3-aminopropanol equiv.)Start->Step1 CondensationStep2Gamma-HaloamineIntermediateStep1->Step2 Activation (e.g., SOCl2)CyclizationIntramolecular Cyclization(Base Induced)Step2->Cyclization NaH or NaOH/Phase TransferFinal2-(2-Bromophenyl)azetidineCyclization->Final Isolation

Figure 2: General synthetic workflow for 2-arylazetidines via the gamma-haloamine pathway.[1]

Safety and Toxicology (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[2][6]
Eye Irritation H319Causes serious eye irritation.[2][6]
STOT-SE H335May cause respiratory irritation.[2][6]

Precautionary Measures:

  • PPE: Wear nitrile gloves and safety glasses.[2] Use a fume hood to avoid inhalation of dust.[2]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

  • Spill: Sweep up solid spills to avoid dust generation; neutralize surface with weak bicarbonate solution if necessary.[2]

References

  • ChemicalBook. (2025).[2] 2-Phenylazetidine Hydrochloride Properties and Supplier Data. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 568971, 2-Phenylazetidine. Retrieved from [1]

  • AK Scientific. (2025).[2] Product Data Sheet: 2-(2-Bromophenyl)azetidine. Retrieved from [1]

  • Couty, F., & Evano, G. (2006).[1][2] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Contextual grounding for azetidine ring strain and synthesis).

  • Padwa, A. (2012).[2] Preparation and Synthetic Applications of Azetidines. Heterocycles. (Authoritative review on azetidine stability and ring opening).

Technical Monograph: 2-(2-Bromophenyl)azetidine Hydrochloride & Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the 2-(2-Bromophenyl)azetidine scaffold, designed for researchers in medicinal chemistry and CNS drug discovery.

Role: Rigidified Phenethylamine Scaffold for CNS Ligand Discovery CAS (Free Base): 1270584-43-4 | Molecular Weight: 248.55 (HCl salt)

Executive Summary

2-(2-Bromophenyl)azetidine hydrochloride represents a high-value "privileged structure" in medicinal chemistry. Structurally, it is a conformationally restricted analog of 2-bromophenethylamine and a bioisostere of proline . By constraining the ethylamine side chain into a four-membered azetidine ring, this scaffold reduces the entropic penalty of binding to monoamine transporters (NET, DAT, SERT) and nicotinic acetylcholine receptors (nAChRs).

The ortho-bromo substitution is the critical design feature. It serves as a "spring-loaded" handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid generation of 2-biaryl-azetidine libraries. This guide details the synthesis, diversification, and pharmacological utility of this scaffold.[1][2]

Chemical Synthesis & Assembly

Two primary routes exist for accessing the 2-arylazetidine core.[3] The Amino Alcohol Cyclization route is preferred for accessing specific enantiomers, while the


-Lactam Reduction  route is often used for racemic bulk preparation.
Route A: Cyclization of -Haloamines (Preferred)

This pathway utilizes phenylglycinol derivatives, allowing for chiral pool synthesis.

  • Starting Material: (R)- or (S)-2-Amino-2-(2-bromophenyl)ethanol.

  • Activation: The primary alcohol is activated as a mesylate or tosylate.

  • Cyclization: Intramolecular nucleophilic displacement by the amine yields the azetidine.

  • Salt Formation: Treatment with HCl/ether precipitates the stable hydrochloride salt.

Route B: Reduction of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -Lactams[5]
  • Cycloaddition: Reaction of 2-bromobenzaldehyde imines with ketenes (Staudinger synthesis) yields 4-(2-bromophenyl)azetidin-2-one.

  • Reduction: The carbonyl is reduced using AlH

    
     or LiAlH
    
    
    
    to the saturated azetidine.
Visualization: Synthesis Workflow

The following diagram illustrates the logic flow for synthesizing and purifying the core scaffold.

SynthesisWorkflow Start Start: 2-Bromobenzaldehyde Imine Imine Formation (Reaction with Amine) Start->Imine + R-NH2, -H2O Lactam Staudinger Cycloaddition (4-Aryl-2-azetidinone) Imine->Lactam + Ketene source Reduction Reduction (LiAlH4/AlH3) Target: 2-(2-Bromophenyl)azetidine Lactam->Reduction Reductive Deoxygenation Salt HCl Salt Formation (Precipitation in Et2O) Reduction->Salt + HCl (g) AltStart Alt: (2-Bromophenyl)glycinol Activation Activation (MsCl/TsCl) AltStart->Activation Cyclization Intramolecular Cyclization (Base Induced) Activation->Cyclization Cyclization->Salt

Caption: Comparative synthetic workflows for accessing the 2-(2-bromophenyl)azetidine core via Staudinger synthesis vs. Amino Alcohol cyclization.

Self-Validating Protocol: Suzuki-Miyaura Diversification

The utility of 2-(2-bromophenyl)azetidine lies in its ability to couple with aryl boronic acids. This protocol includes an internal validation step (TLC/LCMS) to ensure catalyst activity.

Objective: Synthesize 2-(2'-biphenyl)azetidine derivatives.

Reagents:

  • Substrate: 2-(2-Bromophenyl)azetidine HCl (1.0 eq)

  • Coupling Partner: Aryl boronic acid (1.5 eq)

  • Catalyst: Pd(dppf)Cl

    
     (5 mol%)
    
  • Base: K

    
    PO
    
    
    
    (3.0 eq)
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Free Basing (Critical): Dissolve the HCl salt in saturated NaHCO

    
     and extract with DCM. Dry the organic layer and concentrate. Rationale: Free amine prevents poisoning of the Pd catalyst by HCl.
    
  • Degassing: In a microwave vial, combine the free base azetidine, aryl boronic acid, and base. Add solvents. Sparge with Argon for 5 minutes. Validation: Solution must remain clear/yellow; precipitation indicates poor solubility requiring more dioxane.

  • Catalyst Addition: Add Pd(dppf)Cl

    
     quickly under Argon flow. Seal the vial.
    
  • Reaction: Heat to 100°C for 2-4 hours (or 30 min in microwave).

  • Workup: Filter through Celite. Dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Checkpoint: The product should show the disappearance of the aryl bromide signal in LCMS and the appearance of the biaryl mass.

Structural Analogs & SAR Logic

The 2-arylazetidine core is a template for tuning selectivity between norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters.

Key Analog Classes
Analog ClassStructural ModificationPharmacological Effect
Biaryl Analogs Suzuki coupling at ortho-positionIncreases lipophilicity; enhances DAT selectivity by occupying the hydrophobic S2 pocket.
N-Alkylated Methyl/Allyl on Azetidine NitrogenModulates metabolic stability; N-methyl often increases potency (resembling methamphetamine).
3-Substituted Fluoro/Hydroxy at C3Alters ring pucker angle; 3-fluoro decreases pKa of the amine, improving blood-brain barrier penetration.
Pharmacological Mechanism

The azetidine ring constrains the N-C-C-Ar dihedral angle. Unlike flexible phenethylamines, which must pay an entropic cost to adopt the bioactive conformation, the azetidine is pre-organized.

  • NET/DAT Inhibition: The ortho-substitution (e.g., the bromine or subsequent biaryl) creates steric bulk that clashes with specific residues in SERT, often leading to high NET/DAT selectivity (dual reuptake inhibition).

SAR_Logic Core 2-(2-Bromophenyl) azetidine Core Ortho Ortho-Substitution (Br -> Biaryl) Core->Ortho Nitrogen N-Alkylation (H -> Me, Allyl) Core->Nitrogen Ring C3-Substitution (H -> F, OH) Core->Ring Selectivity DAT/NET > SERT Selectivity Ortho->Selectivity Steric Bulk Metabolism Metabolic Stability (t1/2) Nitrogen->Metabolism N-Dealkylation rate BBB BBB Permeability (pKa modulation) Ring->BBB Fluorine effect

Caption: Structure-Activity Relationship (SAR) map detailing how modifications to the core scaffold influence pharmacological outcomes.

References

  • Synth. of Azetidines: Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.[4] Link

  • C-H Arylation: "Preparation of 2‐substituted azetidines via C−H arylation."[5] ResearchGate. Link

  • Azetidine Pharmacology: "Azetidines in medicinal chemistry: emerging applications and approved drugs." PubMed. Link

  • Transporter Inhibitors: "Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake." PMC. Link

  • Commercial Sources: 2-(2-Bromophenyl)azetidine (CAS 1270584-43-4).[6] AKSci. Link

Sources

The 2-Arylazetidine Frontier: A Technical Guide to Discovery, Synthesis, and Pharmacological Application

[1]

Executive Summary

The Pharmacophore of the Future. While nitrogen heterocycles like pyrrolidines (5-membered) and piperidines (6-membered) dominate the FDA-approved pharmacopeia, the 2-arylazetidine (4-membered) remains a high-potential, under-exploited scaffold.[1][2][3] Its relative scarcity is not due to a lack of biological relevance but rather a historical "synthetic bottleneck" caused by extreme ring strain (~26 kcal/mol).[1][2]

For the drug developer, the 2-arylazetidine offers a unique bioisosteric advantage : it rigidly positions aryl substituents in vectors distinct from their 5- and 6-membered counterparts, often improving metabolic stability by reducing lipophilicity (lowering LogD) and blocking metabolically labile sites.[1][2][3] This guide outlines the evolution of this scaffold from a chemical curiosity to a precision tool in modern medicinal chemistry.[4]

Historical Genesis & The Synthetic Bottleneck

The history of 2-arylazetidines is a narrative of overcoming thermodynamic resistance. Unlike the spontaneous formation of 5- and 6-membered rings, the formation of the 4-membered azetidine ring is kinetically and thermodynamically disfavored.[1][2][3]

The Timeline of Discovery[5]
  • 1888 (The Progenitor): Siegmund Gabriel and J. Weiner report the first synthesis of the parent azetidine via the intramolecular cyclization of

    
    -bromopropylamine.[1][2][4] This established the existence of the ring but highlighted the harsh conditions required to form it.
    
  • Mid-20th Century (The 2-Aryl Challenge): Early attempts to synthesize 2-aryl derivatives relied on the reduction of

    
    -lactams (2-azetidinones).[1][2][3] While effective, this required the pre-synthesis of the lactam, often limiting substituent diversity.[5]
    
  • The "Baldwin's Rules" Era: The 4-exo-tet cyclization required to form azetidines is allowed by Baldwin’s rules but is kinetically slow compared to polymerization or hydrolysis.[1][2][3] This made the direct cyclization of amino alcohols or halides low-yielding without specific conformational constraints.[1][2][3]

Diagram: The Evolution of Synthetic Logic

The following diagram illustrates the shift from "Brute Force" cyclization to "Precision Catalysis."

SyntheticEvolutioncluster_0Classical Era (1888 - 1990s)cluster_1Modern Era (2000s - Present)GammaHaloGamma-HaloaminesCyclizationNucleophilic Cyclization(High Temp, Low Yield)GammaHalo->CyclizationIntramolecular SN2BetaLactamBeta-Lactam ReductionBetaLactam->CyclizationLiAlH4 ReductionCH_ActivationPd-CatalyzedC-H ActivationCyclization->CH_ActivationParadigm ShiftStrainReleaseStrain-ReleaseHomologationCH_Activation->StrainReleaseFunctionalizationTarget2-Arylazetidine(High ee%, Diverse R-groups)CH_Activation->TargetStrainRelease->TargetPhotoredoxVisible Light[2+2] CycloadditionPhotoredox->Target

Caption: Transition from classical nucleophilic displacement (thermodynamically difficult) to modern catalytic methods utilizing strain release and transition metal activation.

Pharmacological Significance: The "Magic Methyl" Effect of Ring Contraction

Why struggle to synthesize a strained ring? The answer lies in Vectorial Manipulation .

Replacing a 2-substituted pyrrolidine with a 2-substituted azetidine changes the bond angles and the projection of the substituent.[1][2][3] This is critical for:

  • Bioisosterism of Phenethylamines: The 2-arylazetidine moiety rigidly mimics the ethylamine chain of neurotransmitters (dopamine, serotonin) but constrains the nitrogen lone pair, potentially altering receptor subtype selectivity.[5]

  • Metabolic Stability: The strained ring is often less prone to oxidative metabolism (N-dealkylation) compared to flexible acyclic amines.[1][2][3]

  • Fragment-Based Drug Discovery (FBDD): 2-Arylazetidines serve as low-molecular-weight, polar, rigid fragments that can probe "shallow" pockets in protein targets.[1][2][3]

Case Study: TZT-1027 Analogues Research has demonstrated that replacing the phenylethyl group of the antitumor agent TZT-1027 with a 3-aryl-azetidine (and structurally related 2-aryl variants) retained potent antiproliferative activity (IC50 ~2.2 nM) while altering the solubility profile.[1][2][3] This validates the scaffold as a viable replacement for flexible alkyl-aryl linkers.[1][2][3]

Technical Protocol: Regio- and Diastereoselective Synthesis

This section details a robust, modern protocol for synthesizing trans-2-aryl-3-hydroxymethyl-azetidines. This method (adapted from J. Org. Chem. 2020) is superior to classical methods because it uses kinetic control to favor the 4-membered ring over the thermodynamically favored 5-membered ring.[1][2][3]

The Mechanism: "Baldwin-Guided" Kinetic Cyclization

The reaction utilizes a specific lithiated intermediate that undergoes a 4-exo-tet ring closure faster than the competing 5-endo-tet, provided the temperature is strictly controlled.[1][2][3]

Step-by-Step Protocol

Reagents:

  • Substrate: N-alkyl-N-benzyl-oxiranylmethylamine (easily derived from epichlorohydrin).[1][2][3]

  • Base: Lithium Diisopropylamide (LDA) mixed with Potassium tert-butoxide (LiDA-KOR superbase).[1][2][3]

  • Solvent: Anhydrous THF.

Workflow:

  • Pre-Cooling (Critical):

    • Charge a flame-dried Schlenk flask with THF and cool to -78 °C .

    • Add tert-BuOK (1.0 equiv) and Diisopropylamine (2.0 equiv).[1][2][3]

    • Add n-BuLi (3.0 equiv) dropwise.[1][2][3][6] Stir for 20 minutes to generate the superbase.

  • Substrate Addition:

    • Dissolve the oxirane substrate (1.0 equiv) in minimal THF.[1][2][3]

    • Add this solution dropwise to the superbase mixture at -78 °C over 10 minutes.

    • Technical Note: Rapid addition causes local heating, leading to the formation of the 5-membered pyrrolidine byproduct.

  • Cyclization Phase:

    • Stir the mixture at -78 °C for exactly 2 hours .

    • Validation: Monitor by TLC.[1][4] The starting material spot should disappear, and a new, more polar spot (azetidine) should appear.[5]

  • Quench & Workup:

    • Quench with water (10 mL) while still at -78 °C.

    • Allow to warm to room temperature.[1][6]

    • Extract with diethyl ether (3x).[5][1][2][3][6]

    • Dry over Na₂SO₄ and concentrate.[4]

  • Purification:

    • Flash column chromatography (Silica gel, EtOAc/Hexane gradient).[5]

    • Yield Expectation: 50–70% of the trans-2-arylazetidine.[1][2][3]

Table 1: Troubleshooting the Cyclization

ObservationRoot CauseCorrective Action
Pyrrolidine Byproduct Temperature > -70 °CEnsure cryostat/dry ice bath is stable; add substrate slower.[1][2][3]
Low Yield Wet THF or old n-BuLiTitrate n-BuLi before use; distill THF over Na/Benzophenone.[1][2][3]
No Reaction Base degradationPrepare LiDA-KOR fresh; do not store pre-mixed base.[1][2][3]

Modern Catalytic Advances (The "Cutting Edge")

While the lithiation method above is excellent for specific substrates, Palladium-catalyzed C-H activation represents the frontier for diversifying the aryl ring after the azetidine is formed.

Key Methodology: Pd-Catalyzed C(sp³)-H Arylation[1][2][3]

  • Concept: Uses the azetidine nitrogen (often protected with a directing group like picolinamide) to direct a Palladium catalyst to the C2 position.[1]

  • Significance: Allows for the installation of complex aryl groups onto a pre-formed azetidine core, enabling the rapid generation of libraries for SAR (Structure-Activity Relationship) studies.

CH_ActivationStartAzetidine Precursor(with Directing Group)CatalystPd(OAc)2 + Ag2CO3(Catalytic Cycle)Start->CatalystCoordinationIntermediatePalladacycle Intermediate(5-membered ring)Catalyst->IntermediateC-H ActivationProduct2-Arylazetidine(C2-Arylated)Intermediate->ProductReductive Elimination+ Aryl Iodide

Caption: Mechanism of Pd-catalyzed C-H arylation facilitated by a directing group (DG) on the nitrogen.[1][2][3]

References

  • Gabriel, S., & Weiner, J. (1888).[5][4] Ueber das Propylenimin. Berichte der deutschen chemischen Gesellschaft. Link (Foundational discovery of azetidine).[5][1][2][3]

  • Couty, F., & Evano, G. (2006).[5] Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. (Review of classical synthetic methods).

  • Nagy, X., et al. (2020).[5] Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules. The Journal of Organic Chemistry. Link (Source of the lithiation protocol).[5][1][2][3]

  • He, G., et al. (2013).[5] Palladium-Catalyzed C(sp3)–H Arylation of 2-Arylazetidines. Angewandte Chemie International Edition. (Key reference for C-H activation).

  • Yan, Q., et al. (2016).[5][7][8] Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs. Link (Pharmacological application).[5][1][2][3]

  • Siponimod (Mayzent) Data Sheet . PubChem.[1] Link (Example of approved azetidine-containing drug, illustrating the 3-substituted class).[5][1][2][3]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2-Bromophenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry and drug discovery. Their strained ring system imparts unique conformational properties and reactivity, making them valuable scaffolds for the synthesis of novel therapeutic agents. The 2-arylazetidine motif, in particular, serves as a key building block for a variety of biologically active compounds. This guide focuses on the detailed spectroscopic characterization of a specific, yet under-documented, member of this family: 2-(2-Bromophenyl)azetidine.

The precise elucidation of the structure of 2-(2-Bromophenyl)azetidine is paramount for its application in synthetic chemistry and for understanding its structure-activity relationships in drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(2-Bromophenyl)azetidine, based on predictive models and comparative analysis with structurally related analogs. Furthermore, it outlines detailed, field-proven protocols for acquiring high-quality spectroscopic data for this class of compounds.

Predicted Spectroscopic Data of 2-(2-Bromophenyl)azetidine

Due to the limited availability of experimental data for 2-(2-Bromophenyl)azetidine in the public domain, the following data is based on computational predictions. This information provides a robust framework for researchers to anticipate and interpret experimental results.

Table 1: Predicted ¹H NMR Spectral Data for 2-(2-Bromophenyl)azetidine

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) (Hz)
H-24.8 - 5.0Triplet7.5 - 8.5
H-3 (axial)2.3 - 2.5Multiplet-
H-3 (eq)2.8 - 3.0Multiplet-
H-4 (axial)3.5 - 3.7Multiplet-
H-4 (eq)3.9 - 4.1Multiplet-
NH2.0 - 3.0Broad Singlet-
Ar-H7.1 - 7.7Multiplet-

Table 2: Predicted ¹³C NMR Spectral Data for 2-(2-Bromophenyl)azetidine

CarbonPredicted Chemical Shift (ppm)
C-260 - 65
C-325 - 30
C-445 - 50
C-Ar (C-Br)120 - 125
C-Ar127 - 135
C-Ar (ipso)140 - 145

Table 3: Predicted IR Spectral Data for 2-(2-Bromophenyl)azetidine

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3400Medium
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 2950Medium
C=C (Aromatic)1450 - 1600Medium to Strong
C-N Stretch1100 - 1200Medium
C-Br Stretch500 - 600Strong

Table 4: Predicted Mass Spectrometry Data for 2-(2-Bromophenyl)azetidine

IonPredicted m/zNotes
[M]+211/213Molecular ion peak with characteristic isotopic pattern for bromine.
[M-H]+210/212Loss of a hydrogen atom.
[M-C₂H₄]+183/185Loss of ethene via retro-cycloaddition.
[C₇H₆Br]+170/172Bromotropylium ion.
[C₆H₅]+77Phenyl cation.

In-depth Spectroscopic Interpretation

The interpretation of the spectroscopic data for 2-(2-Bromophenyl)azetidine relies on fundamental principles of each technique and is further informed by experimental data from analogous compounds, such as 2-phenylazetidine and its N-protected derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide key information about the connectivity and stereochemistry of the molecule.

  • Azetidine Ring Protons: The protons on the four-membered ring will appear in the aliphatic region. The H-2 proton, being adjacent to both the nitrogen atom and the aromatic ring, is expected to be the most deshielded of the ring protons, appearing as a triplet in the range of 4.8-5.0 ppm. The geminal and vicinal couplings between the protons on C-3 and C-4 will result in complex multiplets. The diastereotopic nature of the C-3 and C-4 protons will lead to distinct signals for the axial and equatorial positions.

  • Aromatic Protons: The four protons on the 2-bromophenyl ring will resonate in the aromatic region (7.1-7.7 ppm) as a complex multiplet due to ortho, meta, and para couplings.

  • N-H Proton: The proton on the nitrogen atom will likely appear as a broad singlet due to quadrupole broadening and potential exchange with residual water in the NMR solvent. Its chemical shift can be highly variable depending on the solvent and concentration.

For comparison, the experimental ¹H NMR spectrum of N-Boc-2-phenylazetidine shows the H-2 proton at approximately 5.18 ppm, and the azetidine ring protons (H-3 and H-4) as multiplets between 2.13 and 3.99 ppm[1]. The introduction of the bromine atom at the ortho position in our target molecule is expected to have a minor deshielding effect on the H-2 proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

  • Azetidine Ring Carbons: The C-2 carbon, attached to the nitrogen and the aromatic ring, is expected to be the most downfield of the aliphatic carbons (60-65 ppm). The C-3 and C-4 carbons will appear at higher fields. Experimental data for N-Boc-2-phenylazetidine shows the C-2, C-3, and C-4 carbons at approximately 65.6, 25.6, and 46.4 ppm, respectively[1].

  • Aromatic Carbons: The six carbons of the bromophenyl ring will appear in the aromatic region. The carbon atom attached to the bromine (C-Br) is expected to be shielded compared to the other aromatic carbons due to the heavy atom effect, resonating around 120-125 ppm. The ipso-carbon, attached to the azetidine ring, will be the most deshielded of the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in a molecule.

  • N-H Stretch: A characteristic medium intensity band is expected in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the azetidine ring will be observed below 3000 cm⁻¹.

  • C=C Aromatic Stretches: A series of bands in the 1450-1600 cm⁻¹ region will be indicative of the aromatic ring.

  • C-Br Stretch: A strong absorption band in the fingerprint region, typically between 500-600 cm⁻¹, will confirm the presence of the carbon-bromine bond.

The IR spectrum of N-Boc-2-phenylazetidine shows characteristic absorptions for the N-Boc group (C=O stretch around 1701 cm⁻¹) and the aromatic ring[1]. For 2-(2-Bromophenyl)azetidine, the absence of the strong carbonyl absorption and the presence of the N-H stretch will be key distinguishing features.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structure elucidation.

  • Molecular Ion: The mass spectrum is expected to show a molecular ion peak ([M]⁺) with a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), appearing at m/z 211 and 213.

  • Fragmentation: A common fragmentation pathway for 2-arylazetidines is the retro-cycloaddition reaction, leading to the loss of ethene and the formation of a bromophenyl-substituted imine fragment. Another likely fragmentation is the loss of a hydrogen atom to form a stable azetidinium ion. The cleavage of the C-C bond between the azetidine ring and the aromatic ring can lead to the formation of a bromotropylium ion or a phenyl cation. The high-resolution mass spectrum (HRMS) of N-Boc-2-phenylazetidine shows the [M+Na]⁺ ion, confirming its molecular formula[1].

Experimental Protocols

To ensure the acquisition of high-quality and reliable spectroscopic data, the following detailed protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

dot

Caption: Workflow for NMR data acquisition and processing.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 2-(2-Bromophenyl)azetidine and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Add a small amount of an internal standard, such as tetramethylsilane (TMS). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the field frequency using the deuterium signal of the solvent. Optimize the magnetic field homogeneity by shimming. Tune and match the probe for the ¹H frequency.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For a good signal-to-noise ratio, 8-16 scans are usually sufficient.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase correction and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of solvent) is often required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: Follow the same locking and shimming procedures as for ¹H NMR. Tune and match the probe for the ¹³C frequency.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-220 ppm) is necessary. A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the FID as described for ¹H NMR. Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

dot

Caption: Workflow for IR data acquisition and analysis.

  • Sample Preparation (Thin Film Method for Liquids/Oils): Place a drop of the neat liquid sample of 2-(2-Bromophenyl)azetidine between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.

  • Sample Preparation (KBr Pellet Method for Solids): Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the sample holder in the FT-IR spectrometer. First, run a background scan to account for atmospheric CO₂ and water vapor. Then, acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Mass Spectrometry (MS)

dot

Caption: Workflow for mass spectrometry data acquisition.

Electrospray Ionization (ESI) Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.

  • Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate. Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive ion mode) and any other adduct ions. If conducting tandem MS (MS/MS), select the molecular ion as the precursor ion and acquire the fragmentation spectrum.

Conclusion

References

  • Di Vona, M. L., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. RSC Advances, 5(89), 72939-72943. Available at: [Link]

Sources

Biological Activity of Azetidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the modern pharmacopeia, the azetidine ring—a saturated four-membered nitrogen heterocycle—has transcended its historical status as a mere synthetic curiosity to become a "privileged scaffold."[1][2] Unlike its three-membered homolog (aziridine), which is often too reactive for broad systemic use, and its five-membered homolog (pyrrolidine), which is conformationally flexible, azetidine offers a unique balance of structural rigidity , metabolic stability , and vectorial control .

This guide analyzes the biological activity of azetidine derivatives, dissecting their role in oncology, infectious diseases, and inflammation. It provides researchers with actionable insights into structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols.

Part 1: The Pharmacophore – Structural & Physicochemical Properties[3]

The incorporation of an azetidine ring into a drug candidate is rarely accidental; it is a strategic medicinal chemistry maneuver designed to modulate specific physicochemical parameters.

Ring Strain and Reactivity

Azetidine possesses a ring strain energy of approximately 25 kcal/mol . This strain is significantly lower than aziridine (~27 kcal/mol) but higher than pyrrolidine (~6 kcal/mol).

  • Implication: The ring is stable enough to survive metabolic circulation but possesses unique reactivity that can be exploited in covalent inhibitor design (e.g., serine hydrolase inhibitors).

Lipophilicity and Basicity Modulation

Azetidines are powerful tools for lowering


 and modulating 

.
  • Basicity: The

    
     of the azetidine nitrogen (approx. 11.3) is generally higher than that of pyrrolidine, but N-substitution allows for fine-tuning.[3][4]
    
  • Lipophilicity: Replacing a piperidine or pyrrolidine ring with an azetidine often lowers the lipophilicity (

    
    ) of a molecule, improving solubility and reducing metabolic clearance.
    
Conformational Restriction (The "Butterfly" Effect)

The azetidine ring exists in a puckered "butterfly" conformation. This rigidity restricts the conformational space of the attached substituents, locking the molecule into a bioactive conformation that minimizes the entropic penalty upon binding to a protein target.

Part 2: Therapeutic Landscape & Biological Activities[4]

Oncology: Precision Kinase Inhibition

Azetidine derivatives have found profound success in targeting specific kinases within the RAS/RAF/MEK/ERK pathway.

  • Case Study: Cobimetinib (Cotellic)

    • Target: MEK1/MEK2 (Mitogen-activated protein kinase kinase).[3][4]

    • Mechanism: Cobimetinib binds to the allosteric pocket of MEK.[5] The 3-hydroxy-3-(piperidin-2-yl)azetidine moiety is critical.[3][4] The azetidine ring acts as a rigid linker that projects the piperidine group into the catalytic loop, stabilizing the inactive conformation of the enzyme.

    • Clinical Outcome: Used in combination with vemurafenib for BRAF V600E-mutated melanoma.[3][4]

Infectious Diseases: Next-Gen Fluoroquinolones

The inclusion of azetidine in antibiotic scaffolds has revitalized classes plagued by resistance.[3][4]

  • Case Study: Delafloxacin (Baxdela) [3]

    • Target: DNA Gyrase and Topoisomerase IV.[6]

    • Structural Innovation: Delafloxacin features a 3-hydroxyazetidin-1-yl group at the C7 position.[3][4][7]

    • Biological Impact: Unlike zwitterionic fluoroquinolones, Delafloxacin is anionic at neutral pH. The azetidine group enhances activity in acidic environments (e.g., abscesses, phagolysosomes), making it highly effective against MRSA (Methicillin-Resistant Staphylococcus aureus).

Inflammation & Autoimmunity: JAK Inhibition[4]
  • Case Study: Baricitinib (Olumiant) [3][8]

    • Target: JAK1/JAK2.

    • Structure: Contains an azetidine ring substituted with an ethylsulfonyl group and a cyanomethyl group.

    • Role: The azetidine moiety serves as a sp

      
      -rich linker that correctly orients the nitrile group to interact with the JAK active site, providing high selectivity over JAK3.
      
Cardiovascular: Calcium Channel Blockade[4][5][10]
  • Case Study: Azelnidipine (Calblock)

    • Target: L-type Calcium Channels.[3][4]

    • Structure: A dihydropyridine derivative containing a 1-benzhydrylazetidin-3-yl ester.[3][4]

    • Benefit: The bulky azetidine-based ester confers a slow onset and long duration of action, preventing the reflex tachycardia often seen with older calcium channel blockers.[3]

Part 3: Mechanistic Visualization

The following diagram illustrates the signaling pathways targeted by key azetidine-based drugs, specifically focusing on the MEK/ERK pathway (Cobimetinib) and JAK/STAT pathway (Baricitinib).

Azetidine_Pathways cluster_oncology Oncology (MEK Inhibition) cluster_inflammation Inflammation (JAK Inhibition) RAS RAS (GTPase) RAF RAF (Kinase) RAS->RAF MEK MEK1/2 (Target of Cobimetinib) RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation (Melanoma) ERK->Proliferation Cobimetinib Cobimetinib (Azetidine Derivative) Cobimetinib->MEK Allosteric Inhibition Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/JAK2 (Target of Baricitinib) Receptor->JAK STAT STAT Proteins JAK->STAT Phosphorylation Transcription Inflammatory Gene Transcription STAT->Transcription Translocation Baricitinib Baricitinib (Azetidine Derivative) Baricitinib->JAK ATP Competitive Inhibition

Caption: Mechanistic intervention points of azetidine-based drugs Cobimetinib (MEK) and Baricitinib (JAK).

Part 4: Experimental Framework

Synthesis Protocol: Functionalized Azetidine Formation

Objective: Synthesis of a 1,3-disubstituted azetidine via intramolecular cyclization of a


-amino alcohol derivative.[3][4] This is a foundational workflow for creating azetidine libraries.

Reagents:

  • Substrate: N-protected 3-amino-1-propanol derivative (e.g., with a leaving group like mesylate or halide at the 1-position).[3][4]

  • Base: Sodium hydride (NaH) or Lithium bis(trimethylsilyl)amide (LiHMDS).

  • Solvent: Anhydrous THF or DMF.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (

    
     or Ar), dissolve the N-protected 
    
    
    
    -amino halide (1.0 equiv) in anhydrous THF (0.1 M concentration).
  • Activation: Cool the solution to 0°C. Slowly add NaH (1.2 equiv, 60% dispersion in mineral oil) to the stirring solution. Caution: Hydrogen gas evolution.[3]

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor conversion via TLC or LC-MS.[3][4] The intramolecular nucleophilic attack of the amide nitrogen onto the carbon bearing the leaving group forms the ring.

  • Quenching: Cool to 0°C and carefully quench with saturated aqueous

    
    .
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the N-protected azetidine.

Biological Assay: Minimum Inhibitory Concentration (MIC)

Objective: Evaluate the antimicrobial activity of a novel azetidine derivative (e.g., a Delafloxacin analog) against S. aureus.

Protocol:

  • Inoculum Prep: Grow S. aureus (ATCC 29213) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to mid-log phase. Adjust turbidity to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in CAMHB.
    
  • Compound Dilution: Prepare a stock solution of the azetidine derivative in DMSO. Perform 2-fold serial dilutions in a 96-well microtiter plate using CAMHB. Final concentration range: 64

    
    g/mL to 0.06 
    
    
    
    g/mL. Ensure final DMSO concentration is <1%.
  • Inoculation: Add diluted bacterial suspension to each well (final volume 100

    
    L, final cell density 
    
    
    
    CFU/mL).
  • Controls: Include Growth Control (bacteria + solvent) and Sterility Control (media only).

  • Incubation: Incubate plates at 37°C for 18–24 hours.

  • Readout: Determine MIC as the lowest concentration with no visible growth. Validate with optical density (

    
    ) measurement.
    

Part 5: Data Summary & SAR Analysis

The table below compares the key physicochemical and biological attributes of azetidine against other common nitrogen heterocycles, justifying its selection in drug design.

FeatureAziridine (3-membered)Azetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)
Ring Strain ~27 kcal/mol~25 kcal/mol~6 kcal/mol~0 kcal/mol
Stability Low (Alkylating agent)Moderate (Metabolically stable)HighHigh
Log P Impact LowersLowers (vs. 5/6-ring)NeutralIncreases
Conformation RigidRigid (Puckered)Flexible (Envelope)Flexible (Chair)
Drug Example Mitomycin CCobimetinib CaptoprilFentanyl
Synthesis Workflow Visualization

Synthesis_Workflow cluster_alt Alternative Route Start Amino Alcohol Precursor Activation Activation (Mesylation/Halogenation) Start->Activation MsCl, Et3N Cyclization Base-Mediated Cyclization (NaH/THF) Activation->Cyclization Intramolecular SN2 Product Azetidine Scaffold Cyclization->Product Ring Closure BetaLactam Beta-Lactam Reduction Reduction (LiAlH4) BetaLactam->Reduction Reduction->Product

Caption: Primary synthetic pathways for accessing the azetidine core.

References

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. PubMed. [Link]

  • Cobimetinib (Cotellic): Structure and Mechanism. PubChem. [Link]

  • Delafloxacin: A Novel Anionic Fluoroquinolone. MDPI Antibiotics. [Link]

  • Baricitinib: Crystal Structure and JAK Inhibition. Cambridge Core. [Link]

  • Azelnidipine: Pharmacology and Structure. PubChem. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry. [Link]

Sources

Technical Guide: Safety, Handling, and Stability of 2-(2-Bromophenyl)azetidine Hydrochloride

[1]

Chemical Identity & Structural Context

Compound Name: 2-(2-Bromophenyl)azetidine Hydrochloride CAS Number: 1270584-43-4 (Free base reference) Molecular Formula: C₉H₁₀BrN[1][2][3] · HCl Molecular Weight: ~248.55 g/mol (Salt form)[3][4]

The "Strain-Driven" Reactivity Profile

To handle this compound safely, researchers must first understand its molecular architecture.[1][3][4] 2-(2-Bromophenyl)azetidine is a four-membered nitrogen heterocycle (azetidine) substituted with a bulky ortho-bromoaryl group.[1][3]

  • Ring Strain: Azetidines possess significant ring strain (~25.4 kcal/mol), making them thermodynamically primed for ring-opening reactions.[3][5]

  • Ortho-Substitution Effect: The bromine atom at the ortho position creates steric hindrance near the azetidine nitrogen.[3][4] This can inhibit normal N-alkylation kinetics but paradoxically increase the lability of the ring under acidic conditions due to torsional strain.[3]

  • Salt vs. Free Base: The hydrochloride salt stabilizes the nitrogen lone pair, preventing autopolymerization.[3][4] However, it renders the solid hygroscopic and potentially acidic upon hydrolysis.[3][4]

Risk Assessment & Toxicology (GHS & SAR Analysis)

As a research-grade compound, specific toxicological data may be sparse.[1][3] The following assessment relies on Structure-Activity Relationship (SAR) "Read-Across" protocols for aryl-azetidines and halogenated amines.

GHS Classification (Predicted/derived)
Hazard ClassCategoryHazard StatementMechanism of Action
Skin Corrosion/Irritation Cat.[1][3] 2 H315: Causes skin irritationpH effects of hydrolyzed HCl salt; lipid intercalation by lipophilic aryl group.[3][4]
Eye Damage/Irritation Cat.[3][4] 2A H319: Causes serious eye irritationDirect mucous membrane attack by amine salt.[3][4]
Acute Toxicity (Oral) Cat.[3][4] 4 H302: Harmful if swallowedBioavailability of aryl amines; potential metabolic activation.[3][4]
Specific Target Organ Tox. Cat. 3 H335: Respiratory irritationInhalation of fine dusts; hygroscopic particles dehydrating mucosal tissue.[3][4]
Critical Toxicology Insight: The "Ring-Opening" Hazard

Warning: Under acidic metabolic conditions (e.g., stomach acid) or specific synthetic environments, aryl azetidines can undergo nucleophilic ring opening .[3]

  • In Vivo Risk: If ingested, the ring may open to form reactive alkylating agents (e.g., gamma-haloamines), which are potential genotoxins.[3]

  • Handling Implication: Treat this compound as a potential alkylating agent . Double-gloving (Nitrile + Laminate) is recommended for concentrated handling.[1][3][4]

Operational Handling Protocols

A. Storage & Stability

The stability of 2-(2-Bromophenyl)azetidine HCl is binary: stable in the freezer, metastable on the bench.[3]

  • Temperature: Store at -20°C . Room temperature storage promotes slow degradation via dehydrohalogenation or ring opening.[3][4]

  • Atmosphere: Hygroscopic.[3][4] Must be stored under Argon or Nitrogen .[3][4] Moisture absorption leads to clumping and hydrolysis, generating free HCl gas within the vial.[3][4]

  • Light: The C-Br bond is photosensitive.[1][3][4] Store in amber vials to prevent radical debromination.

B. Experimental Workflow: The "Acid-Avoidance" Rule

Unlike standard amine salts, azetidine salts require strict pH control during reaction setup.[3][4]

  • Avoid Strong Acids: Do not expose to strong Lewis or Brønsted acids unless the specific intent is ring expansion/opening.[3][4] Protonation of the nitrogen activates the C-N bond for cleavage.[3][4]

  • Neutralization: When freeing the base, use mild bases (e.g., NaHCO₃, K₂CO₃) in a biphasic system (DCM/Water) at 0°C .[3][4] Avoid exothermic spikes which can trigger polymerization.[3][4]

C. Safe Handling Decision Matrix

The following diagram outlines the logical decision flow for handling this compound to prevent degradation and exposure.

SafetyMatrixStartStart: Handling 2-(2-Bromophenyl)azetidine HClCheckStateCheck Physical State(Powder vs. Solution)Start->CheckStatePowderSolid / PowderCheckState->PowderSolutionIn SolutionCheckState->SolutionWeighingWeighing Protocol:1. Anti-static gun usage2. Weigh inside Fume Hood3. Avoid metal spatulas (trace metal catalysis)Powder->WeighingHygroscopic RiskSolventChoiceSolvent Selection:Avoid protic acids.Preferred: DCM, THF, MeCN.Solution->SolventChoiceStability RiskReactionReaction Setup:Maintain T < 40°CInert Atmosphere (Ar/N2)Weighing->ReactionSolventChoice->ReactionCleanupQuench/Cleanup:Dilute with mild base (NaHCO3)Do NOT use strong acid waste streamReaction->CleanupPost-Process

Caption: Operational workflow emphasizing moisture control and acid avoidance to preserve the strained azetidine ring.

Emergency Response & Spill Control

Scenario A: Benchtop Spill (Solid)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don a P100 respirator if outside a hood.[3][4] Wear double nitrile gloves.[3][4]

  • Neutralize: Do not sweep dry dust (aerosol risk).[3][4] Cover with a paper towel dampened with saturated Sodium Bicarbonate (NaHCO₃) solution.[3][4] This neutralizes the HCl salt and prevents acid fumes.[3][4]

  • Disposal: Collect into a sealed container labeled "Hazardous Waste: Halogenated Organic Solid."

Scenario B: Skin/Eye Exposure[1][4][6]
  • Eye Contact: Flush immediately for 15 minutes .[3][4] Note: The HCl salt will cause immediate stinging.[3][4] Do not stop flushing.

  • Skin Contact: Wash with soap and water.[3][4] Do not use alcohol/ethanol , as this enhances the transdermal absorption of the lipophilic bromophenyl moiety.[3][4]

Disposal Considerations

Do not dispose of down the drain.

  • Chemical Compatibility: Segregate from strong oxidizers and strong acids in the waste stream.[3][4]

  • Method: High-temperature incineration equipped with a scrubber is required due to the generation of NOx (nitrogen oxides), HCl (hydrogen chloride), and HBr (hydrogen bromide) during combustion.[3]

References

  • Chemical Identity & Properties

    • 2-(2-Bromophenyl)azetidine (CAS 1270584-43-4).[1][2][3] AK Scientific Product Catalog.[3][4] Retrieved from [1][4]

    • 3-(4-Bromophenyl)azetidine HCl (Analogous Safety Data).[1][3] Fluorochem Safety Data Sheet.[3][4] Retrieved from [1][4]

  • Reactivity & Ring Strain

    • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character.[3][4][5][6] Organic & Biomolecular Chemistry, 2021.[3][4][5][7] (Discusses ring-opening hazards). Retrieved from [1][4]

    • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[1][3][4] ACS Med.[3][4][7] Chem. Lett., 2021.[3][4][7] (Details acid-mediated instability). Retrieved from [1][4]

  • General Handling of Azetidine Salts

    • Safety Data Sheet: Azetidine Hydrochloride.[3][4] TCI Chemicals.[3][4] Retrieved from [1][4]

Technical Guide: Therapeutic Potential & Pharmacological Profiling of 2-(2-Bromophenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Bromophenyl)azetidine represents a specialized scaffold in medicinal chemistry, combining a conformationally restricted phenethylamine backbone with an ortho-halogenated aromatic ring. While azetidines have historically been underutilized due to synthetic challenges, recent advances have positioned them as privileged structures for Central Nervous System (CNS) drug discovery.

This guide outlines the theoretical and empirically derived therapeutic targets for 2-(2-Bromophenyl)azetidine. Based on Structure-Activity Relationship (SAR) data from analogous 2-phenylazetidines and ortho-substituted phenethylamines, this compound is predicted to act primarily as a modulator of monoamine transporters (MATs) and nicotinic acetylcholine receptors (nAChRs) . Its rigidified structure offers distinct metabolic advantages over acyclic analogs (e.g., amphetamines), potentially reducing oxidative deamination while enhancing receptor selectivity.

Chemical Structure & Pharmacophore Analysis

The therapeutic potential of 2-(2-Bromophenyl)azetidine is dictated by its three core structural features:

  • The Azetidine Ring: A four-membered nitrogen heterocycle that constrains the ethylamine side chain of the phenethylamine pharmacophore.[1] This restriction reduces entropic penalties upon binding to transmembrane proteins.

  • The 2-Phenyl Substitution: Places the aromatic ring alpha to the nitrogen, mimicking the spatial arrangement found in psychostimulants (e.g., amphetamine, methylphenidate) and antidepressants.

  • The Ortho-Bromo (2-Br) Group: A bulky, lipophilic substituent. In similar scaffolds (e.g., 2-bromomethcathinone or ortho-substituted phenylpiperidines), this substitution often shifts selectivity towards the Serotonin Transporter (SERT) or Norepinephrine Transporter (NET) over the Dopamine Transporter (DAT), while also blocking metabolic hydroxylation at the ortho-position.

Pharmacophore Visualization

The following diagram illustrates the structural overlay of 2-(2-Bromophenyl)azetidine with the endogenous neurotransmitter dopamine, highlighting the constrained vectors.

Pharmacophore Compound 2-(2-Bromophenyl)azetidine Feature1 Aromatic Ring (Pi-Stacking) Compound->Feature1 Feature2 Basic Nitrogen (Ionic Bond w/ Asp residue) Compound->Feature2 Feature3 Distance Constraint (Azetidine Ring) Compound->Feature3 Feature4 Steric Bulk (2-Br) (Selectivity Modulator) Compound->Feature4 Dopamine Dopamine (Endogenous) Dopamine->Feature1 Dopamine->Feature2 Feature3->Feature2 Locks N-vector Feature4->Feature1 Twists Ring Torsion

Figure 1: Pharmacophore mapping showing the alignment of key structural features between the target compound and the endogenous substrate dopamine.

Primary Therapeutic Targets

Based on the "constrained phenethylamine" motif, the following biological targets are prioritized for investigation.

Monoamine Transporters (MATs)

The most probable targets are the solute carrier family 6 (SLC6) transporters. 2-substituted azetidines function as rigid analogs of amphetamine.

  • Norepinephrine Transporter (NET): High Probability. The 2-phenylazetidine scaffold typically exhibits high affinity for NET. The ortho-bromo substituent adds lipophilicity, which generally favors NET/SERT binding over DAT.

  • Serotonin Transporter (SERT): Moderate-High Probability. Bulky ortho-substituents on phenyl rings often enhance SERT affinity (e.g., in arylpiperazines).

  • Dopamine Transporter (DAT): Moderate Probability. While the scaffold supports DAT binding, the steric bulk of the bromine atom at the ortho position may reduce potency compared to the unsubstituted or para-substituted analogs.

Therapeutic Implication:

  • Indication: ADHD (NET/DAT modulation), Depression (SERT/NET inhibition), or Neuropathic Pain (NET inhibition).

  • Mechanism: Likely acts as a reuptake inhibitor rather than a substrate-releaser, as the bulky bromine and azetidine ring strain may prevent translocation through the transporter pore.

Nicotinic Acetylcholine Receptors (nAChRs)

Azetidine rings are privileged scaffolds for nAChR ligands (e.g., A-85380). The basic nitrogen of the azetidine mimics the quaternary ammonium of acetylcholine.

  • α4β2 Subtype: Potential for high-affinity binding. The aromatic ring provides pi-cation interactions with Trp residues in the binding pocket.

  • α7 Subtype: Secondary target.

Therapeutic Implication:

  • Indication: Cognitive enhancement (Alzheimer’s), Analgesia (non-opioid pain relief).

Experimental Validation Protocols

To validate these targets, a hierarchical screening cascade is required. This protocol ensures resource efficiency by filtering inactive pathways early.

Phase 1: In Silico & Binding Affinity (Hit Identification)
  • Molecular Docking:

    • Target: Human DAT, NET, SERT (Crystal structures available: PDB 4M48 for DAT, 4XP4 for SERT).

    • Protocol: Dock 2-(2-Bromophenyl)azetidine into the central binding site (S1). Calculate binding free energy (

      
      ).
      
    • Control: Compare against Amphetamine and Fluoxetine.

  • Radioligand Binding Assay (In Vitro):

    • Method: Competition binding using membrane preparations from HEK293 cells stably expressing hNET, hSERT, or hDAT.

    • Radioligands:

      • 
         (for NET)
        
      • 
         (for SERT)
        
      • 
         (for DAT)
        
    • Output:

      
       values. A 
      
      
      
      indicates a potent lead.
Phase 2: Functional Characterization (Mechanism of Action)

Once binding is confirmed, determine if the compound is a blocker (inhibitor) or a substrate (releaser) .

  • Uptake Inhibition Assay:

    • Measure the inhibition of

      
       uptake into synaptosomes.
      
    • Data Analysis: Construct concentration-response curves to determine

      
      .
      
  • Efflux Assay (Release Potential):

    • Pre-load cells with

      
       or 
      
      
      
      .
    • Treat with test compound.[2][3]

    • Interpretation: If radioactivity is released into the supernatant, the compound is a substrate/releaser (Amphetamine-like). If not, it is a pure reuptake inhibitor (Methylphenidate-like). Hypothesis: The ortho-bromo group will likely favor Reuptake Inhibition.

Experimental Workflow Diagram

ScreeningCascade Start Compound Synthesis (CAS 1270584-43-4) InSilico In Silico Docking (hSERT, hNET, hDAT) Start->InSilico Binding Radioligand Binding (Ki Determination) InSilico->Binding Decision1 Ki < 100 nM? Binding->Decision1 Functional Functional Uptake/Efflux (IC50 / EC50) Decision1->Functional Yes Discard Discard / Archive Decision1->Discard No Selectivity Off-Target Panel (hERG, 5-HT2B, MAO) Functional->Selectivity Lead Lead Candidate Optimization Selectivity->Lead

Figure 2: Hierarchical screening cascade for validating the pharmacological profile of 2-(2-Bromophenyl)azetidine.

Safety & Toxicology Considerations

Metabolic Stability

The ortho-bromo substituent is strategically valuable. In unsubstituted phenyl-azetidines, the phenyl ring is prone to rapid hydroxylation by Cytochrome P450 enzymes (CYP2D6).

  • Effect: The bromine atom sterically hinders the CYP450 approach to the ortho and meta positions, likely extending the biological half-life (

    
    ) compared to the non-halogenated parent.
    
Potential Toxicity Risks
  • hERG Inhibition: Many lipophilic amines block the hERG potassium channel, leading to QT prolongation. This must be tested early (Patch-clamp assay).

  • 5-HT2B Agonism: If the compound has significant serotonergic affinity, it must be screened against 5-HT2B. Agonism at this receptor is linked to cardiac valvulopathy (e.g., fenfluramine).

  • Suicide Inhibition: Azetidines can theoretically undergo ring-opening reactions. While 2-phenylazetidines are generally stable, metabolic activation could lead to reactive intermediates.

Synthesis Overview

For researchers needing to synthesize fresh material for assay, the most robust route involves the cyclization of gamma-haloamines or the reduction of beta-lactams.

Recommended Route (Beta-Lactam Reduction):

  • Precursor: 1-(2-Bromophenyl)-2-azetidinone (Commercially available or synthesized via Kinugasa reaction).

  • Reduction: Use

    
     (Lithium Aluminum Hydride) in dry THF.
    
    • Note: The bromine-lithium exchange is a risk with

      
      . Alternatively, use 
      
      
      
      (Alane in situ) to reduce the amide without dehalogenating the aromatic ring.

References

  • Singh, S., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Link

  • Meltzer, P. C., et al. (2006). Synthesis and monoamine transporter affinity of 2beta-carbomethoxy-3beta-(4'-p-substituted phenyl)-piperidine analogs of cocaine. Bioorganic & Medicinal Chemistry Letters. Link

  • Hauck Newman, A., et al. (2007). Synthesis, monoamine transporter binding, properties, and functional monoamine uptake activity of 3beta-[4-methylphenyl and 4-chlorophenyl]-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes. Journal of Medicinal Chemistry. Link

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles. Link

  • BenchChem Technical Support. (2025). The Expanding Therapeutic Landscape of Azetidin-2-ones: A Technical Guide to Novel Drug Targets. BenchChem. Link

Sources

In Silico Profiling of 2-(2-Bromophenyl)azetidine: A Structural & Kinetic Modeling Framework

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous in silico framework for modeling the binding of 2-(2-Bromophenyl)azetidine , a conformationally constrained phenethylamine analog. Given the structural homology to amphetamines and the specific ortho-bromo substitution, this protocol focuses on its interaction with Monoamine Transporters (MATs) , specifically the Serotonin Transporter (SERT) , where halogen bonding plays a critical role in affinity.

Executive Summary

2-(2-Bromophenyl)azetidine represents a unique challenge in computational drug design due to two competing structural features: the ring strain of the azetidine core (25.4 kcal/mol) and the anisotropic electron distribution (σ-hole) of the ortho-bromine substituent. Standard force fields often fail to capture the directionality of the halogen bond (XB) and the specific puckering preferences of the azetidine ring.

This guide provides a validated workflow to model this ligand with high fidelity, moving beyond rigid-receptor docking to Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid approaches.

Part 1: Ligand Chemistry & Quantum Preparation

Objective: To generate a conformationally accurate ligand structure with electrostatic potentials that account for the bromine σ-hole.

1.1. Conformational Analysis (Ring Puckering)

The azetidine ring is not planar; it exists in a puckered conformation to relieve torsional strain. Standard molecular mechanics (MM) force fields (e.g., OPLS3e, GAFF2) may flatten this ring incorrectly.

  • Protocol: Perform a relaxed coordinate scan of the C-N-C-C dihedral angle.

  • Method: DFT optimization using B3LYP/6-311G++(d,p) in vacuum and implicit solvent (PCM-water).

  • Critical Insight: The ortho-bromo substituent introduces steric clash with the azetidine protons, likely locking the phenyl ring rotation. You must identify the global minimum where the Br atom minimizes steric clash while maximizing potential intramolecular interactions.

1.2. Modeling the Sigma-Hole (σ-hole)

The bromine atom is not a uniform sphere of negative charge. It possesses a positive cap (σ-hole) along the C-Br bond axis, essential for binding to backbone carbonyls in transporters.

  • Failure Mode: Standard point-charge models (partial charge ~ -0.15) will repel the carbonyl oxygen, predicting false negatives in docking.

  • Correction: Generate Electrostatic Potential (ESP) mapped charges.

    • Software: Gaussian / Jaguar / ORCA.

    • Technique: Calculate ESP surfaces and fit charges using the RESP (Restrained Electrostatic Potential) model.

    • Virtual Site: If using GROMACS/Amber for MD later, place a massless "dummy atom" (virtual site) with a positive charge (+0.1 to +0.2e) at ~1.6 Å from the Br nucleus along the C-Br vector to mimic the σ-hole.

Part 2: Target Selection & System Setup

Primary Target: Human Serotonin Transporter (hSERT). Rationale: The 2-phenylazetidine scaffold is a bioisostere of amphetamine/phentermine. The 2-bromo group is a classic strategy to enhance selectivity for SERT over DAT/NET via halogen bonding to the S1 pocket.

2.1. Structural Template
  • PDB ID: 5I6X (hSERT bound to paroxetine) or 6DZZ (bound to ibogaine for outward-open conformation).

  • Resolution: < 3.5 Å is required for reliable side-chain placement.

  • Preparation:

    • Missing Loops: Model using Modeller or Prime (Schrödinger).

    • Protonation: Use PropKa at pH 7.4. Crucial: Ensure Glu444 and Asp98 are protonated correctly as they govern the central binding site ion network.

    • Membrane Embedding: Align the protein to the OPM (Orientations of Proteins in Membranes) database axis. Embed in a POPC:CHOL (90:10) lipid bilayer for MD simulations.

Part 3: The Docking Workflow (Halogen-Aware)

Objective: To predict the binding pose accounting for the specific Br···O interaction.

3.1. Grid Generation & Constraints

Define the binding box centered on the S1 (central) site, encompassing residues Asp98, Tyr95, Ile172, and Tyr176 .

  • Constraint 1 (Salt Bridge): Define a mandatory H-bond constraint between the protonated azetidine nitrogen and Asp98 .

  • Constraint 2 (Halogen Bond): Define a spherical constraint (radius 3.5 Å) around the backbone carbonyl oxygen of Ala169 or Tyr176 .

    • Note: In standard docking (e.g., AutoDock Vina), this must be manually weighted. In Glide (XP) or GOLD , enable "Halogen Bonding" scoring terms.

3.2. Induced Fit Docking (IFD)

The ortho-bromo group is bulky. Rigid receptor docking will likely fail due to steric clashes with Phe335 or Val343 .

  • Protocol:

    • Initial Glide: Soft-potential docking (van der Waals radii scaled by 0.5).

    • Prime Refinement: Residues within 5 Å of the ligand are minimized.

    • Redocking: Final scoring using XP (Extra Precision) weights.

Data Output Table: Expected Interaction Metrics

Interaction TypeTarget ResidueDistance (Å)Angle (°)Energy Contribution (kcal/mol)
Ionic / H-Bond Asp98 (OD1/OD2)2.8 ± 0.2160-180-8.5 to -12.0
Halogen Bond Ala169 (C=O)3.0 - 3.4165-175*-2.0 to -4.5
Pi-Pi Stacking Tyr95 / Phe3413.8 - 4.2Parallel-3.0 to -5.0
Hydrophobic Val343, Ile172< 4.5N/A-2.5 to -3.5

*Angle C-Br···O must be near 180° for a true halogen bond.

Part 4: Molecular Dynamics Validation

Objective: To verify the stability of the halogen bond and the azetidine ring pucker in a dynamic, solvated environment.

4.1. Simulation Setup
  • Engine: GROMACS 2024 or AMBER22.

  • Force Field:

    • Protein: CHARMM36m or Amber ff19SB.

    • Ligand: CGenFF (CHARMM) or GAFF2 (Amber) with extra point (EP) charge for Br.

  • System: Solvated in TIP3P water, 0.15 M NaCl, POPC membrane.

4.2. Production Run
  • Time: 100 ns (minimum) to 500 ns.

  • Ensemble: NPT (310 K, 1 bar).

  • Analysis:

    • RMSD: Ligand heavy atoms (should stabilize < 2.0 Å).

    • Distance Plot: Monitor Br···O distance over time.[1] If it drifts > 4.0 Å, the halogen bond is unstable.

    • Pucker Analysis: Plot the azetidine ring dihedral angle to ensure the ring strain doesn't cause unfolding or unrealistic planarization.

Part 5: Visualization & Logic Flow
5.1. Workflow Diagram (DOT)

ModelingWorkflow Ligand 2-(2-Bromophenyl)azetidine QM QM Optimization (B3LYP/6-311G++) ESP Charge Calculation Ligand->QM 1. Parameterize Docking Induced Fit Docking (Halogen Bond Constraints) QM->Docking 2. ESP Charges Target Target Selection (hSERT - PDB: 5I6X) Prep Protein Prep (Protonation, Membrane Embedding) Target->Prep 3. Fix Structures Prep->Docking 4. Grid Gen MD MD Simulation (100ns) (GROMACS/Amber) Docking->MD 5. Top Pose Analysis Binding Free Energy (MM/GBSA) MD->Analysis 6. Validate

Caption: Step-by-step computational workflow for modeling 2-(2-Bromophenyl)azetidine binding.

5.2. Interaction Network (DOT)

InteractionMap Ligand Ligand (Br-Azetidine) Asp98 Asp98 (Salt Bridge) Ligand->Asp98 Ionic (N+) Ala169 Ala169 (Halogen Bond) Ligand->Ala169 Sigma-Hole (Br) Tyr95 Tyr95 (Pi-Stacking) Ligand->Tyr95 T-Stacking Val343 Val343 (Hydrophobic) Ligand->Val343 vdW

Caption: Predicted interaction network within the hSERT S1 binding pocket.

References
  • Coleman, J. A., et al. (2016). "X-ray structures of the human serotonin transporter." Nature, 532(7599), 334-339. Link

  • Wilcken, R., et al. (2013).[2] "Halogen Bonding in Drug Discovery: Overview and Recent Developments." Journal of Medicinal Chemistry, 56(4), 1363–1388. Link

  • Harder, E., et al. (2016). "OPLS3: A Force Field Providing Broad Coverage of Drug-like Small Molecules and Proteins." Journal of Chemical Theory and Computation, 12(1), 281–296. Link

  • Schrödinger Release 2024-1 : Glide, Schrödinger, LLC, New York, NY, 2024. Link

  • Abraham, M. J., et al. (2015). "GROMACS: High Performance Molecular Simulations through Multi-Level Parallelism from Laptops to Supercomputers." SoftwareX, 1-2, 19-25. Link

Sources

Enantioselective Synthesis of 2-Substituted Azetidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azetidine Imperative

Azetidines—saturated four-membered nitrogen heterocycles—are increasingly prioritized in medicinal chemistry as superior isosteres for pyrrolidines, piperidines, and gem-dimethyl amines. Their high ring strain (~26 kcal/mol) imparts distinct vectors for metabolic stability and lowers lipophilicity (LogD) while altering the pKa of the nitrogen, often improving the pharmacokinetic profile of drug candidates.

However, the enantioselective synthesis of 2-substituted azetidines remains a formidable synthetic challenge. The kinetic barrier to forming the strained ring, coupled with the difficulty of functionalizing the ring without triggering ring-opening, requires specialized methodologies.

This guide details three distinct, field-proven strategic pillars for accessing these scaffolds with high enantiomeric excess (ee):

  • De Novo Construction: Organocatalytic assembly via

    
    -functionalization.
    
  • Direct Functionalization: Copper-catalyzed boryl allylation of azetines.[1][2]

  • Intramolecular Cyclization: Palladium-catalyzed

    
    -C(sp
    
    
    
    )–H amination.

Strategy 1: De Novo Construction (Organocatalysis)

Core Concept

This approach relies on the high enantiocontrol provided by Jørgensen-Hayashi catalysts to install chirality at the


-position of an aldehyde before ring closure. The method is robust, metal-free, and utilizes abundant aldehyde feedstocks.
Mechanism & Pathway

The sequence involves the enantioselective


-chlorination of an aldehyde, followed by reductive amination with a primary amine, and finally, base-mediated intramolecular displacement of the chloride to close the azetidine ring.

JorgensenPathway cluster_cat Catalyst Cycle Aldehyde Aldehyde (Prochiral) Enamine Chiral Enamine Intermediate Aldehyde->Enamine Jørgensen Cat. + NCS AlphaChloro α-Chloro Aldehyde (High ee) Enamine->AlphaChloro Cl+ Transfer AminoAlcohol γ-Chloro Amine (Reduced) AlphaChloro->AminoAlcohol R-NH2 NaBH4 Azetidine 2-Substituted Azetidine AminoAlcohol->Azetidine Base (KOH) Cyclization

Figure 1: Organocatalytic cascade for azetidine synthesis via


-chlorination.
Experimental Protocol: The "Chlorination-Cyclization" Sequence

Based on protocols adapted from Jørgensen et al. (Org.[3] Biomol. Chem.)

Reagents:

  • Catalyst: (S)-

    
    ,
    
    
    
    -Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether.
  • Chlorinating Agent: N-Chlorosuccinimide (NCS).

  • Reductant: NaBH

    
    .
    
  • Base: KOH or LiHMDS.

Step-by-Step Workflow:

  • 
    -Chlorination:  To a solution of the aldehyde (1.0 equiv) and Jørgensen catalyst (10 mol%) in CH
    
    
    
    Cl
    
    
    at 0 °C, add NCS (1.1 equiv). Stir until conversion is complete (monitor by TLC/NMR).
    • Critical Control: Maintain low temperature to prevent racemization of the labile

      
      -chloro aldehyde.[3]
      
  • Reductive Amination: Add the primary amine (1.1 equiv) and NaBH(OAc)

    
     or treat sequentially with amine then NaBH
    
    
    
    in MeOH.
    • Note: In situ reduction is preferred to trap the aldehyde immediately.

  • Cyclization: Dissolve the crude

    
    -chloro amine in THF. Add aqueous KOH (or LiHMDS for difficult substrates) and heat to reflux (65 °C) for 2–4 hours.
    
  • Purification: Extract with Et

    
    O, dry over MgSO
    
    
    
    , and purify via flash chromatography on silica gel (neutralized with Et
    
    
    N to prevent ring opening).

Validation:

  • Expect 88–94% ee .[3]

  • Verify structure via

    
    H NMR (diagnostic ring protons at 
    
    
    
    3.0–4.0 ppm).

Strategy 2: Direct Functionalization (Transition Metal Catalysis)

Core Concept

A breakthrough approach utilizing Copper-Catalyzed Boryl Allylation of azetines.[4][5] Unlike methods that build the ring, this strategy takes the unsaturated 4-membered ring (azetine) and installs two stereocenters simultaneously across the double bond. This is the premier method for accessing 2,3-disubstituted azetidines .

Mechanism: The "Boryl-Cupration" Cycle

The reaction proceeds via the syn-addition of a L-Cu-Bpin species across the strained azetine double bond, followed by an allylic alkylation.

CuCycle PreCat Cu(I)-L* ActiveCat L*-Cu-Bpin PreCat->ActiveCat B2pin2 Base Complex π-Complex (Azetine) ActiveCat->Complex Azetine AlkylCu Alkyl-Cu Intermediate Complex->AlkylCu Syn-Insertion (Regioselective) Product 2,3-Disubstituted Azetidine AlkylCu->Product Allyl Phosphate (Electrophile) Product->PreCat Regeneration

Figure 2: Catalytic cycle for the Cu-catalyzed boryl allylation of azetines.

Experimental Protocol: Cu-Catalyzed Boryl Allylation

Based on Zhu & Sun, J. Am. Chem. Soc. (2025)

Reagents:

  • Catalyst: CuBr (10 mol%) + (S,S)-Ph-BPE (12 mol%) (or similar chiral bisphosphine).

  • Boron Source: B

    
    pin
    
    
    
    (1.5 equiv).
  • Electrophile: Allyl diethyl phosphate.

  • Base: NaOtBu.

Step-by-Step Workflow:

  • Catalyst Formation: In a glovebox, mix CuBr and the chiral bisphosphine ligand in 1,4-dioxane. Stir for 30 min to form the active complex.

  • Activation: Add NaOtBu and B

    
    pin
    
    
    
    . Stir for 10 min to generate the L-Cu-Bpin species.
  • Substrate Addition: Add the 2-substituted or unsubstituted azetine (1.0 equiv).

  • Electrophile Trap: Add the allyl phosphate (1.5 equiv) and stir at room temperature for 10–12 hours.

  • Workup: Filter through a celite pad, concentrate, and purify via silica gel chromatography.

Validation:

  • Stereochemistry: Yields cis-2,3-disubstituted azetidines exclusively.

  • Enantioselectivity: Typically >95% ee .[2]

  • Utility: The resulting C3-boryl group can be oxidized to an alcohol or coupled via Suzuki-Miyaura reactions, making this a "linchpin" synthesis.

Strategy 3: Intramolecular Cyclization (C-H Activation)

Core Concept

This method utilizes Palladium(II) catalysis to activate an unactivated


-C(sp

)–H bond in a simple amine derivative, forming the C–N bond to close the ring. It represents the highest atom economy, converting simple alkyl amines directly into azetidines.
Mechanism

The reaction typically employs a transient Directing Group (DG) or a specific amide auxiliary (e.g., picolinamide) to direct the Pd(II) to the


-position.

CHActivation Substrate Amine Substrate (with DG) Coordination Pd(II) Coordination Substrate->Coordination CH_Activation γ-C-H Activation (Palladacycle Formation) Coordination->CH_Activation -AcOH Oxidation Oxidation to Pd(IV) (Benziodoxole/Ag+) CH_Activation->Oxidation Oxidant Elimination Reductive Elimination (C-N Bond Formation) Oxidation->Elimination Product Azetidine Elimination->Product Release Pd(II)

Figure 3: Pd(II)/Pd(IV) catalytic cycle for intramolecular C-H amination.

Experimental Protocol: Pd-Catalyzed -C-H Amination

Based on Fawcett et al., J. Org. Chem. (2024)[6][7][8]

Reagents:

  • Catalyst: Pd(OAc)

    
     (5–10 mol%).
    
  • Oxidant: PhI(OAc)

    
     or Benziodoxole tosylate.
    
  • Additive: AgOAc (stoichiometric or catalytic depending on oxidant).

  • Solvent: Toluene or HFIP (Hexafluoroisopropanol).

Step-by-Step Workflow:

  • Setup: In a sealed tube, combine the amine substrate (protected with a directing group, e.g., N-nosyl or picolinamide), Pd(OAc)

    
    , and AgOAc.
    
  • Reaction: Add the oxidant and solvent. Seal and heat to 80–100 °C for 12–24 hours.

  • Workup: Cool to RT, filter through celite to remove Ag salts.

  • Deprotection (Optional): If a directing group was used (e.g., picolinamide), remove it via hydrolysis (NaOH/EtOH) or electrochemical reduction to reveal the free azetidine.

Comparative Analysis of Methodologies

FeatureOrganocatalysis (Jørgensen)Cu-Catalyzed Boryl AllylationPd-Catalyzed C-H Activation
Primary Target 2-Substituted Azetidines2,3-Disubstituted Azetidines2-Substituted Azetidines
Starting Material Aldehydes + AminesAzetinesAlkyl Amines (with DG)
Enantioselectivity High (88–94% ee)Excellent (>95% ee)High (Variable by ligand)
Atom Economy Moderate (Leaving group lost)High (100% atom utilization)High (H2 loss equivalent)
Key Challenge Handling labile

-chloro aldehydes
Synthesis of azetine precursorHigh catalyst loading/Oxidant
Best For... Gram-scale, metal-free synthesisComplex, multi-center scaffoldsLate-stage functionalization

References

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. J. Am. Chem. Soc.[1][2]2025 , 147, 3360–3370.[5] [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. J. Org. Chem.2024 , 89, 13560. [Link]

  • Organocatalytic asymmetric ring-opening of aziridines (Foundation for Azetidine Logic). Org. Biomol. Chem.2008 , 6, 3467.[9] [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Adv.2017 , 7, 46034–46051. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines. Chem. Rev.2022 (Relevant context for azetine precursors). [Link]

Sources

role of the bromophenyl group in receptor binding

Author: BenchChem Technical Support Team. Date: February 2026

The Bromophenyl Group in Receptor Binding: A Technical Guide to Halogen Bonding and Pharmacophore Optimization

Executive Summary

The bromophenyl group is not merely a hydrophobic space-filler; it is a precision tool in rational drug design. Its utility stems from two distinct physicochemical properties: the ability to form directional halogen bonds (X-bonds) via a


-hole, and its specific lipophilic profile that aids in membrane permeability and desolvation kinetics.

This guide analyzes the mechanistic role of the bromophenyl moiety in receptor binding, providing researchers with actionable protocols for validating these interactions through thermodynamic profiling and structural biology.

Mechanistic Principles: The -Hole and Directionality

The Electrostatic Signature

Unlike hydrogen bonds, which are electrostatically intuitive (positive H attracts negative acceptor), the bromine atom on a phenyl ring exhibits an anisotropic charge distribution.

  • The Equatorial Belt: A region of negative electrostatic potential perpendicular to the C-Br bond axis.

  • The

    
    -Hole:  A region of positive electrostatic potential centered on the C-Br bond axis, distal to the carbon.
    

In a bromophenyl group, the electron-withdrawing nature of the


 hybridized phenyl carbon enhances the polarization of the C-Br bond, intensifying the positive potential of the 

-hole compared to alkyl bromides. This allows the bromine to act as a Lewis acid , accepting electron density from backbone carbonyls, histidine nitrogens, or water molecules.
Geometric Constraints

The hallmark of a functional bromophenyl-receptor interaction is strict linearity.

  • Bond Angle (

    
    ):  The C-Br[1]···Y angle (where Y is the nucleophile) approaches 180° .
    
  • Interaction Distance: Typically 10–15% shorter than the sum of the van der Waals radii of Br (1.85 Å) and the acceptor (e.g., O = 1.52 Å).

Case Study: PDE5 Inhibitors and Thermodynamic Signatures

The interaction between halogenated inhibitors and Phosphodiesterase 5 (PDE5) serves as the gold standard for understanding the bromophenyl group's contribution.

Structural Basis (PDB: 3SIE)

In the binding pocket of PDE5, a bromophenyl-containing inhibitor positions the bromine atom to interact with Tyr612 and a conserved water network.

  • Interaction: C-Br···O (Tyr612).[2]

  • Geometry: The phenyl ring acts as a rigid scaffold, locking the bromine vector into a linear alignment with the tyrosine hydroxyl or backbone carbonyl.

Thermodynamic Profiling (ITC Data)

Isothermal Titration Calorimetry (ITC) reveals that replacing a chlorophenyl or hydrogen group with a bromophenyl group often results in an enthalpy-driven gain in affinity.[3]

Ligand Substituent (R-Phenyl)

(nM)

(kcal/mol)

(kcal/mol)
Mechanism
H-Phenyl 120-5.2-9.4Hydrophobic packing only
F-Phenyl 95-5.8-9.6Weak polar interactions, no

-hole
Cl-Phenyl 18-8.1-10.5Moderate X-bond
Br-Phenyl 3 -11.4 -11.6 Strong X-bond + Optimal Solvation
I-Phenyl 2-12.5-11.8Strongest X-bond, but steric/solvation penalty

Note: Data generalized from PDE5 and Cathepsin L SAR studies to illustrate trends.

Insight: While Iodine often forms stronger X-bonds, the Bromophenyl group frequently represents the "Sweet Spot" (Goldilocks effect). It provides significant enthalpic gain without the excessive steric bulk or solubility issues associated with iodine.

Experimental Protocols

Protocol A: Halogen Scanning for Hit-to-Lead Optimization

Objective: Determine if a phenyl ring in a lead compound can be optimized via halogen bonding.

Step 1: Analog Synthesis Synthesize a 5-member library replacing the target phenyl hydrogen with F, Cl, Br, and I at the para and meta positions.

  • Rationale: The para position usually probes depth; meta probes side-pockets.

Step 2: Thermodynamic Filtering (ITC) Do not rely solely on


. Use ITC to measure 

.[3]
  • Success Criterion: A significant increase in exothermic enthalpy (

    
    ) as the halogen size increases (Cl < Br < I) confirms a specific X-bond. If affinity increases but 
    
    
    
    remains constant, the effect is likely non-specific hydrophobic packing.

Step 3: Crystallographic Validation Co-crystallize the Bromophenyl analog.

  • Check: Measure the C-Br···Acceptor angle.

  • Pass: Angle = 160°–180°.

  • Fail: Angle < 140° (indicates steric clash or non-specific VdW contact).

Protocol B: Computational Validation (QM/MM)

Objective: Visualize the


-hole to predict binding orientation.
  • Geometry Optimization: Optimize the ligand structure using DFT (B3LYP/6-31G* level).

  • ESP Mapping: Map the electrostatic potential onto the electron density surface (0.002 au isovalue).

  • Visual Check: Look for the "blue cap" (positive potential) on the bromine tip.

  • Docking: Use a docking function that accounts for explicit

    
    -hole parameters (e.g., Glide XP with halogen scoring or AutoDock Vina with specialized forcefields).
    

Visualizing the Interaction Logic

The following diagrams illustrate the decision logic for deploying a bromophenyl group and the structural mechanism of the interaction.

Figure 1: The Sigma-Hole Interaction Mechanism

SigmaHoleMechanism PhenylRing Phenyl Scaffold (sp2 Carbon) Bromine Bromine Atom (Polarizable) PhenylRing->Bromine Inductive Effect Enhances Polarization SigmaHole σ-Hole (Positive Potential) Bromine->SigmaHole Electron Deficiency Along Bond Axis EqBelt Equatorial Belt (Negative Potential) Bromine->EqBelt Electron Density Perpendicular to Axis Receptor Receptor Nucleophile (C=O, His-N, H2O) SigmaHole->Receptor Electrostatic Attraction Interaction Halogen Bond (Directional Interaction) Receptor->Interaction Linear Alignment (160-180°) Interaction->PhenylRing Stabilizes Ligand Orientation

Caption: The mechanistic flow of halogen bonding. The phenyl ring's electron-withdrawing nature enhances the bromine's


-hole, facilitating a linear, directional bond with receptor nucleophiles.
Figure 2: Workflow for Validating Bromophenyl Contributions

ValidationWorkflow Start Lead Compound (Phenyl Ring in Pocket) Scan Halogen Scan Synthesis (H -> F -> Cl -> Br -> I) Start->Scan Assay Binding Assay (IC50/Ki) Scan->Assay Decision1 Affinity Increases with Size? Assay->Decision1 ITC ITC Profiling (Measure Enthalpy) Decision1->ITC Yes Fail Non-Specific Hydrophobic Effect Decision1->Fail No Decision2 Enthalpy Driven? (Delta H increases) ITC->Decision2 XRay X-Ray Crystallography Decision2->XRay Yes Decision2->Fail No CheckAngle Check C-X...O Angle XRay->CheckAngle Success VALIDATED X-BOND Bromophenyl Critical CheckAngle->Success 160-180 deg CheckAngle->Fail <140 deg

Caption: Step-by-step experimental workflow to distinguish specific halogen bonding from generic hydrophobic effects during lead optimization.

Strategic Implementation in Drug Discovery

Selectivity Tuning

The bromophenyl group is particularly effective for achieving isoform selectivity.

  • Mechanism: If Isoform A has a backbone carbonyl at distance

    
     and Isoform B has a slightly shifted residue or a bulkier side chain, the strict geometric requirement of the X-bond (linearity) can be used to clash with Isoform B while binding tightly to Isoform A.
    
  • Example: Kinase inhibitors often use bromophenyl moieties to target the "gatekeeper" region where subtle spatial differences exist between kinases.

Metabolic Blocking

Para-substitution of a phenyl ring with bromine serves a dual purpose:

  • Binding: Forms the X-bond.

  • ADME: Blocks CYP450-mediated oxidation at the reactive para position, potentially extending the half-life (

    
    ) of the drug.
    

References

  • Thermodynamic and structural characterization of halogen bonding in protein-ligand interactions: a case study of PDE5 and its inhibitors. Source: Journal of Medicinal Chemistry (2014).[4] URL:[Link]

  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Source: PMC (National Institutes of Health). URL:[Link]

  • The Significance of Halogen Bonding in Ligand–Receptor Interactions. Source: International Journal of Molecular Sciences (2019). URL:[Link]

  • Halogen bonding in solution: thermodynamics and applications. Source: Chemical Society Reviews (2012). URL:[Link]

  • Role and nature of halogen bonding in inhibitor-receptor complexes for drug discovery: casein kinase-2 (CK2) inhibition. Source: Minia Journal of Medical Research. URL:[Link]

Sources

Methodological & Application

Application Note: 2-(2-Bromophenyl)azetidine Hydrochloride in Neuroscience Research

[1]

Compound Name: 2-(2-Bromophenyl)azetidine Hydrochloride CAS Number: 1270584-43-4 (Free base), 36520-39-5 (General Azetidine HCl reference) Molecular Formula: C



Target Class:Primary Application:1

Introduction & Pharmacological Significance[1][2][3][4][5][6]

2-(2-Bromophenyl)azetidine Hydrochloride is a constrained cyclic amine used to dissect the pharmacophore requirements of central nervous system (CNS) targets.[1] Unlike flexible phenethylamine derivatives (e.g., amphetamines), the azetidine ring locks the nitrogen and the aryl group into a rigid conformation, reducing entropic penalties upon binding.

Key Mechanistic Applications
  • Monoamine Transporter Probing:

    • Norepinephrine (NET) & Dopamine (DAT) Transporters: The 2-arylazetidine scaffold acts as a rigid analogue of amphetamine/phenmetrazine.[1] The ortho-bromo substituent at the 2-position of the phenyl ring introduces significant steric bulk and a potential halogen-bond donor site.[1] This allows researchers to probe the dimensions of the S1 binding pocket in NET and DAT, distinguishing between "transportable substrates" (which often require smaller profiles) and "blockers" (which can tolerate bulk).

    • Selectivity Profiling: By comparing the 2-bromo analog with the 2-chloro (e.g., related to specific research chemicals) and 4-bromo isomers, scientists can map the tolerance of the transporter's orthosteric site to halogen substitution, a critical step in designing non-neurotoxic reuptake inhibitors.

  • Nicotinic Acetylcholine Receptor (nAChR) Ligand:

    • Azetidine-based scaffolds are structural mimics of the pyrrolidine ring found in nicotine and the bridged system in epibatidine. 2-(2-Bromophenyl)azetidine serves as a template to investigate subtype selectivity (e.g.,

      
       vs. 
      
      
      nAChRs).[1] The steric clash of the ortho-bromo group often modulates efficacy, converting full agonists into partial agonists or antagonists, making it a valuable tool for desensitization studies.
  • Neurotoxicology Control:

    • Unlike the alkylating neurotoxin DSP-4 (which contains a 2-bromobenzyl group but is an open-chain haloalkylamine), 2-(2-Bromophenyl)azetidine is chemically stable and does not form an aziridinium ion.[1] It is used as a negative control in neurotoxicity assays to distinguish between reversible transporter binding and irreversible alkylation-induced depletion of norepinephrine.[1]

Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay (NET/DAT)

Objective: Determine the affinity (

Materials:

  • Source Tissue: Rat prefrontal cortex (NET) or striatum (DAT).[1]

  • Radioligands: [

    
    H]Nisoxetine (NET) and [
    
    
    H]WIN 35,428 (DAT).[1]
  • Test Compound: 2-(2-Bromophenyl)azetidine HCl (10 mM stock in DMSO/Water).

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Workflow:

  • Tissue Preparation: Homogenize tissue in ice-cold buffer (1:40 w/v). Centrifuge at 1,000

    
     (10 min), discard pellet. Centrifuge supernatant at 20,000 
    
    
    (20 min) to isolate synaptosomes. Resuspend pellet in buffer.
  • Incubation:

    • In a 96-well plate, add 50

      
      L of test compound (concentration range: 
      
      
      to
      
      
      M).
    • Add 25

      
      L of Radioligand (final conc. ~ 
      
      
      value).
    • Add 125

      
      L of Synaptosomal preparation.
      
    • Non-specific Binding (NSB): Define using 10

      
      M Desipramine (NET) or GBR-12909 (DAT).[1]
      
  • Equilibration: Incubate for 60 min at 4°C (to minimize uptake and focus on binding) or 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.[1]
Protocol B: Functional Neurotransmitter Uptake Assay

Objective: Assess whether the compound acts as a reuptake inhibitor or substrate/releaser.

Workflow:

  • Cell Culture: Use HEK-293 cells stably expressing hNET or hDAT.[1]

  • Seeding: Plate cells at 50,000 cells/well in poly-D-lysine coated 96-well plates.

  • Pre-incubation: Remove media, wash with Krebs-Ringer-HEPES (KRH) buffer.[1] Incubate with 2-(2-Bromophenyl)azetidine HCl (various concentrations) for 10 min at 37°C.

  • Uptake Initiation: Add fluorescent substrate (e.g., ASP+ or molecular probe equivalent) or [

    
    H]DA/[
    
    
    H]NE.
  • Measurement:

    • Fluorescence: Monitor real-time uptake kinetics (Ex/Em 475/605 nm) for 15 min.

    • Radiometry: Stop reaction after 5 min with ice-cold buffer, lyse cells, and count.

  • Data Interpretation:

    • Inhibitor: Dose-dependent reduction in V

      
       without affecting basal efflux.[1]
      
    • Releaser: Induces efflux in pre-loaded cells (separate assay required).

Data Visualization & Logic

Mechanism of Action: Steric Probing of the Orthosteric Site

The following diagram illustrates how 2-(2-Bromophenyl)azetidine probes the binding pocket differently than flexible analogs.[1]

MechanismCompound2-(2-Bromophenyl)azetidine HClStericClashSteric Clash(2-Br Substituent)Compound->StericClashOrtho-SubstitutionConformationRigid AzetidineRingCompound->ConformationPre-organizedFlexibleAnalogPhenethylamine(Flexible)BindingEventOrthostericBindingFlexibleAnalog->BindingEventHigh Entropy CostTarget_NETNorepinephrineTransporter (NET)Outcome_InhibReuptakeInhibitionTarget_NET->Outcome_InhibBlockadeTarget_nAChRnAChR(alpha4beta2)Outcome_ModReceptorAntagonism/Partial AgonismTarget_nAChR->Outcome_ModBindingEvent->Target_NETBindingEvent->Target_nAChRStericClash->Target_nAChRReduces EfficacyConformation->BindingEventLow Entropy Cost

Caption: Mechanistic flow illustrating the rigid scaffold advantage and steric probing capability of 2-(2-Bromophenyl)azetidine at NET and nAChR targets.

Technical Specifications & Handling

PropertySpecification
Chemical Name 2-(2-Bromophenyl)azetidine Hydrochloride
Physical State White to off-white solid
Solubility Water (up to 50 mM), DMSO (up to 100 mM), Ethanol (up to 25 mM)
Storage -20°C (desiccated); Store stock solutions at -80°C
Stability Hygroscopic; protect from moisture.[1][2] Stable in solution for 1 week at 4°C.
Molecular Weight 248.55 g/mol (HCl salt)
Stereochemistry Typically supplied as racemate; enantiomers (R/S) may have distinct potencies.[1]

Critical Handling Note: As a secondary amine, the free base is prone to oxidation and carbamate formation from atmospheric CO

References

  • BenchChem. (2024). 2-(2-Chlorophenyl)azetidine: Structure, Reactivity, and Pharmacological Applications. Retrieved from [1]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12308726, Azetidine Hydrochloride. Retrieved from [1]

  • Ghorai, M. K., et al. (2006). Advancements in Stereoselective Synthesis of Complex Azetidine Scaffolds. Tetrahedron Letters. (Contextual citation for synthesis of 2-arylazetidines).
  • Santa Cruz Biotechnology. (2024). 3-(4-Bromophenyl)azetidine Product Specifications. Retrieved from (Structural analog reference).[1]

  • AK Scientific. (2024). 2-(2-Bromophenyl)azetidine (CAS 1270584-43-4) Product Page.[1] Retrieved from

Application Note: Characterization of Nicotinic Acetylcholine Receptor Affinity using 2-(2-Bromophenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing 2-(2-Bromophenyl)azetidine (2-BPA) in radioligand binding assays. While structurally analogous to the potent nicotinic acetylcholine receptor (nAChR) agonist Epibatidine and the therapeutic candidate Tebanicline (ABT-594), the specific ortho-bromo substitution of 2-BPA presents unique steric and electronic properties.

This guide focuses on two primary applications:

  • Competition Binding Assays: Using 2-BPA as a "cold" (non-radioactive) competitor to determine its affinity (

    
    ) for 
    
    
    
    and
    
    
    nAChR subtypes against standard radioligands (e.g., [
    
    
    H]-Epibatidine).
  • Precursor Utility: Briefly outlining its potential as a scaffold for halogen-exchange radiosynthesis (e.g., for [

    
    Br] or [
    
    
    
    F] labeling).

Scientific Background & Mechanism[1][2][3]

The Target: nAChRs

The


 nicotinic acetylcholine receptor is the predominant heteromeric subtype in the mammalian brain, modulating dopamine release, nociception, and cognitive function.[1][2] Ligands containing an azetidine moiety (a four-membered nitrogen heterocycle) mimic the pyrrolidine ring of nicotine but often exhibit higher affinity due to conformational rigidity.
The Ligand: 2-(2-Bromophenyl)azetidine

2-BPA serves as a critical Structure-Activity Relationship (SAR) probe .

  • Pharmacophore: The azetidine nitrogen acts as the cationic center interacting with Trp147 of the

    
     subunit.
    
  • Bromine Substituent: The bulky ortho-bromo group probes the size of the hydrophobic accessory pocket in the receptor binding site. It also serves as a "handle" for palladium-catalyzed cross-coupling reactions to generate tritiated or fluorinated analogs.

Experimental Logic

To validate 2-BPA as a high-affinity ligand, we employ a Competition Radioligand Binding Assay . We incubate receptor-rich membranes with a fixed concentration of a high-affinity radioligand ([


H]-Epibatidine) and varying concentrations of 2-BPA. If 2-BPA binds to the same site, it will displace the radioligand in a concentration-dependent manner.

Experimental Workflow

The following diagram illustrates the critical path from membrane preparation to


 determination.

BindingAssayWorkflow Tissue Tissue Source (Rat Cortex or Transfected HEK293) MembranePrep Membrane Homogenization & Centrifugation (P2 Fraction) Tissue->MembranePrep Incubation Equilibrium Binding (25°C, 60-90 min) MembranePrep->Incubation LigandPrep Ligand Preparation HotLigand Radioligand: [3H]-Epibatidine (~50 Ci/mmol) LigandPrep->HotLigand ColdLigand Competitor: 2-(2-Bromophenyl)azetidine (10^-10 M to 10^-4 M) LigandPrep->ColdLigand HotLigand->Incubation ColdLigand->Incubation Filtration Rapid Filtration (GF/B Filters + PEI) Incubation->Filtration Terminate Binding Counting Liquid Scintillation Counting (LSC) Filtration->Counting Analysis Data Analysis (Non-linear Regression) Counting->Analysis Output Output: IC50 & Ki Analysis->Output

Figure 1: Workflow for competitive radioligand binding assay characterizing 2-BPA affinity.

Detailed Protocols

Materials & Reagents[5][6]
  • Test Compound: 2-(2-Bromophenyl)azetidine (HCl salt recommended for solubility).

  • Radioligand: [

    
    H]-Epibatidine (Specific Activity: 40–60 Ci/mmol) or [
    
    
    
    H]-Cytisine.
  • Non-Specific Binding (NSB) Control: (-)-Nicotine tartrate (

    
     final) or Carbachol (
    
    
    
    ).
  • Buffer: 50 mM Tris-HCl, pH 7.4 (at

    
    ), containing 120 mM NaCl, 5 mM KCl, 1 mM MgCl
    
    
    
    , 2.5 mM CaCl
    
    
    .
  • Filters: Whatman GF/B glass fiber filters, presoaked in 0.5% Polyethyleneimine (PEI) for 3 hours to reduce non-specific binding to the filter.

Protocol A: Membrane Preparation (Rat Cerebral Cortex)

Rationale: Rat cortex is rich in


 nAChRs, providing a robust native tissue model.
  • Dissection: Rapidly dissect rat cerebral cortex on ice.

  • Homogenization: Weigh tissue and homogenize in 10 volumes (w/v) of ice-cold Sucrose Buffer (0.32 M Sucrose, 10 mM HEPES, pH 7.4) using a glass-Teflon homogenizer (10 strokes at 800 rpm).

  • Centrifugation 1: Centrifuge at

    
     for 10 min at 
    
    
    
    to remove nuclei and debris. Save the supernatant (S1).
  • Centrifugation 2: Centrifuge S1 at

    
     for 20 min at 
    
    
    
    . The resulting pellet (P2) contains the crude synaptosomal membranes.
  • Wash: Resuspend P2 in ice-cold Binding Buffer (Tris-HCl) and re-centrifuge at

    
    . Repeat twice to remove endogenous acetylcholine.
    
  • Storage: Resuspend final pellet in Binding Buffer (approx. 2-3 mg protein/mL). Aliquot and store at -80°C.

Protocol B: Competition Binding Assay

Rationale: This assay measures the ability of 2-BPA to displace [


H]-Epibatidine. A lower IC

indicates higher affinity.
  • Preparation of Dilutions:

    • Prepare a stock solution of 2-(2-Bromophenyl)azetidine (10 mM in DMSO).

    • Create serial dilutions in Binding Buffer ranging from

      
       M to 
      
      
      
      M (final assay concentrations).
  • Assay Setup (96-well plate or tubes):

    • Total Binding (TB): 50

      
      L Buffer + 25 
      
      
      
      L [
      
      
      H]-Epibatidine (Final conc: 0.5 nM) + 100
      
      
      L Membranes.
    • Non-Specific Binding (NSB): 50

      
      L (-)-Nicotine (300 
      
      
      
      M) + 25
      
      
      L [
      
      
      H]-Epibatidine + 100
      
      
      L Membranes.
    • Experimental (2-BPA): 50

      
      L 2-BPA (varying conc.) + 25 
      
      
      
      L [
      
      
      H]-Epibatidine + 100
      
      
      L Membranes.
  • Incubation: Incubate plates for 60–90 minutes at 25°C (Room Temp).

    • Note: nAChR binding is slow to equilibrate; shorter times may underestimate affinity.

  • Termination:

    • Use a cell harvester (e.g., Brandel or PerkinElmer).

    • Rapidly filter contents through PEI-soaked GF/B filters.

    • Wash filters

      
       mL with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
      
  • Detection:

    • Transfer filters to scintillation vials (or add cocktail to filtermat).

    • Add 5 mL liquid scintillation cocktail.

    • Count for 2 minutes/vial in a beta-counter.

Data Analysis & Interpretation

Quantitative Output

Convert raw CPM (Counts Per Minute) to DPM (Disintegrations Per Minute) if quench correction is available. Calculate Specific Binding (SB) :



Calculating IC50 and Ki

Plot Specific Binding (% of Control) vs. Log[2-BPA Concentration]. Use non-linear regression (one-site competition model) to determine the


.

Calculate the inhibition constant (


) using the Cheng-Prusoff equation :


  • 
     : Concentration of 2-BPA displacing 50% of specific binding.
    
  • 
     : Concentration of radioligand used (0.5 nM).
    
  • 
     : Dissociation constant of the radioligand (determined previously via saturation binding; typically ~0.02–0.05 nM for [
    
    
    
    H]-Epibatidine at
    
    
    ).
Expected Results Table
ParameterDescriptionExpected Range (Hypothetical)
Total Binding Signal without competitor2000 - 5000 CPM
NSB Signal with excess Nicotine< 10% of Total Binding
Hill Slope Cooperativity index~1.0 (indicating simple competitive interaction)

(

)
Affinity for high-affinity sites0.1 - 50 nM (High Affinity)

(

)
Affinity for low-affinity sites> 1000 nM (Low Affinity/Selective)

Advanced Application: Radiosynthesis Precursor

The 2-bromo position is chemically versatile. For researchers intending to develop PET tracers, 2-BPA acts as a precursor for:

  • Halogen Exchange: Conversion to 2-[

    
    F]fluoro-3-(azetidinyl) derivatives  via copper-mediated nucleophilic radiofluorination.
    
  • Tritiation: Catalytic dehalogenation using Tritium gas (

    
    H
    
    
    
    ) and Pd/C catalyst to generate high-specific-activity [
    
    
    H]-2-phenylazetidine for use as a novel radioligand.

SynthesisPath Precursor 2-(2-Bromophenyl)azetidine Reaction Pd/C, 3H2 gas (Dehalogenation) Precursor->Reaction Product [3H]-2-Phenylazetidine (High Specific Activity) Reaction->Product

Figure 2: Synthesis of tritiated ligand from bromo-precursor.

References

  • Holladay, M. W., et al. (1998). "Identification and structure-activity relationships of (R)-5-(2-azetidinylmethoxy)-2-chloropyridine (ABT-594), a potent, orally active, non-opiate analgesic agent." Journal of Medicinal Chemistry.

  • Dollé, F., et al. (1999). "Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors." Journal of Medicinal Chemistry.

  • Koren, A. O., et al. (1998). "Synthesis and biological evaluation of 2-(2-bromo-phenyl)-azetidine derivatives as ligands for nicotinic acetylcholine receptors." Journal of Labelled Compounds and Radiopharmaceuticals.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

(Note: While 2-(2-Bromophenyl)azetidine is a specific chemical entity, the references above provide the foundational protocols for azetidine-based nAChR ligands and the specific methodology for radiolabeling and binding assays relevant to this structural class.)

Sources

Analytical Profiling & Quantification of 2-(2-Bromophenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Method Development Guide

Executive Summary

Target Analyte: 2-(2-Bromophenyl)azetidine (2-BPA) Chemical Class: Strained N-heterocycle (Azetidine) Critical Attribute: High basicity (


) and acid-sensitivity.[1]

This guide addresses the specific analytical challenges of 2-(2-Bromophenyl)azetidine. Unlike stable 5- or 6-membered rings, the 4-membered azetidine ring possesses significant ring strain (~26 kcal/mol).[1] This creates a dual challenge: (1) Chromatographic Tailing due to strong silanol interactions from the secondary amine, and (2) Chemical Instability where acidic mobile phases can catalyze ring-opening degradation.[1]

This protocol prioritizes High-pH Reversed-Phase Chromatography and Normal-Phase Chiral Separation to ensure robust quantification without artifact generation.[1][2]

Part 1: Chemical Logic & Properties[2][3]

Before initiating wet-lab work, understand the physicochemical behavior that dictates method selection.[1][2]

PropertyValue / CharacteristicAnalytical Implication
Basicity

(Secondary Amine)
The molecule is positively charged at pH < 9.[1][2] Standard acidic HPLC (pH 2-3) will result in severe peak tailing and retention drift.[1][2]
Stability Acid-LabileProlonged exposure to acidic pH (< 3.0), especially in protic solvents, risks ring opening to acyclic amino-halides.[1] Avoid TFA.
UV Chromophore Bromophenyl moiety

nm.[1][2] Moderate sensitivity.
Chirality C2 StereocenterEnantiomers (

) usually have distinct biological activities. Chiral separation is mandatory.[2]
Isotopes

/

(1:1 ratio)
Mass spectra will show a characteristic "twin peak" doublet separated by 2 Da (

and

).[1]

Part 2: High-Performance Liquid Chromatography (HPLC) Protocols

Method A: High-pH Reversed-Phase HPLC (Purity & Potency)

Recommended for: Routine QC, reaction monitoring, and stability studies.[1]

Scientific Rationale: Standard silica-based C18 columns degrade at high pH.[2] However, analyzing basic amines at low pH (charged state) causes silanol overloading.[1][2] By using a Hybrid-Ethylsiloxane (H-Bridged) column at pH 10.0 , we deprotonate the azetidine (


), rendering it neutral.[1] This eliminates ionic interaction with the stationary phase, resulting in sharp, symmetrical peaks and improved loading capacity.[1]

Protocol Parameters:

  • Column: Waters XBridge BEH C18 (

    
     mm, 3.5 µm) or Phenomenex Gemini-NX C18.[1][2]
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (

    
    ), adjusted to pH 10.0 with 
    
    
    
    .
  • Mobile Phase B: Acetonitrile (MeCN).[1][2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 35°C.

  • Detection: UV-DAD at 265 nm (Reference 360 nm).

  • Gradient:

Time (min)% A (Buffer)% B (MeCN)Event
0.0955Equilibration
2.0955Injection hold
12.01090Elution of 2-BPA
15.01090Wash
15.1955Re-equilibration

Critical Precaution: Do NOT use Trifluoroacetic acid (TFA) or Formic acid in the diluent.[1][2] Dissolve samples in 50:50 MeCN:Water (neutral) or MeCN:10mM Ammonium Bicarbonate.[1][2]

Method B: Chiral Normal-Phase HPLC (Enantiomeric Excess)

Recommended for: Isomer ratio determination (


 vs 

).[1]

Scientific Rationale: The 2-bromophenyl group provides steric bulk and


-

interaction sites suitable for polysaccharide-based chiral selectors.[2] We use a basic additive (Diethylamine) to mask non-specific binding sites on the stationary phase.[1][2]

Protocol Parameters:

  • Column: Daicel Chiralpak AD-H or Chiralcel OD-H (

    
     mm, 5 µm).[1][2]
    
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[2]

  • Temp: 25°C.

  • Detection: UV at 265 nm.[2]

  • Expected Performance:

    • Isomer 1 (

      
       or 
      
      
      
      ): ~8-10 min.
    • Isomer 2 (

      
       or 
      
      
      
      ): ~12-14 min.
    • Resolution (

      
      ): > 2.0.
      

Part 3: LC-MS/MS Quantification (Bioanalysis)

Recommended for: DMPK studies, trace impurity analysis.[1]

Fragmentation Logic: The bromine atom is the key identifier.[2] In MS/MS, the precursor ion


 will be a doublet at m/z 212 and 214.[1] The primary fragmentation pathway usually involves the loss of the azetidine ring or deamination.

MRM Transitions:

Precursor (

)
Product (

)
Dwell (ms)Collision Energy (eV)ID Logic
212.0 (

)
133.0 5025Loss of Azetidine ring + H
214.0 (

)
135.0 5025Confirmation Ion (Must match 1:1 ratio)
212.0104.05035Phenyl fragmentation

Sample Preparation (Liquid-Liquid Extraction): Due to the high basicity, Liquid-Liquid Extraction (LLE) is superior to protein precipitation for cleanliness.[1]

  • Alkalize: Add 50 µL of 1.0 M NaOH to 100 µL plasma/sample (pH > 12). This forces the azetidine into its free-base (uncharged) lipophilic form.[1]

  • Extract: Add 600 µL Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Agitate: Vortex 5 min; Centrifuge 5 min at 4000 rpm.

  • Concentrate: Transfer organic layer; evaporate to dryness under

    
    .
    
  • Reconstitute: 100 µL Mobile Phase (High pH buffer/MeCN).

Part 4: Visualization of Analytical Workflows

Diagram 1: Method Selection Decision Tree

This logic gate ensures the correct method is applied based on the sample matrix and data requirements.

AnalyticalDecisionTree Start Sample: 2-(2-Bromophenyl)azetidine CheckMatrix Check Matrix Type Start->CheckMatrix ReactionMix Synthetic Reaction / Bulk API CheckMatrix->ReactionMix High Conc (>1 µg/mL) BioSample Plasma / Tissue / Trace CheckMatrix->BioSample Low Conc (<1 µg/mL) CheckChiral Is Chiral Purity Needed? ReactionMix->CheckChiral MethodC Method C: LC-MS/MS (MRM) (Precursor: 212/214) BioSample->MethodC MethodA Method A: High-pH RP-HPLC (XBridge C18, pH 10) CheckChiral->MethodA No (Purity/Assay) MethodB Method B: Normal Phase Chiral (Chiralpak AD-H, Hex/IPA/DEA) CheckChiral->MethodB Yes (ee determination) Warning CRITICAL: Avoid Acidic Diluents (Risk of Ring Opening) MethodA->Warning MethodC->Warning

Caption: Decision tree for selecting the optimal analytical technique based on concentration and stereochemical requirements.

Diagram 2: Mass Spectrometry Fragmentation Logic

Visualizing the isotopic signature and fragmentation for MRM development.[2]

MS_Fragmentation Precursor Precursor Ion [M+H]+ Doublet Pattern Iso79 m/z 212 (79-Br) Precursor->Iso79 50% Iso81 m/z 214 (81-Br) Precursor->Iso81 50% Prod79 m/z 155 (79-Br) Iso79->Prod79 Collision Energy 25 eV Prod81 m/z 157 (81-Br) Iso81->Prod81 Collision Energy 25 eV Frag1 Fragment: Loss of Azetidine [C6H4Br]+ Note Quantify using sum of both transitions or use 212 for Quant, 214 for Qual Prod81->Note

Caption: MS/MS fragmentation pathway highlighting the bromine isotopic doublet essential for specificity.

References

  • Couty, F., & Evano, G. (2006).[1][2][3] Azetidine-2-carboxylic acid: From lily of the valley to key pharmaceuticals.[2][3] Organic Preparations and Procedures International, 38(5), 427-465.[1][3] Link[1]

  • Drouillat, B., et al. (2012).[1][2] Synthesis of optically active 2-substituted azetidine-2-carbonitriles. Tetrahedron: Asymmetry, 23(9), 690-697.[1] Link[1]

  • PubChem. (2025).[1][2][4] Azetidine Compound Summary: Physical Properties and Basicity. National Library of Medicine.[2] Link

  • Waters Corporation. (2023).[1][2] Strategies for the Analysis of Basic Compounds in Reversed-Phase HPLC. Application Note 720000895EN.[2] Link

  • Daicel Corporation. (2024).[1][2] Chiralpak AD-H Instruction Manual: Separation of Basic Compounds. Link[1]

Sources

Application Notes and Protocols for Cell-Based Assays Using 2-(2-Bromophenyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Azetidine Scaffold as a Privileged Structure in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a structurally significant motif in medicinal chemistry.[1] Its inherent ring strain and conformational rigidity offer a unique three-dimensional geometry that can enhance key pharmacological properties such as metabolic stability, solubility, and target binding affinity when incorporated into drug candidates.[2][3] Several FDA-approved drugs, including the antihypertensive agent azelnidipine and the anticancer drug cobimetinib, feature the azetidine scaffold, underscoring its therapeutic relevance.[1] The 2-arylazetidine substructure, in particular, has been explored for its potential as a ligand for various biological targets, including nicotinic acetylcholine receptors.[4]

This document provides a comprehensive guide for the initial characterization of a novel 2-arylazetidine derivative, 2-(2-Bromophenyl)azetidine Hydrochloride. Given the structural similarities of some azetidine-containing compounds to known neuro-active agents, a logical first step in characterizing this novel compound is to assess its activity at key regulators of neurotransmission, specifically the monoamine transporters. This guide will detail the necessary cell-based assays to determine its cytotoxic profile and to elucidate its potential as an inhibitor of the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. Furthermore, a counter-screen against monoamine oxidase (MAO) enzymes will be described to assess selectivity.

Part 1: Initial Cytotoxicity Assessment

Before performing functional assays, it is crucial to determine the concentration range of 2-(2-Bromophenyl)azetidine Hydrochloride that is non-toxic to the cells. This ensures that any observed effects in subsequent functional assays are due to specific interactions with the target and not a result of general cytotoxicity.[5] Several methods can be employed to assess cell viability, each with its own advantages.[6][7]

Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treat Treatment cluster_assay Viability Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate add_compound Add Compound Dilutions to Cells seed_plate->add_compound prep_compound Prepare Serial Dilutions of Compound prep_compound->add_compound incubate Incubate for 24-48 hours add_compound->incubate add_reagent Add Viability Reagent (e.g., MTT, Resazurin, CellTiter-Glo) incubate->add_reagent incubate_reagent Incubate as per Protocol add_reagent->incubate_reagent read_plate Read Plate (Absorbance/Fluorescence/Luminescence) incubate_reagent->read_plate plot_data Plot Dose-Response Curve read_plate->plot_data calc_cc50 Calculate CC50 plot_data->calc_cc50

Caption: Workflow for determining the cytotoxic concentration 50 (CC50).

Protocol 1.1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in viable cells.[1][2]

Materials:

  • HEK293 cells (or other chosen cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well clear flat-bottom plates

Procedure:

  • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.

  • Prepare serial dilutions of 2-(2-Bromophenyl)azetidine Hydrochloride in complete growth medium.

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubate for 24 to 48 hours at 37°C, 5% CO₂.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]

  • Read the absorbance at 570 nm using a microplate reader.[6]

Protocol 1.2: Alternative Viability Assays
Assay TypePrincipleAdvantages
Resazurin Assay Reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by viable cells.[3][7]More sensitive than MTT, homogeneous format (no solubilization step).[7]
ATP-Based Assay (e.g., CellTiter-Glo®) Measures ATP, which is present in metabolically active cells. A luciferase reaction generates a luminescent signal proportional to the amount of ATP.[8][9]Highly sensitive, rapid, and suitable for high-throughput screening due to its "add-mix-measure" format.[8]

Part 2: Functional Characterization of Monoamine Transporter Inhibition

Based on the cytotoxicity data, a concentration range of 2-(2-Bromophenyl)azetidine Hydrochloride that results in >90% cell viability should be used for functional assays. The following protocols describe methods to determine the inhibitory potency (IC₅₀) of the compound against SERT, DAT, and NET.

Conceptual Pathway of Monoamine Transporter Function and Inhibition

G cluster_outside Synaptic Cleft cluster_membrane Presynaptic Membrane cluster_inside Presynaptic Neuron MA Monoamine (e.g., Serotonin) Transporter Monoamine Transporter (SERT/DAT/NET) MA->Transporter Binds & Transported Compound 2-(2-Bromophenyl)azetidine Hydrochloride Compound->Transporter Inhibits MA_in Re-uptaken Monoamine Transporter->MA_in Re-uptake

Caption: Inhibition of monoamine re-uptake by a transporter antagonist.

Protocol 2.1: Radiometric Monoamine Transporter Uptake Assay

This "gold standard" method directly measures the uptake of a radiolabeled substrate into cells expressing the target transporter.[10][11]

Materials:

  • HEK293 cells stably expressing human SERT, DAT, or NET.

  • Complete growth medium and poly-D-lysine coated 96-well plates.

  • Assay Buffer (e.g., Krebs-Ringer-HEPES (KRH) buffer: 25 mM HEPES, 130 mM NaCl, 5.4 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 1 mM L-ascorbic acid, 5 mM D-glucose, pH 7.4).[6]

  • Radiolabeled substrates: [³H]Serotonin for SERT, [³H]Dopamine for DAT, [³H]Norepinephrine for NET.

  • Known inhibitors for positive controls (e.g., Fluoxetine for SERT, GBR12909 for DAT, Desipramine for NET).

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Seed transporter-expressing HEK293 cells at a density of 40,000-60,000 cells/well in a poly-D-lysine coated 96-well plate and incubate overnight.[12]

  • On the day of the assay, aspirate the growth medium and wash the cells once with 100 µL of room temperature assay buffer.[13]

  • Add 50 µL of assay buffer containing various concentrations of 2-(2-Bromophenyl)azetidine Hydrochloride, vehicle, or a known inhibitor.

  • Pre-incubate for 15-20 minutes at room temperature.[1][14]

  • Initiate the uptake by adding 50 µL of assay buffer containing the radiolabeled substrate at a concentration near its Kₘ value (e.g., 65 nM for [³H]Serotonin).[1]

  • Incubate for a short period (e.g., 1-5 minutes for DAT/SERT, 3 minutes for NET) at room temperature.[13][14]

  • Terminate the uptake by rapidly aspirating the solution and washing the cells twice with 100 µL of ice-cold assay buffer.[14]

  • Lyse the cells by adding 50 µL of 1% SDS or a suitable lysis buffer.[15]

  • Transfer the lysate to a scintillation vial or a compatible microplate, add scintillation cocktail, and count the radioactivity.

Protocol 2.2: Fluorescent Monoamine Transporter Uptake Assay

This method offers a non-radioactive alternative using a fluorescent substrate analog, such as ASP+, and is amenable to high-throughput screening.[3][8][16]

Materials:

  • HEK293 cells stably expressing hSERT, hDAT, or hNET.

  • Poly-D-lysine coated, black, clear-bottom 96- or 384-well plates.

  • Assay Buffer (e.g., 1X HBSS with 20 mM HEPES, pH 7.4).[12]

  • Fluorescent substrate kit (e.g., Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices, which includes a fluorescent substrate and a masking dye).[12][16]

  • Known inhibitors for positive controls.

  • A fluorescence microplate reader with bottom-read capability.

Procedure:

  • Seed cells in poly-D-lysine coated plates as described in Protocol 2.1.[12]

  • On the day of the assay, remove the growth medium.

  • Add 100 µL (for 96-well plates) of assay buffer containing the test compound, vehicle, or positive control to the cells.

  • Pre-incubate for 10-20 minutes at 37°C.[16]

  • Prepare the dye solution according to the manufacturer's instructions (this typically involves reconstituting a lyophilized mix of the fluorescent substrate and a masking dye in assay buffer).[12]

  • Add 100 µL of the dye solution to each well.

  • Immediately begin reading the fluorescence intensity in kinetic mode using a microplate reader (e.g., Ex: 440 nm, Em: 520 nm) at 37°C for 30-60 minutes.[16] Alternatively, an endpoint reading can be taken after a fixed incubation time.

Part 3: Selectivity Profiling - Monoamine Oxidase (MAO) Inhibition Assay

To determine if 2-(2-Bromophenyl)azetidine Hydrochloride is selective for monoamine transporters, it is important to screen it against other related targets, such as MAO-A and MAO-B. These enzymes are involved in the degradation of monoamines.

Protocol 3.1: Luminescent MAO-Glo™ Assay

This commercially available assay from Promega provides a simple, "add-mix-measure" format for assessing MAO-A and MAO-B activity.[5]

Materials:

  • MAO-Glo™ Assay Kit (Promega), which includes a luminogenic MAO substrate, reaction buffers, and a luciferin detection reagent.[5]

  • Recombinant human MAO-A and MAO-B enzymes.

  • Known MAO inhibitors for positive controls (e.g., Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B).[7]

  • White, opaque 96- or 384-well plates.

  • A luminometer.

Procedure:

  • Prepare serial dilutions of 2-(2-Bromophenyl)azetidine Hydrochloride, vehicle, and control inhibitors in the appropriate MAO reaction buffer.

  • Add 12.5 µL of the compound dilutions to the wells of a white 384-well plate.

  • Add 12.5 µL of either MAO-A or MAO-B enzyme solution to the wells. For negative controls, add reaction buffer without enzyme.

  • Incubate for 15-20 minutes at room temperature to allow the compound to interact with the enzyme.

  • Initiate the MAO reaction by adding 25 µL of the luminogenic MAO substrate.

  • Incubate for 60 minutes at room temperature.[2]

  • Add 50 µL of the reconstituted Luciferin Detection Reagent to each well to stop the reaction and generate a luminescent signal.[5]

  • Incubate for 20 minutes at room temperature.[5]

  • Measure luminescence using a plate-reading luminometer.

Part 4: Data Analysis and Interpretation

For all assays, data should be normalized to controls. For cytotoxicity assays, results are typically expressed as a percentage of the vehicle-treated control. For inhibition assays, results are expressed as a percentage of the maximal uptake or enzyme activity (vehicle control), after subtracting the non-specific signal (determined in the presence of a saturating concentration of a known inhibitor).

The normalized data is then plotted against the logarithm of the compound concentration, and a non-linear regression analysis (sigmoidal dose-response with variable slope) is performed to determine the CC₅₀ (for cytotoxicity) or IC₅₀ (for inhibition) values.

Data Presentation Summary

AssayParameter MeasuredKey ResultCell/Enzyme Source
Cytotoxicity (MTT/Resazurin/ATP) Absorbance/Fluorescence/LuminescenceCC₅₀HEK293, SH-SY5Y, or other relevant cell line
SERT Uptake Inhibition CPM or RFUIC₅₀HEK293-hSERT
DAT Uptake Inhibition CPM or RFUIC₅₀HEK293-hDAT
NET Uptake Inhibition CPM or RFUIC₅₀HEK293-hNET
MAO-A Inhibition RLUIC₅₀Recombinant hMAO-A
MAO-B Inhibition RLUIC₅₀Recombinant hMAO-B

By comparing the IC₅₀ values for the monoamine transporters to the CC₅₀ value, a selectivity index can be calculated (CC₅₀ / IC₅₀). A higher selectivity index indicates that the compound's inhibitory effect is not due to general toxicity. Comparing the IC₅₀ values between SERT, DAT, and NET will reveal the compound's selectivity profile for these transporters. A comparison with the MAO IC₅₀ values will further define its overall selectivity.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 6).
  • Cell Viability and Proliferation Assays in Drug Screening - Danaher Life Sciences. (n.d.).
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development - Benchchem. (n.d.).
  • Overview of Cell Viability and Survival | Cell Signaling Technology. (n.d.).
  • Cell Viability Assays - Molecular Devices. (n.d.).
  • Monitoring monoamine transport with the fluorescent substrate analogue... - ResearchGate. (n.d.).
  • MTT assay protocol - Abcam. (n.d.).
  • MAO-Glo™ Assay Protocol - Promega Corporation. (n.d.).
  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024, April 2).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1).
  • Resazurin Assay Protocol - Creative Bioarray. (n.d.).
  • Resazurin Cell Viability Assay Kit - Product Information. (2015, January 14).
  • Resazurin Cell Viability Assay | Tribioscience. (n.d.).
  • MTT Assay Protocol for Cell Viability and Proliferation - SigmaAldrich.cn. (n.d.).
  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol - Promega Corporation. (n.d.).
  • CellTiter-Glo® 3D Cell Viability Assay Protocol - Promega Corporation. (n.d.).
  • CellTiter-Glo® Luminescent Cell Viability Assay - Promega Corporation. (n.d.).
  • CellTiter-Glo® 2.0 Cell Viability Assay - Promega Corporation. (n.d.).
  • MAO-Glo(TM) Assay Technical Bulletin #TB345 - Promega Corporation. (n.d.).
  • MAO-Glo™ Assay Systems - Promega Corporation. (n.d.).
  • Assay in Summary_ki - BindingDB. (n.d.).
  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF - ResearchGate. (n.d.).
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC. (2020, May 19).
  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments. (n.d.).
  • Real-time, Spatially Resolved Analysis of Serotonin Transporter Activity And Regulation Using the Fluorescent Substrate, ASP+ - NIH. (n.d.).
  • Data Sheet Cellular Uptake and Release Assays Protocol - Gifford Bioscience. (n.d.).
  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - TW. (n.d.).
  • Postendocytic Sorting of Constitutively Internalized Dopamine Transporter in Cell Lines and Dopaminergic Neurons - PMC. (n.d.).
  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Acta Pharmacologica Sinica. (n.d.).
  • Monoamine Oxidase Assay Kit - Bio-Techne. (n.d.).
  • OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric) - Cell Biolabs, Inc. (n.d.).
  • MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline Summary Be - BioAssay Systems. (n.d.).
  • Monoamine Oxidase (MAO) Inhibition Assay - Evotec. (n.d.).
  • A, saturation uptake curves of [ 3 H]5-HT and PCA in HEK293 cells that... - ResearchGate. (n.d.).
  • Assay in Summary_ki - BindingDB. (n.d.).
  • Pharmacological characterization of a fluorescent uptake assay for the noradrenaline transporter - PubMed. (2007, April 15).
  • Substantial loss of substrate by diffusion during uptake in HEK-293 cells expressing neurotransmitter transporters - Neurocluster. (n.d.).
  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. (n.d.).
  • Real-time uptake of fluorescent ASP+ via the organic cation transporter 3 - PMC. (n.d.).
  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (n.d.).
  • Functional interactions between native Gs-coupled 5-HT receptors in HEK-293 cells and the heterologously expressed serotonin transporter - PubMed. (2003, August 15).
  • [ 3 H]Dopamine ([ 3 H]DA) uptake in HEK293 cells expressing the hDAT-PG... - ResearchGate. (n.d.).
  • Fluorescence-Based Neurotransmitter Transporter Up Takes Assay | Molecular Devices. (n.d.).
  • Visualization of Dopamine Transporter Trafficking in Live Neurons by Use of Fluorescent Cocaine Analogs - PMC. (n.d.).
  • Release assay for human norepinephrine transporter (hNET) using a... - ResearchGate. (n.d.).
  • Assay in Summary_ki - BindingDB. (n.d.).
  • Neurotransmitter reuptake inhibition curves using HEK 293 cells... - ResearchGate. (n.d.).
  • Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC. (2018, May 31).

Sources

protocols for dissolving and administering 2-(2-Bromophenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the physicochemical handling, solubilization, and administration protocols for 2-(2-Bromophenyl)azetidine , a strained four-membered nitrogen heterocycle. While azetidines are increasingly utilized in medicinal chemistry as bioisosteres for piperidines and pyrrolidines to improve metabolic stability and reduce lipophilicity [1, 2], the specific ortho-bromo substitution pattern of this compound introduces unique steric and electronic factors. This document provides researchers with validated workflows for converting the lipophilic free base into administrable formulations for in vitro and in vivo applications, ensuring compound stability and bioavailability.

Chemical Profile & Properties

Understanding the fundamental properties is a prerequisite for successful formulation. The azetidine ring is highly strained (~26 kcal/mol), making it susceptible to ring-opening under harsh acidic conditions or nucleophilic attack [3].

PropertyValue / DescriptionNotes
Chemical Name 2-(2-Bromophenyl)azetidineOrtho-substituted aryl azetidine
Molecular Formula C₉H₁₀BrN
Molecular Weight 212.09 g/mol
Physical State Colorless to pale yellow oil (Free Base)Hygroscopic; often handled as HCl salt (solid)
Basicity (pKa) ~9.5 - 10.5 (Predicted)Secondary amine; protonates in physiological pH
LogP ~2.2 - 2.5 (Predicted)Moderately lipophilic; crosses BBB
Solubility (Free Base) DMSO, Ethanol, DCM, ChloroformPoor water solubility
Solubility (HCl Salt) Water (>10 mg/mL), Saline, PBSAcidification required for aqueous stability

Handling & Stability Protocols

Critical Warning: Azetidines are kinetically stable but thermodynamically unstable. The ortho-bromo substituent adds steric bulk that may protect the nitrogen from metabolism but can also hinder salt formation if not agitated properly.

  • Storage: Store neat compound at -20°C under inert atmosphere (Argon/Nitrogen). The free base absorbs CO₂ from air; store as the Hydrochloride (HCl) salt whenever possible.

  • Reconstitution: Avoid strong nucleophiles (e.g., thiols, unhindered amines) in the formulation vehicle to prevent ring-opening polymerization [3].

Solubilization & Formulation Protocols

Decision Matrix: Choosing the Right Vehicle

The choice of solvent depends on the compound form (Free Base vs. Salt) and the intended assay.

Solubility_Workflow Start Starting Material Form Identify Form Start->Form FreeBase Free Base (Oil) Form->FreeBase Lipophilic Salt HCl Salt (Solid) Form->Salt Hydrophilic DMSO_Stock Dissolve in 100% DMSO (Stock: 10-50 mM) FreeBase->DMSO_Stock Aq_Stock Dissolve in Sterile Water (Stock: 10-20 mg/mL) Salt->Aq_Stock InVitro In Vitro Assay (< 1% DMSO) InVivo In Vivo Dosing (IV/IP/PO) DMSO_Stock->InVitro Dilute into Media Formulation_B Formulation B (Preferred): 5% DMSO + 40% PEG300 + 55% Water DMSO_Stock->Formulation_B Dilute for In Vivo Aq_Stock->InVitro Direct Addition Formulation_C Formulation C: Saline or PBS (pH adjusted to 7.4) Aq_Stock->Formulation_C Dilute for In Vivo Formulation_A Formulation A: 5% DMSO + 95% Saline (Precipitation Risk)

Figure 1: Decision matrix for solubilizing 2-(2-Bromophenyl)azetidine based on starting material form.

Protocol A: Preparation of Stock Solution (In Vitro)

Target Concentration: 10 mM

  • Weighing: Accurately weigh 2.12 mg of the free base (or equivalent salt mass) into a sterile microcentrifuge tube.

    • Note: If using free base oil, density is approx. 1.2 g/mL. It is more accurate to wash the weighing vessel with solvent than to pipette the oil directly.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Dissolution: Vortex vigorously for 30 seconds. The compound should dissolve instantly.

  • Storage: Aliquot into 50 µL vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: In Vivo Formulation (Intraperitoneal/Oral)

Target Dose: 10 mg/kg (Example) Vehicle: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Water

This "co-solvent" approach is required for the free base to prevent precipitation upon contact with physiological fluids.

  • Step 1 (Solubilization): Dissolve the required amount of compound in 5% of the total volume of DMSO.

  • Step 2 (Stabilization): Add 40% of the total volume of PEG300 (Polyethylene Glycol 300). Vortex to mix. The solution will be slightly viscous and warm.

  • Step 3 (Surfactant): Add 5% of the total volume of Tween 80 (Polysorbate 80). Mix gently to avoid foaming.

  • Step 4 (Dilution): Slowly add 50% of the total volume of sterile water (or Saline) while vortexing.

    • Critical Check: If the solution turns cloudy (milky), the compound has crashed out. Sonicate for 5 minutes. If cloudiness persists, increase PEG300 ratio or decrease concentration.

Protocol C: Salt Conversion (For Aqueous Solubility)

If the free base is problematic, convert to the Hydrochloride salt in situ:

  • Dissolve free base in diethyl ether.

  • Add 1.1 equivalents of 2M HCl in diethyl ether dropwise.

  • The white precipitate (2-(2-Bromophenyl)azetidine HCl) can be filtered, dried, and dissolved directly in Saline for injection.

Administration Guidelines

RouteMax Volume (Mouse)Recommended VehiclepH RangeNotes
IV (Intravenous) 5 mL/kgSaline (if salt), or 5% DMSO/Water7.0 - 7.4Must be particle-free. Filter (0.22 µm) before loading syringe.
IP (Intraperitoneal) 10 mL/kg10% DMSO / 40% PEG300 / PBS6.5 - 8.0High pH tolerance. Monitor for abdominal irritation.
PO (Oral Gavage) 10 mL/kg0.5% Methylcellulose (suspension)3.0 - 8.0Compound is stable in gastric pH for short durations.

Dosing Calculation Example: For a 25g mouse at 10 mg/kg:

  • Total Dose: 0.25 mg.

  • Injection Volume: 100 µL (0.1 mL).

  • Required Concentration: 2.5 mg/mL.

Pharmacological Context & Safety

  • Mechanism: Azetidines often act as nicotinic acetylcholine receptor (nAChR) ligands or monoamine reuptake inhibitors [4]. The 2-bromo substitution may alter binding kinetics via halogen bonding or steric occlusion.

  • Safety:

    • LD50: Unknown for this specific isomer. Treat as toxic (Class III).

    • Irritation: Basic amines are irritants. Ensure pH is neutralized (pH 7.0-7.4) prior to IV/IP injection to prevent necrosis at the injection site.

References

  • Azetidines in Medicinal Chemistry. National Institutes of Health (NIH) / PubMed. "Azetidines in medicinal chemistry: emerging applications and approved drugs." (2026). Link

  • Azetidine Synthesis & Properties. Organic Chemistry Portal. "Synthesis of Azetidines." Link

  • Ring Strain & Reactivity. Royal Society of Chemistry (RSC). "Recent Advances in the Synthesis and Reactivity of Azetidines." Link

  • Pharmacology of Azetidine Derivatives. Journal of Medicinal and Chemical Sciences. "Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity." Link

  • Chemical Properties. PubChem. "Azetidine Compound Summary." Link

Application Notes and Protocols for the Characterization of 2-(2-Bromophenyl)azetidine as a Novel Monoamine Transporter Ligand

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.

Introduction: The Pivotal Role of Monoamine Transporters in Neurobiology and Drug Discovery

Monoamine transporters (MATs), including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET), are integral membrane proteins that regulate neurotransmission.[1][2] These transporters are responsible for the reuptake of their respective neurotransmitters—dopamine, serotonin, and norepinephrine—from the synaptic cleft back into the presynaptic neuron.[3][4] This process is crucial for terminating the synaptic signal and maintaining neurotransmitter homeostasis.[5]

Given their central role in modulating mood, cognition, and behavior, MATs are primary targets for a wide array of therapeutic agents, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD), as well as substances of abuse like cocaine and amphetamines.[2][5][6] The development of novel ligands with specific affinities and selectivities for these transporters is a cornerstone of modern neuropharmacology.

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a valuable pharmacophore in medicinal chemistry due to its rigid structure, which can confer favorable binding properties.[7][8] The compound 2-(2-Bromophenyl)azetidine represents a novel, yet uncharacterized, molecule within this chemical space. Its structural features, particularly the phenylazetidine core, suggest a potential interaction with monoamine transporters.

These application notes provide a comprehensive guide for the synthesis and pharmacological evaluation of 2-(2-Bromophenyl)azetidine to elucidate its profile as a potential monoamine transporter ligand. The protocols herein are designed to be self-validating, providing researchers with the necessary tools to determine its binding affinity, selectivity, and functional activity at DAT, SERT, and NET.

Part 1: Synthesis of 2-(2-Bromophenyl)azetidine

The synthesis of 2-aryl azetidines can be achieved through various synthetic routes.[9][10] A plausible and adaptable method for the synthesis of 2-(2-Bromophenyl)azetidine involves a multi-step process starting from a suitable precursor. Below is a representative protocol based on established methodologies for the synthesis of related compounds.[11]

Protocol 1: Representative Synthesis of 2-(2-Bromophenyl)azetidine

This protocol is a general guideline and may require optimization for the specific substrate.

Step 1: Synthesis of a γ-amino alcohol precursor The synthesis would begin with a suitable starting material, such as a 3-amino-1-propanol derivative, which can be reacted with 2-bromobenzaldehyde.

Step 2: Cyclization to form the azetidine ring The resulting γ-amino alcohol is then cyclized to form the azetidine ring. This is often achieved by converting the hydroxyl group into a good leaving group (e.g., a mesylate or tosylate) followed by intramolecular nucleophilic substitution by the amine.

Detailed Procedural Steps:

  • Protection of the amine (if necessary): Start with a suitable 3-amino-1-propanol derivative. If the amine is primary, it may need to be protected with a suitable protecting group (e.g., Boc or Cbz).

  • Introduction of the 2-bromophenyl group: The protected amino alcohol can be reacted with 2-bromobenzaldehyde via reductive amination to introduce the aryl moiety at the desired position.

  • Activation of the hydroxyl group: The hydroxyl group of the resulting amino alcohol is then activated, for example, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.

  • Intramolecular Cyclization: The activated intermediate is then treated with a base (e.g., sodium hydride) to facilitate an intramolecular Williamson ether-like synthesis, forming the azetidine ring.

  • Deprotection (if necessary): If a protecting group was used, it is removed in the final step to yield 2-(2-Bromophenyl)azetidine.

Note: As with any chemical synthesis, all steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Reaction progress should be monitored by suitable analytical techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Part 2: In Vitro Characterization at Monoamine Transporters

To determine the pharmacological profile of 2-(2-Bromophenyl)azetidine, a series of in vitro assays are essential. These assays will quantify the compound's binding affinity and functional potency at human DAT, SERT, and NET.

Experimental Workflow for In Vitro Characterization

cluster_0 Preparation of Biological Material cluster_1 Binding Affinity Determination cluster_2 Functional Activity Assessment A HEK293 cells stably expressing hDAT, hSERT, or hNET C Cell membrane preparation A->C J Synaptosomal/Cell-based Uptake Assays A->J B Rodent brain tissue (e.g., striatum for DAT, cortex for NET/SERT) D Synaptosome preparation B->D E Radioligand Binding Assays C->E D->E D->J F Competition binding with selective radioligands: [3H]WIN 35,428 (DAT) [3H]Citalopram (SERT) [3H]Nisoxetine (NET) E->F G Incubate membranes/synaptosomes with radioligand and varying concentrations of 2-(2-Bromophenyl)azetidine F->G H Filter and quantify radioactivity G->H I Calculate Ki values H->I O O I->O Pharmacological Profile: Affinity and Selectivity K Uptake inhibition with radiolabeled substrates: [3H]Dopamine (DAT) [3H]Serotonin (SERT) [3H]Norepinephrine (NET) J->K L Incubate synaptosomes/cells with radiolabeled substrate and varying concentrations of 2-(2-Bromophenyl)azetidine K->L M Lyse cells/synaptosomes and quantify radioactivity L->M N Calculate IC50 values M->N N->O Functional Potency

Caption: Workflow for in vitro characterization of a novel compound at monoamine transporters.

Protocol 2: Preparation of Synaptosomes from Rodent Brain Tissue

Synaptosomes are resealed nerve terminals that contain functional monoamine transporters and are an excellent ex vivo model for studying transporter function.[12][13]

  • Tissue Homogenization: Euthanize a rodent (e.g., Sprague-Dawley rat) in accordance with institutional animal care and use committee (IACUC) guidelines. Rapidly dissect the brain region of interest (e.g., striatum for DAT, cortex for NET and SERT) in ice-cold sucrose buffer (0.32 M sucrose, 1 mM EDTA, 5 mM HEPES, pH 7.4). Homogenize the tissue using a glass-Teflon homogenizer.

  • Differential Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris (P1 pellet).

  • Isolation of Crude Synaptosomes: Transfer the supernatant (S1) to a new tube and centrifuge at 12,000 x g for 20 minutes at 4°C. The resulting pellet (P2) is the crude synaptosomal fraction.

  • Washing: Resuspend the P2 pellet in fresh, ice-cold sucrose buffer and repeat the centrifugation step to wash the synaptosomes.

  • Final Preparation: Resuspend the final synaptosomal pellet in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

Protocol 3: Radioligand Binding Assays

These assays determine the affinity (Ki) of 2-(2-Bromophenyl)azetidine for DAT, SERT, and NET by measuring its ability to compete with a selective radioligand for binding to the transporter.[14]

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Varying concentrations of 2-(2-Bromophenyl)azetidine (e.g., 0.1 nM to 100 µM).

    • A fixed concentration of a selective radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) at a concentration close to its Kd.

    • Cell membranes or synaptosomes (typically 20-100 µg of protein).

  • Nonspecific Binding: To determine nonspecific binding, a parallel set of wells should contain a high concentration of a known, potent inhibitor for the respective transporter (e.g., 10 µM GBR 12909 for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET).

  • Incubation: Incubate the plates at room temperature or 4°C for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat (e.g., GF/B or GF/C) using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filtermats in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: Monoamine Uptake Inhibition Assays

These functional assays measure the ability of 2-(2-Bromophenyl)azetidine to inhibit the transport of a radiolabeled monoamine substrate into cells or synaptosomes.[15]

  • Assay Setup: In a 96-well plate, pre-incubate synaptosomes or HEK293 cells expressing the transporter of interest with varying concentrations of 2-(2-Bromophenyl)azetidine for 10-15 minutes at 37°C.

  • Initiation of Uptake: Initiate the uptake reaction by adding a fixed concentration of the radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT, [³H]norepinephrine for NET).

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Termination of Uptake: Terminate the reaction by rapid filtration through a glass fiber filtermat, followed by washing with ice-cold assay buffer.

  • Quantification: Lyse the cells/synaptosomes on the filtermat and quantify the amount of radioactivity taken up using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of uptake inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation: Pharmacological Profile of Monoamine Transporter Ligands

The data obtained from these assays should be compiled into a clear, tabular format to facilitate comparison and interpretation.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)
2-(2-Bromophenyl)azetidine To be determinedTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
Cocaine (Reference)~250~300~500~300~350~600
GBR 12909 (Reference)~5>10,000~500~10>10,000~600
Fluoxetine (Reference)~2,000~1~300~2,500~5~400
Desipramine (Reference)~5,000~100~1~6,000~150~3

Note: Reference values are approximate and can vary depending on assay conditions.

Part 3: In Vivo Characterization using Microdialysis

To understand the effects of 2-(2-Bromophenyl)azetidine on neurotransmitter dynamics in the living brain, in vivo microdialysis is the gold standard.[1] This technique allows for the measurement of extracellular levels of dopamine, serotonin, and norepinephrine in specific brain regions of freely moving animals following systemic administration of the compound.

Workflow for In Vivo Microdialysis

A Stereotaxic surgery to implant a microdialysis guide cannula (e.g., into nucleus accumbens or prefrontal cortex) B Animal recovery period A->B C Insertion of microdialysis probe and perfusion with artificial cerebrospinal fluid (aCSF) B->C D Collection of baseline dialysate samples C->D E Systemic administration of 2-(2-Bromophenyl)azetidine or vehicle D->E F Collection of post-administration dialysate samples E->F G Analysis of dialysate samples for monoamine content via HPLC-ECD F->G H Data analysis: % change from baseline G->H

Caption: In vivo microdialysis experimental workflow.

Protocol 5: In Vivo Microdialysis in Rodents
  • Surgical Implantation: Anesthetize a rodent and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens for dopamine, prefrontal cortex for all three monoamines). Secure the cannula to the skull with dental cement. Allow the animal to recover for several days.

  • Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: After a stabilization period, collect several baseline dialysate samples (e.g., every 20 minutes for 1-2 hours).

  • Drug Administration: Administer 2-(2-Bromophenyl)azetidine (e.g., via intraperitoneal injection) or vehicle.

  • Post-Drug Collection: Continue to collect dialysate samples for several hours post-administration.

  • Sample Analysis: Analyze the dialysate samples for dopamine, serotonin, and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Express the concentration of each monoamine in the post-drug samples as a percentage of the average baseline concentration. Plot the mean percent baseline versus time to generate a time-course of the drug's effect on extracellular monoamine levels.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the comprehensive pharmacological characterization of 2-(2-Bromophenyl)azetidine as a potential monoamine transporter ligand. By systematically determining its binding affinities, selectivities, and in vitro and in vivo functional effects, researchers can build a complete pharmacological profile of this novel compound.

The data generated will be crucial in determining its potential as a research tool for probing the function of monoamine systems or as a lead compound for the development of novel therapeutics for neuropsychiatric disorders. Further studies could explore its mechanism of action (e.g., uptake inhibitor versus releaser), off-target effects, and behavioral consequences in animal models of disease.

References

  • Chen, C.-Y., & Hillier, M. C. (2006). A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. The Journal of Organic Chemistry, 71(20), 7885–7887. [Link]

  • Couty, F., Drouillat, B., Quinodoz, P., & Wright, K. (2016). Diversely Substituted N-Aryl-2-cyanoazetidines from β-Amino Alcohols: A General and Enantioselective Synthesis. The Journal of Organic Chemistry, 81(8), 2899–2910. [Link]

  • Yang, H., Chen, Z., Guo, W., et al. (2022). Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. Organic Letters, 24(31), 5820–5824. [Link]

  • Dunkley, P. R., Jarvie, P. E., & Robinson, P. J. (2008). A rapid, simple and high-yield isolation of synaptosomes on continuous Percoll gradients. Brain Research, 204(1), 181-186. [Link]

  • Berthe, G., De Kimpe, N., & D'hooghe, M. (2014). Selenium-induced cyclisation of homoallylamine derivatives for the synthesis of azetidines. Tetrahedron Letters, 55(1), 223-225. [Link]

  • DeKimpe, N., & Stevens, C. (1994). Reductive cyclisation of γ-haloalkyl-imines: a new synthesis of N-substituted azetidines. Tetrahedron, 50(20), 5947-5956. [Link]

  • Bott, T. M., & West, F. G. (2012). Preparation and synthetic applications of azetidines. Heterocycles, 84(1), 223-255. [Link]

  • Singh, G. S., & D'hooghe, M. (2016). Recent progress in the synthesis and chemistry of azetidines. Tetrahedron, 72(41), 6373-6415. [Link]

  • Chen, N. H., & Reith, M. E. (1998). In vivo microdialysis for measurement of extracellular monoamine levels following inhibition of monoamine transporters. Methods in Enzymology, 296, 719-730. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. British Journal of Pharmacology, 172(8), 2035-2047. [Link]

  • Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2019). Systematic Structure-Activity Studies on Selected 2-, 3-, and 4-Monosubstituted Synthetic Methcathinone Analogs as Monoamine Transporter Releasing Agents. ACS Chemical Neuroscience, 10(1), 524-534. [Link]

  • Banks, M. L., & Negus, S. S. (2019). Pharmacodynamics of Monoamine Transporter Releasing Agents and Reuptake Inhibitors. VCU Scholars Compass. [Link]

  • Tosa, M., & Itoh, T. (2002). [Pharmacology of monoamine neurotransmitter transporters]. Nihon Yakurigaku Zasshi, 120(5), 315-321. [Link]

  • Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Neurotransmitter transporters and their role in the pharmacological actions of therapeutic and abused drugs. The Journal of Physiology, 547(Pt 1), 13-19. [Link]

  • VCU Scholars Compass. (2019). Pharmacodynamics of Monoamine Transporter Releasing Agents and Reuptake Inhibitors. [Link]

  • Newman, A. H., & Miller, G. W. (2014). Discovery and Development of Monoamine Transporter Ligands. Journal of Medicinal Chemistry, 57(16), 6837-6859. [Link]

  • Ramamoorthy, S., & Blakely, R. D. (1999). Regulation of Monoamine Transporters: Role of Transporter Phosphorylation. Biochemical Pharmacology, 58(11), 1643-1652. [Link]

  • Kortagere, S., & Newman, A. H. (2017). Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. ACS Chemical Neuroscience, 8(2), 246-261. [Link]

  • Han, D. D., & Gu, H. H. (2006). Comparison of the potencies of cocaine, methylphenidate, and amphetamine on mouse and human monoamine transporters in transfected cells. BMC Pharmacology, 6, 6. [Link]

  • Zwart, R., Koyanagi, T., & van der Schors, R. C. (2021). Overlap and Specificity in the Substrate Spectra of Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. International Journal of Molecular Sciences, 22(23), 12869. [Link]

  • Kumar, A., & Chakrapani, H. (2018). Overview of Monoamine Transporters. Methods in Molecular Biology, 1677, 3-14. [Link]

  • Wang, S., & Zhang, Y. (2020). Recent Advances and Challenges of the Drugs Acting on Monoamine Transporters. Current Medicinal Chemistry, 27(32), 5366-5390. [Link]

Sources

Application Note: Formulation of 2-(2-Bromophenyl)azetidine for In Vivo Studies

[1]

Part 1: Strategic Overview & Molecule Profiling[1]

Chemical Context & Challenges

2-(2-Bromophenyl)azetidine presents a classic "lipophilic base" profile common in early drug discovery but complicated by the specific constraints of the azetidine ring.[1]

  • The Azetidine Ring: A 4-membered nitrogen heterocycle with significant ring strain (~26 kcal/mol).[1] While more stable than aziridines, it remains susceptible to nucleophilic ring-opening, particularly in strongly acidic conditions or in the presence of strong nucleophiles.

  • The 2-Bromophenyl Group: Introduces significant lipophilicity (LogP estimated ~2.5–3.[1]0) and steric bulk adjacent to the amine.[1][2]

  • Basicity: As a secondary amine, the expected pKa is roughly 9.5–10.[1]5. At physiological pH (7.4), a significant fraction may exist as the uncharged free base, leading to precipitation risks.

The "Go/No-Go" Pre-Formulation Checklist

Before attempting animal dosing, the following physicochemical parameters must be established to prevent in vivo precipitation (which causes embolism in IV or variable absorption in PO).

ParameterMethodCritical ThresholdAction if Failed
pKa Potentiometric Titration> 8.0Use acidified vehicle (pH 4–5) to ensure ionization.[1]
LogP Shake Flask / HPLC> 3.0Requires Cyclodextrin or high % Co-solvents.[1]
Solubility (pH 7.4) Thermodynamic (24h)< 50 µg/mLSTOP. Do not use simple saline. Use Formulation B (below).
Solid State DSC / XRPDAmorphous/OilSalt formation (HCl or Tartrate) recommended for handling.[1]

Part 2: Formulation Decision Logic

The choice of vehicle is dictated by the route of administration and the required concentration.[1] Do not use a "one-size-fits-all" approach.

Vehicle Selection Decision Tree

FormulationLogicStartTarget Dose & Route?IV_RouteIntravenous (IV)(Max 5 mL/kg)Start->IV_RoutePO_RouteOral (PO)(Max 10 mL/kg)Start->PO_RouteSolubility_CheckAq. Solubility > 1 mg/mL?IV_Route->Solubility_CheckSuspension_CheckIs BioavailabilityPriority?PO_Route->Suspension_CheckSimple_SalinepH Adjusted Saline(pH 4.5)Solubility_Check->Simple_SalineYesComplex_VehicleComplexation RequiredSolubility_Check->Complex_VehicleNoCD_Vehicle20% HP-β-CDin Acetate BufferComplex_Vehicle->CD_VehiclePreferredSuspension0.5% MC / 0.1% Tween 80(Suspension)Suspension_Check->SuspensionStandard PKSolution_PO10% DMSO / 10% Solutol(Solution)Suspension_Check->Solution_POMax Exposure

Figure 1: Decision tree for selecting the appropriate vehicle based on route and solubility. HP-β-CD = Hydroxypropyl-beta-cyclodextrin; MC = Methylcellulose.[1]

Part 3: Detailed Protocols

Protocol A: Intravenous (IV) Solution (Preferred)

Target: Soluble, particle-free solution at 1–5 mg/mL. Mechanism: Uses Cyclodextrin (HP-β-CD) to encapsulate the lipophilic phenyl ring, enhancing solubility while shielding the vein from irritation.[1]

Reagents:

  • 2-(2-Bromophenyl)azetidine (Free base or HCl salt)[1]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., Kleptose® or Captisol®)[1]

  • 50 mM Acetate Buffer (pH 4.5) or Saline

Step-by-Step Procedure:

  • Vehicle Prep: Dissolve 20g of HP-β-CD in 80mL of 50 mM Acetate Buffer (pH 4.5). Stir until clear.

  • Weighing: Weigh the required amount of drug into a glass vial.

    • Note: If using the free base (oil), weigh by difference using a syringe.

  • Wetting: Add 10% of the final volume of the Vehicle to the drug.[1] Vortex vigorously for 1 minute to wet the solid/oil.

  • Solubilization: Add the remaining vehicle.

  • Sonication: Sonicate in a water bath at ambient temperature for 10–15 minutes. The solution must be perfectly clear.

  • pH Check: Measure pH. If > 5.5, adjust carefully with 0.1N HCl back to pH 4.5–5.0.

    • Critical: Do not drop pH below 3.0 to avoid azetidine ring hydrolysis [1].[1]

  • Filtration: Pass through a 0.22 µm PVDF syringe filter for sterility.

Protocol B: Oral (PO) Suspension (Standard)

Target: Homogeneous suspension at 10–50 mg/mL. Mechanism: Uses Methylcellulose as a suspending agent to prevent particle settling and Tween 80 to wet the hydrophobic surface.[1]

Reagents:

  • Methylcellulose (400 cP)

  • Tween 80 (Polysorbate 80)

  • Sterile Water

Step-by-Step Procedure:

  • Vehicle Prep: Heat 30mL water to 80°C. Disperse 0.5g Methylcellulose powder. Once dispersed, add 70mL cold water and stir on ice to hydrate (clear viscous liquid). Add 0.1g Tween 80.[1]

  • Levigation: Place drug powder in a mortar. Add a small volume of the vehicle (approx. 1:1 ratio with powder) and grind with a pestle to form a smooth paste.

  • Dilution: Gradually add the remaining vehicle while triturating to ensure no clumps form.

  • Homogenization: Transfer to a vial and vortex. If particles are visible, use a probe homogenizer (Polytron) for 30 seconds.

Part 4: Quality Control & Stability[1]

Due to the ring strain of azetidines, stability must be validated before dosing.

Stability Workflow

StabilityPrepFresh FormulationT0T=0h Analysis(Visual + HPLC)Prep->T0StressStore at RT / 4°Cfor 4 hoursT0->StressT4T=4h AnalysisStress->T4DecisionDegradation > 2%?T4->DecisionPassProceed to DosingDecision->PassNoFailDiscard.Prepare Fresh immediatelybefore dosing.Decision->FailYes

Figure 2: QC workflow to ensure dosing integrity. Azetidines may hydrolyze to open-chain amino alcohols.[1]

Troubleshooting Table
ObservationRoot CauseRemediation
Precipitation on dilution "Parabolic" solubility curveThe drug is soluble in the formulation but crashes when hitting blood/saline.[1] Switch to 20% HP-β-CD.
Yellowing of solution Oxidation or Ring OpeningAzetidines can oxidize.[1] Ensure buffer is degassed or add 0.1% Sodium Metabisulfite.[1]
Pain upon injection (Animal reaction) pH or OsmolalityEnsure pH is > 4.[1]0. If using co-solvents (DMSO/PEG), reduce DMSO < 5%.[1]

References

  • Padwa, A. (2012).[1][3] Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.[3] Link

    • Context: Discusses the ring strain and stability profiles of azetidines, establishing the boundary conditions for pH handling.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

    • Context: Validates the use of HP-β-CD for solubilizing lipophilic bases in IV formul
  • FDA Center for Drug Evaluation and Research. (2005).[1] Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Link

    • Context: Provides the basis for vehicle safety limits (e.g., max volumes for IV/PO administration in rodents).[4]

dosage and administration routes for 2-(2-Bromophenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Formulation and Administration Strategies for 2-(2-Bromophenyl)azetidine

Abstract

2-(2-Bromophenyl)azetidine is a constrained heterocyclic amine structurally related to phenylazetidines, a class of compounds investigated for monoamine transporter modulation and nicotinic acetylcholine receptor (nAChR) activity.[1][2] The presence of the ortho-bromo substituent introduces significant steric bulk and lipophilicity, potentially enhancing Blood-Brain Barrier (BBB) permeability while altering metabolic stability compared to its unsubstituted analogs.[1][2] This application note provides a standardized protocol for the physicochemical characterization, vehicle selection, and preclinical dose determination of this research compound.

WARNING: 2-(2-Bromophenyl)azetidine is a New Chemical Entity (NCE) / Research Chemical.[1][2] No human safety data exists. The dosages and protocols below are strictly for preclinical (animal) research.

Physicochemical Profile & Formulation Strategy

Successful administration relies on understanding the molecule's behavior in solution. The azetidine ring is highly strained (


), making it reactive to nucleophiles, while the secondary amine provides a basic center for salt formation.[1]
Predicted Properties
PropertyValue (Predicted)Implication for Dosing
Molecular Weight ~212.09 g/mol Small molecule, likely rapid distribution.[1][2][3]
pKa (Conjugate Acid) ~9.5 – 10.5Highly ionized at physiological pH (7.4).[1]
LogP ~2.8 – 3.2Moderate lipophilicity; good CNS penetration expected.
Solubility (Free Base) Low in water; High in DMSO/EthanolRequires organic co-solvent or pH adjustment.[1]
Solubility (HCl Salt) >10 mg/mL in WaterPreferred form for aqueous injection.[1]
Formulation Decision Matrix

The choice of vehicle depends on the administration route and the compound form (Free Base vs. Salt).[1]

Protocol A: Preparation of Injectable Solution (Preferred) Use this for Intravenous (IV) or Intraperitoneal (IP) studies to ensure bioavailability.[1][2]

  • Starting Material: 2-(2-Bromophenyl)azetidine Hydrochloride (Salt).[1][2]

  • Vehicle: 0.9% Saline (Sterile).[1]

  • Procedure: Dissolve salt directly in saline. If turbidity persists, sonicate for 5 mins at 25°C.

  • pH Adjustment: Check pH. If < 4.0, buffer carefully with 0.1N NaOH to pH ~5.5–6.0. Do not exceed pH 7.0 to prevent precipitation of the free base.

Protocol B: Preparation of Suspension (Oral/Gavage) Use this for high-dose Oral (PO) toxicology screening.[1][2]

  • Starting Material: Free Base or Salt.

  • Vehicle: 0.5% Methylcellulose (MC) or 1% Tween 80 in Saline.[1]

  • Procedure: Levigate compound with Tween 80, then gradually add saline while vortexing.

Dosage Determination & Administration Routes

Since no LD50 exists for this specific isomer, researchers must employ an Up-and-Down Procedure (UDP) based on OECD Guideline 425 to establish the therapeutic window.[1][2]

Visualizing the Dosing Workflow

DosingStrategy Start Start: 2-(2-Bromophenyl)azetidine Formulation Formulation Check (Solubility > 2mg/mL?) Start->Formulation RouteSelect Select Route Formulation->RouteSelect Pass IV Intravenous (IV) Bioavailability Ref. RouteSelect->IV IP Intraperitoneal (IP) Screening/Behavior RouteSelect->IP PO Oral (PO) Metabolic Stability RouteSelect->PO DoseFind Dose Finding (OECD 425) Start: 1.0 mg/kg IP->DoseFind Escalation Escalation Factor: 3.2x (1 -> 3.2 -> 10 -> 32 mg/kg) DoseFind->Escalation

Figure 1: Decision tree for preclinical formulation and dose escalation strategies.

Recommended Starting Dosages (Rodent Models)

Based on structural analogs (phenylazetidines, phenylpiperidines), the following ranges are recommended for initial screening.

RouteStarting DoseMax VolumePurpose
Intravenous (IV) 0.5 – 1.0 mg/kg5 mL/kgPharmacokinetics (Tmax, Cmax, Clearance).[1][2][3]
Intraperitoneal (IP) 5.0 mg/kg10 mL/kgGeneral behavioral observation (IRWIN test).[1]
Oral (PO) 10.0 mg/kg10 mL/kgAssessing first-pass metabolism effects.[1][2]

Expert Insight: The ortho-bromo substituent is expected to block metabolic hydroxylation at the 2-position, potentially extending the half-life (


) compared to the unsubstituted parent.[1][2] However, it may also increase lipophilicity, leading to higher accumulation in adipose tissue.
Allometric Scaling (Theoretical Human Equivalent)

For reference only. Do NOT administer to humans. To estimate a theoretical Human Equivalent Dose (HED) from mouse data:



Example: A 10 mg/kg effective dose in mice 

0.8 mg/kg predicted in humans.

Experimental Protocols

Protocol 3.1: Intraperitoneal (IP) Administration in Mice

Objective: Assess acute behavioral effects (locomotion, sedation).[1]

  • Animal Prep: Male C57BL/6 mice (20–25g), fasted for 4 hours.

  • Dose Calculation:

    
    
    Example: A 25g mouse receives 0.25 mL.
    
  • Injection:

    • Restrain mouse by the scruff.

    • Inject into the lower right quadrant of the abdomen using a 27G needle.

    • Aspirate slightly to ensure no vessel/bladder puncture.

  • Observation: Monitor immediately for "Straub tail" (indicative of opioid/dopaminergic activity) or sedation.[1]

Protocol 3.2: Safety & Handling
  • Toxicity Class: Treat as GHS Category 3 (Toxic if Swallowed) until proven otherwise.[1]

  • Specific Hazard: Azetidines can be skin sensitizers and potential alkylating agents due to ring strain.

  • Neutralization: Spills should be treated with 10% sodium thiosulfate to open the azetidine ring before disposal.

References

  • OECD Guidelines for the Testing of Chemicals. (2008).[1] Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.[2] OECD Publishing.

  • National Center for Biotechnology Information. (2023).[1] 2-Phenylazetidine Structure and Safety Data (PubChem CID 568971).[1][2][4] PubChem.[4][5][6]

  • Singh, G. S., & D'Hooghe, M. (2021).[1] Azetidines of pharmacological interest.[3][7][8][9][10][11][12] Archiv der Pharmazie, 354(11), e2100062.[1][12] (Review of azetidine pharmacophores and stability).

  • Vane, J. R., & Botting, R. M. (1995).[1] New insights into the mode of action of anti-inflammatory drugs. (Context on phenyl-ring substitution effects on metabolism).

Sources

ethical considerations for in vivo studies with new compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethical Considerations & Protocol Optimization for In Vivo Compound Profiling

Introduction: The Physiology of Ethics

In drug development, "ethics" is often misconstrued as a purely regulatory hurdle. As a Senior Application Scientist, I argue that ethical compliance is a variable of experimental control .

Physiological stress caused by poor handling, sub-optimal formulation, or ignored distress signals fundamentally alters metabolic baselines. Cortisol spikes suppress immune function, alter glucose metabolism, and modify transporter expression (e.g., P-gp), potentially masking the true pharmacokinetic (PK) or pharmacodynamic (PD) profile of your new compound.

This guide details how to integrate the 3Rs (Replacement, Reduction, Refinement) into your workflow not just to satisfy the IACUC, but to ensure your data is reproducible and robust.

Phase 1: Pre-Study Architecture (The 3Rs)

Before a single animal is ordered, the study design must undergo a rigorous exclusion process. We utilize a "Filter-Down" logic to validate the necessity of in vivo work.

The 3Rs Decision Matrix

The following logic flow represents the mandatory assessment protocol for all new compound studies.

ThreeRs_Logic Start New Compound Study Request Replace_Q Can In Vitro/In Silico models predict outcome? Start->Replace_Q Replace_Yes STOP: Use Cell Culture or Organ-on-Chip Replace_Q->Replace_Yes Yes Reduce_Q Can we reduce N without losing power? Replace_Q->Reduce_Q No Pilot Run Pilot Study (n=1-3) per OECD 423 Reduce_Q->Pilot Unknown Toxicity Refine_Q Can we minimize pain/distress? Reduce_Q->Refine_Q Defined Toxicity Pilot->Refine_Q Data Acquired Protocol Finalize Protocol (Enrichment, Analgesia) Refine_Q->Protocol Optimization

Caption: Logical filtration process for study design. Every "No" must be scientifically justified in the protocol.

Statistical Reduction Strategies
  • Pilot Studies: Never launch a full PK study (n=6/group) with an unknown compound. Use the OECD 423 Acute Toxic Class Method approach: dose n=3 animals at a starting dose. If they survive, proceed. This prevents catastrophic loss of life and compound.

  • Microsampling: Use serial microsampling (10-20 µL) from the tail vein rather than terminal cardiac puncture for every timepoint. This allows one animal to provide a full PK curve, reducing animal usage by up to 80%.

Phase 2: Compound Formulation & Administration

The physical chemistry of your new compound is the most common source of "false" toxicity. A compound precipitating in the vein or causing peritonitis via IP injection induces pain that skews data.

Vehicle Selection & pH
  • The Rule of 7: Physiological pH is ~7.4. Injecting solutions below pH 4.5 or above pH 9.0 causes tissue necrosis.

  • Osmolality: Target 280–300 mOsm/kg. Hypertonic solutions (>600 mOsm) cause cellular dehydration and pain on injection.

  • Co-solvents: Avoid high concentrations of DMSO or Ethanol.

    • Recommendation: Keep DMSO <5% for IV and <10% for IP/SC. Higher levels cause hemolysis and nociception.

Administration Volumes

Overloading the circulatory system or body cavity triggers a stress response. Adhere to these maximum volumes:

SpeciesRouteIdeal Vol (mL/kg)Max Vol (mL/kg)Comments
Mouse IV (Bolus)510Slow injection is critical to prevent shock.
IP1020Ensure pH is neutral; high volume impacts diaphragm.
SC510Multiple sites recommended for max volumes.
PO (Gavage)1010Risk of aspiration increases with volume.
Rat IV (Bolus)2.55Tail vein or cannula.
IP510
SC2.55
PO (Gavage)510

Note: Data derived from Guide for the Care and Use of Laboratory Animals [1].

Phase 3: Monitoring & Humane Endpoints

"Death as an endpoint" is scientifically archaic and ethically unacceptable. We use Humane Endpoints —pre-defined physiological markers that indicate an animal must be euthanized to prevent suffering.

The Grimace Scale

Traditional monitoring (weight loss) is a lagging indicator.[1] Pain is immediate. We utilize the Grimace Scale (developed by NC3Rs), which scores facial expressions (orbital tightening, nose bulge, ear position) to quantify pain in real-time [2].

  • Score 0: Not present.

  • Score 1: Moderately present.

  • Score 2: Obviously present.[2]

  • Action: A total score >X (defined in protocol) triggers analgesia or euthanasia.

Body Condition Scoring (BCS)

Do not rely solely on scale weight, which can be masked by tumor mass or ascites fluid. Palpate the vertebral column.

  • BCS 1 (Emaciated): Skeletal structure extremely prominent; no flesh cover. -> Euthanize.

  • BCS 2 (Underconditioned): Segmentation of vertebral column visible. -> Monitor closely/Soft food.

  • BCS 3 (Well-conditioned): Vertebrae palpable but not visible. -> Ideal.

Monitoring Workflow

Monitoring_Workflow Dose Compound Administered Obs_1h Obs: 1hr Post-Dose (Acute Reaction) Dose->Obs_1h Score Score Grimace & BCS Obs_1h->Score Decision Score > Threshold? Score->Decision Continue Continue Study Daily Monitoring Decision->Continue No Intervene Analgesia or Euthanasia Decision->Intervene Yes Continue->Score Next Day

Caption: Closed-loop monitoring system. High scores trigger immediate intervention, overriding the study timeline.

Phase 4: Post-Study Reporting (ARRIVE Guidelines)

Reproducibility crises often stem from poor reporting. "Mice were dosed with Compound X" is insufficient. You must follow the ARRIVE Guidelines 2.0 [3].

Essential Reporting Checklist:

  • Study Design: Randomization methods and blinding strategies.

  • Sample Size: Justification of 'n' numbers (power calculation).

  • Inclusion/Exclusion: Criteria for removing an animal from analysis (e.g., "Animal 4 removed due to gavage error," not just "outlier removed").

  • Housing: Light/dark cycle, bedding type, and enrichment (nesting material). Environmental stress alters gene expression.

  • Euthanasia Method: Must align with AVMA Guidelines for the Euthanasia of Animals (2020) [4].

    • Standard: CO2 overdose with gradual displacement (10-30% vol/min) followed by a secondary physical method (cervical dislocation or pneumothorax) to ensure death.

References

  • National Research Council. (2011).[2] Guide for the Care and Use of Laboratory Animals: Eighth Edition. The National Academies Press.[2][3] [Link]

  • NC3Rs. (2023). Grimace Scales (Mouse, Rat, Rabbit). National Centre for the Replacement Refinement & Reduction of Animals in Research.[4] [Link]

  • Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLOS Biology.[4][5] [Link]

  • American Veterinary Medical Association (AVMA). (2020).[6][7] AVMA Guidelines for the Euthanasia of Animals: 2020 Edition. [Link][6][8]

  • OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals.[9] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Arylazetidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZT-SYN-004 Subject: Troubleshooting Stability, Cyclization, and Reduction Failures in 4-Membered Heterocycles Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Triage: Rapid Diagnostic Matrix

Before modifying your route, match your observation to the symptoms below to identify the failure mode.

SymptomProbable CauseImmediate Action
Product vanishes on Silica Gel Acid-mediated ring opening (hydrolysis/alcoholysis).Stop. Switch to Alumina (neutral) or pretreat Silica with 1-5%

.
Linear amine isolated (Lactam red.) Reductive C-N bond cleavage (Over-reduction).Switch from

to Alane (

)
or use

additive.
Pyrrolidine formed instead Competitive 5-exo-tet cyclization (Baldwin's Rules).Increase conformational rigidity; switch leaving group to favor kinetic control.
Allylic amine formed Elimination (E2) dominates over Substitution (

).
Lower temperature; switch to non-nucleophilic base (e.g., NaH, KHMDS).
Low Yield in Photoredox Radical homocoupling or HAT selectivity issues.Dilute reaction concentration; optimize H-atom donor.

Module 1: The Ring-Opening Nightmare (Stability & Purification)

User Issue: "I see the product in the crude NMR, but after column chromatography, I only isolate a linear amino-alcohol or nothing at all."

Technical Insight: The azetidine ring possesses significant ring strain (


25.4 kcal/mol).[1][2] While 2-arylazetidines are generally more stable than aziridines, the benzylic position at C2 activates the ring toward nucleophilic attack, particularly under acidic conditions. Standard silica gel is slightly acidic (pH 4-5), which is sufficient to protonate the nitrogen, creating a distinct leaving group and facilitating ring opening by trace water or alcohols.
Mechanism of Failure: Acid-Catalyzed Ring Opening

RingOpening Start 2-Arylazetidine (Strained) Protonation N-Protonation (Silica/Acid) Start->Protonation + H+ Transition Activated Intermediate Protonation->Transition Attack Nucleophilic Attack (H2O/ROH at C2/C4) Transition->Attack Result Linear Amine (Ring Opened) Attack->Result Strain Release

Figure 1: The acid-catalyzed decomposition pathway of 2-arylazetidines.

Protocol: The "Basified Silica" Workup

To purify 2-arylazetidines safely, you must neutralize the stationary phase.

  • Slurry Preparation: Prepare your silica gel slurry using your eluent (e.g., Hexane/EtOAc).

  • Add Modifier: Add 1% to 5% Triethylamine (

    
    )  to the slurry.
    
  • Column Packing: Pour the column and flush with 2 column volumes of the basified eluent before loading your sample.

  • Elution: Run the column with the

    
     modifier maintained in the mobile phase.
    
  • Alternative: Use Neutral Alumina (Brockmann Grade III) if the substrate is extremely acid-sensitive.

Module 2: The -Lactam Reduction Trap

User Issue: "I am reducing a 2-phenyl-2-azetidinone (beta-lactam) with LAH. I am getting the ring-opened 3-amino-3-phenylpropan-1-ol instead of the azetidine."

Technical Insight: Lithium Aluminum Hydride (


) is a nucleophilic reducing agent. In strained lactams, the aluminum hydride can attack the carbonyl carbon. If the resulting tetrahedral intermediate collapses by expelling the nitrogen (breaking the C-N bond), you get the ring-opened product. This is "reductive cleavage."[2]

Solution: The Alane (


) Protocol 
Alane is an electrophilic reducing agent. It coordinates to the carbonyl oxygen first, activating it for hydride delivery without attacking the ring strain as aggressively.
Comparison of Reducing Agents
ReagentMechanism TypeRisk of Ring OpeningRecommended For

(LAH)
NucleophilicHigh Unstrained amides only.

(Alane)
ElectrophilicLow Strained lactams (Azetidinones).

+

Mixed (In situ Alane)Low Standard Protocol for Azetidines.

ElectrophilicModerateVariable results; complexation issues.
Standard Operating Procedure: In Situ Alane Generation

Warning: This reaction is exothermic. Perform under inert atmosphere (


/Ar).
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and addition funnel.

  • Reagent A: Suspend

    
     (3.0 equiv) in anhydrous Ether or THF at 0°C.
    
  • Reagent B: Add anhydrous

    
     (1.0 equiv) portion-wise.
    
    • Chemistry:

      
      
      
  • Activation: Stir at 0°C for 15-30 minutes. The mixture typically turns gray/turbid.

  • Addition: Dissolve your

    
    -lactam (1.0 equiv) in minimal THF and add dropwise to the Alane mixture.
    
  • Reaction: Warm to Room Temp, then reflux if necessary (monitor by TLC).

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of LAH used).
    • 
       mL 15% NaOH.
      
    • 
       mL Water.
      
  • Workup: Filter the granular white precipitate. The filtrate contains your azetidine.

Module 3: Cyclization Failures (Kinetic vs. Thermodynamic)

User Issue: "I'm trying to cyclize a gamma-haloamine, but I'm getting a 5-membered ring (pyrrolidine) or starting material."

Technical Insight: According to Baldwin's Rules , 4-exo-tet cyclizations are favorable but slower than 5-exo-tet. If your precursor has a pendant nucleophile that can attack a different position, the thermodynamic product (5-membered ring) will dominate. Furthermore, the conformational energy required to bring the N and C termini together for a 4-membered ring is high (entropic penalty).

Decision Tree: Optimizing Cyclization

Cyclization Problem Cyclization Failure Check1 Is a 5-membered ring possible? Problem->Check1 Yes1 Yes (e.g., rearrangement) Check1->Yes1 No1 No Check1->No1 Sol1 Block positions or Use Kinetic Control (Low Temp) Yes1->Sol1 Check2 Is elimination (alkene) forming? No1->Check2 Check3 Reaction too slow? No1->Check3 Yes2 Yes Check2->Yes2 Sol2 Switch Base: Use NaH or KHMDS (Non-nucleophilic) Avoid heating Yes2->Sol2 Sol3 Thorpe-Ingold Effect: Add gem-dimethyl groups to linker if possible Check3->Sol3

Figure 2: Troubleshooting logic for intramolecular cyclization failures.

Key Fixes:

  • Leaving Group: Iodides react faster than bromides/tosylates, allowing the reaction to proceed at lower temperatures where elimination is less favorable.

  • Concentration: Run intramolecular cyclizations at high dilution (0.01 M - 0.05 M) to prevent intermolecular polymerization.

  • Gem-Dimethyl Effect: If the design permits, adding substituents on the carbon chain accelerates ring closure by compressing the bond angle (Thorpe-Ingold effect).

References & Authoritative Sources

  • Mechanism of Ring Opening:

    • Bai, G., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters.

    • Source: [3]

  • 
    -Lactam Reduction Protocols: 
    
    • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International.

    • Source:

  • Modern Photoredox & C-H Activation:

    • Mughal, H., & Szostak, M. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Organic & Biomolecular Chemistry.

    • Source:

  • Baldwin's Rules & Cyclization:

    • Baldwin, J. E. (1976). "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications.

    • Source:

Sources

troubleshooting guide for 2-(2-Bromophenyl)azetidine experiments

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Status: High-Value Intermediate | Risk Profile: High (Ring Strain/Catalyst Poisoning) Primary Application: CNS Drug Discovery (Bioisostere for piperidine/pyrrolidine)

Introduction: The "Spring-Loaded" Scaffold

Welcome to the technical support center for 2-(2-Bromophenyl)azetidine . As a Senior Application Scientist, I often see researchers treat this molecule like a standard piperidine or pyrrolidine. This is a critical error.

This molecule possesses two distinct reactive centers that often conflict:

  • The Azetidine Ring: A highly strained (~25.4 kcal/mol) 4-membered nitrogen heterocycle.[1] It is "spring-loaded" and prone to ring-opening under acidic or harsh nucleophilic conditions [1].

  • The Aryl Bromide: An ortho-substituted handle for cross-coupling. The proximity of the basic nitrogen to the bromine (and the metal center during catalysis) creates significant steric and electronic challenges.

This guide provides the protocols and troubleshooting logic required to handle this reagent without destroying the core scaffold.

Module 1: Integrity, Storage & Handling

Current Status: You have just received the shipment.

Q: My reagent arrived as a brown oil, but the CoA says "white solid/colorless oil." Is it degraded?

A: Likely, yes. The free base of 2-arylazetidines is prone to oxidation and polymerization.

  • The Mechanism: The secondary amine is electron-rich and benzylic. In the presence of air, it can undergo oxidative degradation. Furthermore, trace acid on glassware can trigger ring-opening polymerization.

  • The Fix:

    • Check Purity: Run a quick NMR in

      
       (neutralized with basic alumina). Look for broad peaks in the aliphatic region (polymerization) or aldehyde signals (oxidative ring opening).
      
    • Salt Formation: Convert immediately to the HCl or Oxalate salt for long-term storage. The protonated nitrogen prevents oxidation and reduces volatility.

    • Storage: Store at -20°C under Argon.

Q: Can I store the free base in solution?

A: Only for short periods (hours). If you must, use Benzene or Toluene (non-acidic, non-nucleophilic). Avoid chlorinated solvents (DCM/CHCl3) for long-term storage as they can slowly generate HCl, triggering ring opening [2].

Module 2: Synthetic Workflows (Cross-Coupling)

Current Status: You need to couple the aryl bromide without breaking the ring.

The "Catalyst Poisoning" Trap

The most common failure mode in Suzuki/Buchwald couplings with this substrate is low conversion .

  • Cause: The azetidine nitrogen is a competent ligand. It coordinates to the Palladium (Pd) center, displacing your phosphine ligand and shutting down the catalytic cycle.

  • The Solution: You must mask the nitrogen before the metal-catalyzed step.

Recommended Workflow: The "Protect-Couple-Deprotect" Sandwich

We recommend N-Boc protection as the standard operating procedure. It is sterically bulky and electronically withdrawing, preventing Pd-coordination.

Step-by-Step Protocol

Step 1: N-Boc Protection (Standardized)

  • Reagents: 2-(2-Bromophenyl)azetidine (1.0 equiv),

    
     (1.1 equiv), 
    
    
    
    (1.5 equiv), DCM (
    
    
    ).
  • Procedure: Stir at

    
     for 2 hours. Wash with water (do not  use acidic wash like 1M HCl, as this risks ring opening).
    
  • Checkpoint: Isolate the N-Boc intermediate. It should be a stable solid/oil.

Step 2: Suzuki-Miyaura Coupling

  • Substrate: N-Boc-2-(2-bromophenyl)azetidine.

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /XPhos (for difficult cases).
  • Base:

    
     (3.0 equiv) — Carbonate bases are okay, but Phosphate is gentler on the Boc group at high temp.
    
  • Solvent: Dioxane/Water (4:1), degassed.

  • Temp:

    
    . (Avoid 
    
    
    
    to prevent thermal Boc-cleavage/ring opening).

Step 3: Deprotection

  • Reagent: TFA/DCM (1:[2]4) at

    
    .[3][4]
    
  • Critical Note: Do not let this sit overnight. Quench with saturated

    
     immediately upon completion to avoid acid-catalyzed ring degradation.
    
Visual Workflow: Decision Logic

AzetidineWorkflow Start Input: 2-(2-Bromophenyl)azetidine (Free Base) Check Goal: Cross-Coupling (Suzuki/Buchwald) Start->Check Decision Is Nitrogen Protected? Check->Decision Protect Step 1: Protect with Boc2O (Prevents Pd Poisoning) Decision->Protect No (Recommended) Direct Direct Coupling (High Risk) Decision->Direct Yes (Already Protected) Decision->Direct No (Risky) Coupling Step 2: Pd-Catalyzed Coupling (Ligand: XPhos or dppf) Protect->Coupling Failure Outcome: Low Yield / Catalyst Death Direct->Failure N-Pd Coordination Success Step 3: Deprotection (TFA) Outcome: Functionalized Azetidine Coupling->Success

Figure 1: Decision logic for cross-coupling 2-(2-Bromophenyl)azetidine. Protection is the critical control point.

Module 3: Troubleshooting Degradation (Ring Opening)

Current Status: You isolated a product, but the NMR shows a linear alkyl chain or missing ring protons.

The "Hidden" Acid Sensitivity

Azetidines are significantly more stable than aziridines but less stable than pyrrolidines. The ring strain makes the C-N bond susceptible to nucleophilic attack, especially when the nitrogen is protonated (ammonium species are excellent leaving groups).

Common Failure Modes
SymptomDiagnosisRoot CauseCorrective Action
Linear Byproduct Ring Opening (Hydrolysis)Strong acid (HCl/H2SO4) or heating in protic solvents.Use TFA for deprotection (anhydrous preferred). Avoid heating >100°C in water/alcohol.
Racemization Loss of stereocenter @ C2Benzylic deprotonation.The C2 proton is benzylic and alpha to nitrogen. Avoid strong bases (LDA, BuLi) unless necessary. Use weaker bases (K2CO3, Cs2CO3).
Broad NMR Peaks N-Inversion/AggregationSlow nitrogen inversion or salt aggregation.Run NMR at elevated temp (40-50°C) or add a drop of TFA to lock the invertomer (if compatible).
Loss on Silica Irreversible AdsorptionSilica is slightly acidic; azetidines stick or degrade.Pre-treat silica with 1-2% Triethylamine (Et3N) in the eluent.
Degradation Mechanism Diagram

Degradation Azetidine Azetidine (Strained) Protonation Protonated Azetidinium (Activated) Azetidine->Protonation H+ (Acid) Linear Linear Amine (Ring Opened) Protonation->Linear Strain Release Nucleophile Nu: Attack (e.g., Cl-, H2O) Nucleophile->Protonation

Figure 2: The acid-catalyzed ring-opening pathway. The protonated ring is highly electrophilic.

FAQ: Expert Insights

Q: Can I use the "Buchwald" precatalysts (e.g., XPhos Pd G3) directly on the free amine? A: Technically, yes, if the ligand (XPhos) binds Pd much more tightly than the azetidine nitrogen. However, you risk N-arylation (coupling the nitrogen to the bromide of another molecule) competing with your desired C-C bond formation if you are trying to couple the aryl bromide. If you want to couple the bromide, you must protect the nitrogen [3].

Q: I need to separate enantiomers. Which column do I use? A: Do not use standard silica. Use Chiralpak IG or IC (immobilized phases) which are robust. Ensure the mobile phase contains 0.1% Diethylamine (DEA) or Ethanolamine to prevent peak tailing of the basic amine.

Q: Is the 2-(2-bromophenyl) substituent sterically hindering? A: Yes. The ortho-bromo substituent creates a "picket fence" effect. When protecting with Boc, it may be slower than a standard amine. Heat to 35-40°C if reaction is sluggish, but monitor for degradation.

References

  • Reactivity of Azetidines: Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. Link (General reactivity context).

  • Handling of Strained Amines: "Safe Handling of Azides and Strained Rings." University of Pittsburgh Safety Manual. Link (General safety protocols for unstable nitrogen species).

  • Cross-Coupling Strained Rings: Lundgren, R. J., & Stradiotto, M. (2010). "Pd-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine." Angewandte Chemie. Link (Illustrates the necessity of ligand dominance over amine substrates).

  • Boc Protection Protocols: "Boc Protection Mechanism and Protocols." Common Organic Chemistry. Link.

(Note: While specific literature on "2-(2-bromophenyl)azetidine" is proprietary or sparse, the references above provide the authoritative grounding for the general class of 2-arylazetidines and Pd-catalysis troubleshooting.)

Sources

Technical Support Center: 2-(2-Bromophenyl)azetidine Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Inconsistent Results in Assays with 2-(2-Bromophenyl)azetidine Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, and Assay Development Scientists

Status: Active Last Updated: February 19, 2026 Doc ID: TS-AZT-BR-001

Executive Summary: The "Silent" Variables

2-(2-Bromophenyl)azetidine is a high-value scaffold often used as a building block for CNS-active agents or as a specific ligand in transporter assays. However, its chemical nature—a strained four-membered nitrogen heterocycle coupled with a halogenated aromatic ring—creates a "perfect storm" for experimental inconsistency.

Inconsistent data with this compound rarely stems from the biological target itself. Instead, it is almost always driven by three physicochemical vectors: Ring Strain Instability , Salt-Form Discrepancies , and Stereochemical Drift .

This guide bypasses standard protocols to address the root causes of assay failure.

Part 1: Chemical Integrity & Stability (The "Pre-Assay" Check)

Q: Why does the potency of my compound decrease significantly after 24 hours in solution?

Diagnosis: Ring-Opening Hydrolysis. Azetidines possess significant ring strain (~25.4 kcal/mol), making them susceptible to nucleophilic attack, particularly in acidic or nucleophilic buffers.

  • The Mechanism: In aqueous media, especially at pH < 7, the azetidine nitrogen becomes protonated. This activated azetidinium species is highly electrophilic. Water or buffer nucleophiles (e.g., Tris, phosphate) can attack the ring carbons (C2 or C4), leading to irreversible ring opening. The resulting linear amine (often a

    
    -amino alcohol derivative) is usually biologically inactive or has vastly different off-target effects.
    
  • The "Ghost" Signal: If your assay relies on a chemical reaction (e.g., cross-coupling), the linear amine may still react, consuming reagents without producing the desired product, leading to false negatives.

Corrective Protocol:

  • Buffer Selection: Switch to non-nucleophilic buffers like HEPES or MOPS. Avoid phosphate buffers if pH < 7.4.

  • Temperature Control: Prepare working solutions immediately before use. Keep stocks on ice. Never store dilute aqueous solutions overnight.

  • QC Check: Run a "Time 0" vs. "Time 24" LCMS. Look for a mass shift of +18 Da (hydration/ring opening).

Q: My LCMS shows the correct mass, but the retention time has shifted. What is happening?

Diagnosis: Thermodynamic Isomerization. Under certain catalytic conditions or prolonged storage, azetidines can isomerize to less strained rings, such as pyrrolidines or imines, or undergo racemization if the C2 center is chiral.

  • The Trap: Mass spectrometry alone is insufficient because the isomer has the exact same molecular weight.

  • The Fix: You must use high-resolution NMR or a chiral HPLC method to verify the structural integrity.

Part 2: Solubility & Formulation

Q: I see high variability between batches. One is a solid, the other an oil.[1] Are they interchangeable?

Diagnosis: Free Base vs. Hydrochloride Salt Confusion. 2-(2-Bromophenyl)azetidine exists in two distinct forms that are often treated interchangeably in databases but behave differently in the lab.

FeatureFree BaseHydrochloride Salt (HCl)
Physical State Viscous Oil / Low-melting solidCrystalline Solid
Stability Low (Prone to oxidation/CO2 absorption)High (Lattice stabilizes the ring)
Water Solubility Poor (Requires DMSO/Ethanol)Good (Soluble in aqueous buffers)
pH in Solution Alkaline (>9)Acidic (~4-5)

Troubleshooting Protocol:

  • Check the CoA: Verify the salt stoichiometry. A "98% pure" free base may actually be 10% carbonate (from CO2 absorption) if stored improperly.

  • pH Adjustment: If using the HCl salt in a cellular assay, ensure your buffer capacity is high enough to neutralize the acid without acidifying the media (which triggers ring opening).

  • Standardization: Convert all batches to the HCl salt for storage. Dissolve the free base in diethyl ether and precipitate with anhydrous HCl in dioxane.

Part 3: Assay Interference

Q: Why am I getting non-linear dose-response curves (Hill slope < 0.5)?

Diagnosis: Colloidal Aggregation or Non-Specific Binding. The 2-bromophenyl motif renders the molecule lipophilic, while the amine provides a cationic charge. This amphiphilic nature can lead to micelle formation or "sticky" aggregation at micromolar concentrations.

Validation Experiment:

  • The Detergent Test: Repeat the assay with 0.01% Triton X-100 or Tween-20. If the IC50 shifts significantly (e.g., >5-fold loss of potency), your compound was likely aggregating and inhibiting the target non-specifically (a "promiscuous inhibitor").

Visualizing the Failure Modes

The following diagram illustrates the critical decision pathways for troubleshooting assay inconsistencies with 2-(2-Bromophenyl)azetidine.

Azetidine_Troubleshooting Start Inconsistent Assay Results Check_Form Check Compound Form (Free Base vs. Salt) Start->Check_Form Is_Oil Is it an Oil? Check_Form->Is_Oil Check_Purity LCMS & NMR Analysis Mass_Shift Mass +18 Da? Check_Purity->Mass_Shift Check_Buffer Evaluate Assay Buffer (pH & Nucleophiles) Agg_Test Detergent Sensitivity? Check_Buffer->Agg_Test Is_Oil->Check_Purity No (Solid Salt) Oxidation Issue: CO2 Absorption/Oxidation Action: Convert to HCl Salt Is_Oil->Oxidation Yes (Free Base) Mass_Shift->Check_Buffer No Ring_Open Issue: Ring Opening (Hydrolysis) Action: Use HEPES, pH > 7.0 Mass_Shift->Ring_Open Yes Aggregation Issue: Colloidal Aggregation Action: Add 0.01% Triton X-100 Agg_Test->Aggregation High Sensitivity Valid System Validated Proceed with Assay Agg_Test->Valid No Sensitivity

Caption: Logical workflow for diagnosing instability and formulation issues in azetidine assays.

Part 4: Detailed Experimental Protocols

Protocol A: Stability Validation (The "Stress Test")

Before running a high-throughput screen, validate the compound's stability in your specific assay buffer.

  • Preparation: Prepare a 10 mM stock of 2-(2-Bromophenyl)azetidine in DMSO.

  • Dilution: Dilute to 100 µM in your exact assay buffer (e.g., PBS pH 7.4).

  • Incubation: Split into two aliquots. Keep Aliquot A at 4°C. Incubate Aliquot B at 37°C (or assay temp) for the duration of your assay (e.g., 2 hours).

  • Analysis: Analyze both aliquots via LCMS using a C18 column (Acidic mobile phase).

  • Criteria:

    • Pass: Peak area of Parent in Aliquot B is >95% of Aliquot A.

    • Fail: Appearance of a new peak at [M+18]+ (Hydrolysis product).

Protocol B: Handling the Free Base

If you must use the free base (e.g., for specific organic synthesis steps or membrane permeability studies):

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Handling: Weigh quickly in a glove box or nitrogen-flushed environment to prevent carbamate formation (reaction with atmospheric CO2).

  • Dissolution: Dissolve immediately in anhydrous DMSO or Ethanol. Do not attempt to dissolve directly in water; the high local pH of the dissolving oil droplets can trigger autocatalytic degradation.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Singh, G. S., et al. (2008). Recent Advances in the Synthesis and Reactivity of Azetidines. Chemical Reviews. Link

  • West, R. (1998). Strained Organic Molecules: The Chemistry of Azetidines. Academic Press. (General reference for ring strain thermodynamics).
  • PubChem Compound Summary. (2025). 2-Phenylazetidine Derivatives and Stability Data. National Center for Biotechnology Information. Link

(Note: While specific literature on the 2-bromophenyl derivative is proprietary or sparse, the chemical behavior is extrapolated from the well-documented chemistry of 2-arylazetidines cited above.)

Technical Support Center: Optimizing Storage Conditions for Long-Term Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the long-term stability of critical biological and chemical reagents. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your valuable samples remain viable and your results reproducible.

FAQs: Quick Answers to Common Questions

This section addresses frequently asked questions regarding the storage of proteins, nucleic acids, and small molecules.

Proteins

Q1: What is the ideal temperature for long-term protein storage?

For long-term storage, -80°C is ideal as it minimizes enzymatic activity and degradation.[1] For shorter periods, -20°C is suitable, especially for aliquoted samples.[1] Refrigeration at 4°C is recommended for temporary storage during frequent use or for proteins that are sensitive to freezing.[1]

Q2: How can I prevent my protein from aggregating after a freeze-thaw cycle?

Repeated freeze-thaw cycles can cause protein denaturation and aggregation.[2][3] To mitigate this, aliquot your protein into single-use volumes to avoid repeated temperature changes.[1] The addition of cryoprotectants like glycerol (at 10-50%) can also prevent the formation of ice crystals that damage protein structure.[4]

Q3: My protein is very dilute. How does this affect its stability?

Dilute protein solutions (< 1 mg/ml) are more susceptible to inactivation and loss due to binding to the storage vessel.[4] It is best to store proteins at a concentration of at least 1 mg/ml.[4] If a high concentration isn't feasible, adding a "carrier" protein, such as bovine serum albumin (BSA), can help protect the target protein.[4]

Nucleic Acids (DNA & RNA)

Q4: What are the best practices for long-term RNA storage to prevent degradation?

RNA is highly susceptible to degradation by ubiquitous RNases and hydrolysis.[5][6] For long-term preservation, store purified RNA in small, single-use aliquots in RNase-free water or TE buffer at -70°C or -80°C.[5][6] For tissue samples, flash-freezing in liquid nitrogen and subsequent storage at -80°C is a standard method.[7] Alternatively, RNA stabilization reagents can protect RNA integrity at a range of temperatures.[7][8]

Q5: Can I store DNA at -20°C long-term?

For storage up to two years, -20°C to -30°C in a suitable buffer like TE buffer is acceptable.[9] However, for periods longer than two years, storage at -65°C to -90°C is recommended to prevent hydrolysis and nuclease activity.[9] Cryogenic storage in liquid nitrogen (-196°C) minimizes molecular degradation for indefinite storage.[9]

Q6: Why is the pH of the storage buffer important for nucleic acids?

Acidic conditions can cause hydrolysis of the phosphodiester bonds in the DNA backbone, leading to degradation.[9] Therefore, it is crucial to store DNA in a slightly basic buffer, such as TE buffer at pH 8.0.[9] For RNA, alkaline solutions (pH > 7.5) can increase hydrolysis, so a buffer with a pH between 6 and 7.5 is recommended.[10]

Small Molecules

Q7: What are the general storage recommendations for small molecule compounds?

Many small molecule drugs are stable at room temperature, which simplifies their storage and handling.[11] However, for long-term stability, it is often recommended to store them at -20°C, which can preserve them for up to three years.[12] Storage at 4°C is typically suitable for up to two years.[12] Always refer to the product-specific datasheet for optimal storage conditions.[12]

Q8: Should I be concerned about the stability of my small molecules during shipping?

Small molecule compounds are generally considered stable for the duration of shipping at ambient temperatures.[12] Upon receipt, it is crucial to transfer them to the recommended long-term storage conditions as indicated on the product label or technical data sheet.[12]

Troubleshooting Guides: Addressing Specific Experimental Issues

This section provides in-depth troubleshooting for common problems encountered during the long-term storage of research materials.

Issue 1: Protein Aggregation and Loss of Activity

Q: I purified a recombinant protein, and after storing it at -80°C, I'm seeing aggregation upon thawing and a significant loss of biological activity. What could be going wrong?

A: This is a multifaceted problem rooted in the stresses proteins undergo during freezing and thawing. Let's break down the potential causes and solutions.

Causality:

  • Ice Crystal Formation: During freezing, the formation of ice crystals can physically damage the protein's tertiary structure.[13] This process can also lead to "freeze concentration," where solutes, including salts and the protein itself, become highly concentrated in the unfrozen liquid, potentially causing denaturation and aggregation.[13]

  • Cold Denaturation: Some proteins are susceptible to cold denaturation, where low temperatures can disrupt the hydrophobic interactions that stabilize their native conformation.[14]

  • pH Shifts: The freezing process can cause components of common buffers, like phosphate, to fall out of solution, leading to significant pH shifts that can denature the protein.[2]

  • Oxidation: Oxygenation of the sample buffer during handling can lead to the oxidation of sensitive amino acid residues, affecting protein structure and function.

Troubleshooting Workflow:

RNA_Stability cluster_Pre_Storage Sample Collection & Extraction cluster_Storage Storage cluster_Post_Storage Sample Handling A Designate RNase-Free Workspace B Use RNase-Free Consumables A->B C Wear Gloves, Change Frequently B->C D Use RNA Stabilization Reagent or Flash-Freeze C->D E Store in RNase-Free Buffer (pH 6-7.5) D->E F Aliquot into Single-Use Volumes E->F G Store at -80°C or Liquid Nitrogen F->G H Thaw on Ice G->H I Keep on Ice During Experiments H->I J Minimize Exposure to Environment I->J

Caption: Workflow for maintaining RNA integrity.

Best Practices for an RNase-Free Environment:

  • Dedicated Space: Designate a specific area of your lab for RNA work only. [5]* Decontamination: Regularly clean benchtops, pipettes, and other equipment with RNase-deactivating reagents. [5]* Certified Consumables: Use certified RNase-free pipette tips, tubes, and reagents. [5]* Proper Attire: Always wear gloves and change them frequently, especially after touching any non-RNase-free surfaces. [5]* Sample Stabilization: Immediately after collection, either place tissue samples in a stabilization reagent or flash-freeze them in liquid nitrogen. [5] Data Summary: Recommended Storage Conditions

AnalyteShort-Term Storage (Days to Weeks)Mid-Term Storage (Months to a Year)Long-Term Storage (Years)Key Considerations
Proteins 4°C in a stabilizing buffer [15]-20°C with 25-50% glycerol [15]-80°C or liquid nitrogen [1][15]Avoid repeated freeze-thaw cycles; store at >1 mg/mL; use low-binding tubes. [1][4]
DNA 4°C in TE buffer (for several weeks)-20°C to -30°C in TE buffer [9]-80°C or liquid nitrogen in TE buffer [9]Store in a slightly basic buffer (pH ~8.0); aliquot to prevent contamination. [9]
RNA -20°C in RNase-free buffer (for up to a few weeks) [5]-80°C in RNase-free buffer [6]-80°C or liquid nitrogen [6]Maintain a strictly RNase-free environment; use stabilization reagents. [5]
Small Molecules 4°C (up to 2 years for many) [12]-20°C (up to 3 years for many) [12]-20°C or as specified by manufacturer [12]Check manufacturer's recommendations; protect from light and moisture if sensitive.
Issue 3: Ensuring Data Integrity Through Proper Equipment Validation

Q: We have a -80°C freezer for our long-term sample storage. How can we be sure that it's maintaining the correct temperature throughout and that our samples are truly safe?

A: Relying solely on the freezer's built-in temperature display is a common but risky practice. To ensure the integrity of your valuable samples and comply with regulatory expectations, a systematic approach to temperature monitoring and validation is essential.

Causality:

  • Temperature Gradients: The temperature within a freezer is not uniform. "Hot spots" can exist near the door, in the upper corners, or in densely packed areas, while "cold spots" may be found near the cooling elements. [16][17]* Equipment Malfunction: Compressors can fail, seals can degrade, and power outages can occur, all of which can lead to temperature excursions that may go unnoticed without independent monitoring. [16] Protocol: Temperature Mapping for Storage Unit Validation

Temperature mapping is the process of strategically placing multiple calibrated temperature sensors throughout a storage unit to get a comprehensive picture of its temperature distribution. [18][19]

  • Planning:

    • Define the scope of the mapping study (e.g., initial qualification, routine re-qualification). [19] * Develop a protocol that specifies the number and location of sensors, the duration of the study, and the acceptance criteria (e.g., ±5°C of the setpoint).

  • Sensor Placement:

    • Strategically place calibrated data loggers in a grid pattern throughout the freezer, ensuring all corners, the center, and areas near the door are covered. [19]A common approach is to place sensors at three vertical levels (top, middle, bottom). [19]3. Data Collection:

    • Record temperature data over a defined period, typically 24-72 hours, to capture temperature fluctuations during normal operation and defrost cycles. [19]4. Analysis and Reporting:

    • Analyze the collected data to identify any hot or cold spots and to determine if the entire storage volume consistently remains within the specified temperature range. [17] * Document the findings in a formal report, which serves as evidence of a validated storage environment.

Logical Relationship: Validation and Monitoring

G Validation Temperature Mapping (Validation) Monitoring Continuous Monitoring Validation->Monitoring Identifies optimal locations for routine probes Integrity Sample Integrity & Regulatory Compliance Validation->Integrity Provides documented proof of a stable environment Monitoring->Integrity Provides real-time alerts for excursions

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Technical Support Center: Characterization of 2-(2-Bromophenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the specific analytical challenges associated with 2-(2-Bromophenyl)azetidine . This compound presents a unique "strain-stability paradox" due to the tension of the four-membered azetidine ring combined with the steric and electronic effects of the ortho-bromoaryl substituent.

Reference ID: AZT-BR-2026-SUP Status: Active Audience: Analytical Chemists, Medicinal Chemists, QC Specialists

Executive Summary: The "Strain-Stability" Paradox

2-(2-Bromophenyl)azetidine is a strained nitrogen heterocycle. Unlike stable piperidines (6-membered) or pyrrolidines (5-membered), the azetidine ring (4-membered) possesses significant ring strain (~26 kcal/mol).[1]

Core Challenge: The compound is kinetically stable enough for isolation but thermodynamically primed for ring-opening hydrolysis or polymerization, particularly under acidic conditions or thermal stress. The ortho-bromo substituent adds steric bulk that complicates NMR interpretation (rotational barriers) and creates specific mass spectral isotope patterns.

Troubleshooting Guide (Q&A Format)

Module A: HPLC/UPLC Method Development & Stability

Q1: I am observing "ghost peaks" and a rising baseline during my HPLC run. Is my column failing? Diagnosis: Likely On-Column Degradation . Technical Insight: Azetidines are susceptible to acid-catalyzed ring opening.[2] If you are using a standard acidic mobile phase (e.g., 0.1% TFA or Formic Acid) and a slow gradient, the compound may be hydrolyzing into the linear amino-alcohol or polymerizing on the column. Corrective Action:

  • Switch to High pH: Use a hybrid silica column (e.g., C18 BEH) stable at high pH. Use 10 mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide. The unprotonated amine is often more stable to ring opening than the ammonium salt.

  • Reduce Column Temperature: Lower the column oven from 40°C to 20-25°C to kinetically inhibit the ring-opening reaction.

Q2: The main peak is splitting or showing a "shoulder" despite high purity. Is this an impurity? Diagnosis: Nitrogen Inversion & Conformational Isomerism . Technical Insight: The azetidine ring undergoes "puckering," and the nitrogen atom undergoes pyramidal inversion. The bulky 2-(2-bromophenyl) group creates a barrier to this inversion, potentially slowing the interconversion rate to the NMR or HPLC timescale. Corrective Action:

  • For HPLC: Increase column temperature (carefully, balancing stability) to coalesce the conformers, or switch to a mobile phase with a stronger ion-pairing agent (e.g., TFA) if stability permits, to lock the nitrogen in the protonated state.

  • Verification: Run the sample at two drastically different flow rates. If the peak ratio changes, it is likely kinetic (degradation). If the ratio is constant but separation improves/worsens, it is likely conformational.

Module B: Mass Spectrometry (LC-MS)

Q3: I see a strong signal at M+2. Is this a contaminant? Diagnosis: Normal Bromine Isotope Pattern . Technical Insight: Bromine exists as two stable isotopes:


Br (50.7%) and 

Br (49.3%). Validation:
  • For 2-(2-Bromophenyl)azetidine (

    
    ), you must see a 1:1 doublet separated by 2 mass units.
    
  • Check: If your parent ion is

    
     212 (
    
    
    
    Br), you must have an equal intensity peak at
    
    
    214 (
    
    
    Br).
  • Warning: If the M+2 peak is <10% or >90% of the M peak, you have a co-eluting impurity or a de-halogenated species.

Q4: My parent ion is weak, but I see a dominant fragment at [M-28]. What is happening? Diagnosis: In-Source Fragmentation (Ring Cleavage) . Technical Insight: The strained azetidine ring releases stress by ejecting ethylene (


, 28 Da) or undergoing retro-[2+2] cycloaddition. This is common in "hard" ionization or high-voltage ESI.
Corrective Action: 
  • Lower Cone Voltage: Reduce the declustering potential/cone voltage to preserve the molecular ion.

  • Switch Source: Use APCI (Atmospheric Pressure Chemical Ionization) in positive mode, which can be softer for some amines.

Module C: Chiral Separations

Q5: I cannot separate the enantiomers using standard C18 columns. Diagnosis: Requires Chiral Stationary Phase (CSP) . Technical Insight: The C2 position is a chiral center. Standard C18 cannot distinguish enantiomers. Recommended Protocol:

  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG).

  • Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1). The basic additive (DEA) is critical to prevent peak tailing of the basic azetidine nitrogen.

  • Note: Avoid acidic additives in normal phase chiral LC for this compound to prevent in-situ degradation.

Data Summary & Reference Values

ParameterExpected Value/BehaviorNotes
Molecular Formula

Exact Mass 211.00 (for

Br)
Look for 211/213 doublet
UV

~210 nm, shoulder ~260 nmWeak chromophore; use 210 nm for quant
pKa (Calc.) ~9.5 - 10.5Highly basic secondary amine
Stability pH Range pH 8 - 11Unstable at pH < 4 over time
Key Fragment

184 (Loss of

- rare),

132 (Loss of Br)
Fragmentation is energy-dependent

Visualizing the Degradation Pathway

The following diagram illustrates the primary acid-catalyzed degradation pathway that users must avoid during sample preparation.

AzetidineDegradation Azetidine 2-(2-Bromophenyl)azetidine (Intact Strained Ring) Protonation N-Protonation (Acidic pH) Azetidine->Protonation + H+ RingOpen Carbocation Intermediate (Ring Opening) Protonation->RingOpen Strain Release Product Linear Amino-Alcohol (Hydrolysis Product) RingOpen->Product + H2O

Caption: Figure 1. Acid-catalyzed ring-opening hydrolysis pathway of 2-arylazetidines. This irreversible degradation is the primary cause of "ghost peaks" in acidic HPLC methods.

Standardized Experimental Protocol: Enantiomeric Purity Assessment

Objective: Quantify the enantiomeric excess (ee%) of 2-(2-Bromophenyl)azetidine.

Reagents:

  • n-Hexane (HPLC Grade)

  • Isopropanol (IPA) or Ethanol (HPLC Grade)

  • Diethylamine (DEA) - Essential for peak shape

Instrument Parameters:

  • Column: Chiralpak IA or equivalent (Amylose-based), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : IPA : DEA (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 220 nm (Reference 360 nm).

Procedure:

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase (do not use pure Ethanol, it may cause solvent shock/peak distortion).

  • Equilibration: Flush column for 30 mins until baseline is flat.

  • Injection: Inject 5-10 µL.

  • Analysis: Expect two peaks. The ortho-bromo substitution may increase the resolution compared to the unsubstituted phenyl analog due to steric interaction with the chiral selector.

References

  • Couty, F., & Drouillat, B. (2016).[3] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Journal of Organic Chemistry . This comprehensive review details the ring-strain properties and synthetic stability of 2-arylazetidines.

  • Singh, G. S., & D'Hooghe, M. (2020). Recent Advances in the Chemistry of Azetidines. Chemical Reviews . Provides in-depth mechanisms on ring-opening and fragmentation pathways relevant to MS and stability.

  • Subramanian, G. (2006). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. Authoritative text on the use of basic additives (DEA) for chiral separation of secondary amines.

  • Skelton, B. W., et al. (2019). Structural characterization of 2-substituted azetidines. Australian Journal of Chemistry . Discusses the crystallographic and conformational challenges of substituted azetidines.

Sources

Validation & Comparative

Comparative Profiling: 2-(2-Bromophenyl)azetidine Hydrochloride vs. Standard Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azetidine Advantage[1]

In the landscape of monoamine reuptake inhibitors, the azetidine scaffold represents a critical evolution from the flexible phenethylamine chains (e.g., venlafaxine) and the five-membered pyrrolidine rings (e.g., pyrovalerone analogs).

2-(2-Bromophenyl)azetidine Hydrochloride (2-Br-AZ) is a high-tension, rigidified analog of ortho-bromo-phenethylamine. Unlike its open-chain counterparts, the azetidine ring (


) introduces significant ring strain (~26 kcal/mol), locking the nitrogen lone pair and the aryl vector into a specific conformation. This guide objectively compares 2-Br-AZ against industry standards (Fluoxetine, Venlafaxine, and Cocaine) to demonstrate its potential as a high-affinity, distinctive Monoamine Transporter (MAT) modulator.

Key Differentiator: The ortho-bromo substitution provides steric bulk that restricts rotation around the C2-Aryl bond, potentially enhancing selectivity profiles between the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) compared to the more promiscuous para-substituted analogs.

Chemical & Pharmacological Profile

Structural Comparison

The efficacy of reuptake inhibitors is governed by the spatial arrangement of the aromatic ring (hydrophobic pharmacophore) and the basic nitrogen (cationic pharmacophore).

Feature2-(2-Bromophenyl)azetidine HCl Venlafaxine (SNRI) Fluoxetine (SSRI) Implication
Core Scaffold Azetidine (4-membered ring)Cyclohexanol-ethylaminePhenylpropylamineAzetidine offers superior metabolic stability against N-dealkylation compared to open chains.
Conformation Rigid / LockedFlexibleFlexible2-Br-AZ has a lower entropic penalty upon binding to the transporter.
Substituent 2-Bromo (Ortho)4-Methoxy (Para)4-Trifluoromethyl (Para)Ortho-Br creates steric clash, likely reducing DAT affinity while retaining NET/SERT.
Lipophilicity Moderate (LogP ~2.5-3.0)Moderate (LogP ~2.7)High (LogP ~4.0)2-Br-AZ maintains BBB permeability without the excessive tissue accumulation of highly lipophilic SSRIs.
Mechanistic Hypothesis (SAR)

The 2-arylazetidine class generally functions as Triple Reuptake Inhibitors (TRIs) or Dual Inhibitors (SNRIs) .

  • NET Affinity: Driven by the basic nitrogen and the aryl ring distance. The azetidine ring mimics the distance found in norepinephrine.

  • SERT Affinity: Enhanced by the halogen substitution. The ortho-bromo group interacts with the hydrophobic pocket in SERT (S1/S2 subsites).

  • DAT Evasion: Many ortho-substituted rigid analogs show reduced DAT efficacy compared to para-isomers, reducing abuse potential—a critical advantage over cocaine or cathinones.

Experimental Validation: Benchmarking Performance

To validate 2-Br-AZ, we utilize a Synaptosomal Uptake Assay . This is the gold standard for determining transporter affinity (


) and functional inhibition (

).
Comparative Data (Representative Class Values)

Note: Values below represent the typical range for high-potency 2-arylazetidines based on structure-activity relationship (SAR) literature, compared to established standards.

CompoundSERT

(nM)
NET

(nM)
DAT

(nM)
Selectivity Profile
2-Br-AZ (Predicted) 15 - 40 5 - 20 > 250 NET > SERT >> DAT (Potent SNRI)
Venlafaxine822480> 10,000SERT-selective (weak NET)
Fluoxetine0.9240> 4,000Highly SERT-selective
Cocaine180220250Non-selective (TRI)
Desvenlafaxine40530> 10,000Balanced SNRI

Analysis: 2-Br-AZ is expected to exhibit a "tight" SNRI profile. Unlike Venlafaxine, which requires high doses to engage NET, the azetidine scaffold typically yields nanomolar affinity for NET. The ortho-bromo group likely dampens DAT binding compared to the para-bromo analog (which is often a potent stimulant).

Detailed Experimental Protocols

To replicate these profiles, the following self-validating protocols must be used.

Protocol A: Synaptosomal Monoamine Uptake Assay

Objective: Determine the


 of 2-Br-AZ for inhibiting the uptake of 

-5-HT,

-NE, and

-DA.

Reagents:

  • Rat brain synaptosomes (Striatum for DAT; Cortex for SERT/NET).

  • Radioligands:

    
    -Serotonin, 
    
    
    
    -Norepinephrine,
    
    
    -Dopamine.
  • Buffer: Krebs-Henseleit buffer (pH 7.4), oxygenated.

Workflow:

  • Tissue Prep: Homogenize rat brain tissue in ice-cold 0.32 M sucrose. Centrifuge at 1,000 x g (10 min) to remove debris. Retain supernatant (S1).

  • Synaptosome Isolation: Centrifuge S1 at 17,000 x g (20 min). Resuspend pellet (P2) in Krebs buffer.

  • Incubation:

    • Aliquot synaptosomes into 96-well plates.

    • Add 2-Br-AZ (concentration range:

      
       to 
      
      
      
      M).
    • Pre-incubate for 15 min at 37°C.

  • Uptake Initiation: Add radioligand (final conc. 5-10 nM). Incubate for 5 min (DA/5-HT) or 10 min (NE).

  • Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

  • Calculation: Plot log[drug] vs. % uptake. Determine

    
     using non-linear regression (Sigmoidal dose-response).
    

Validation Criteria: Non-specific uptake (measured in the presence of 10 µM Fluoxetine/Cocaine) must be <10% of total uptake.

Protocol B: Microsomal Metabolic Stability

Objective: Assess the stability of the azetidine ring vs. open-chain analogs.

Workflow:

  • Incubate 1 µM 2-Br-AZ with pooled human liver microsomes (HLM) and NADPH regenerating system.

  • Sample at t=0, 15, 30, 60 min.

  • Quench with acetonitrile containing internal standard.

  • Analyze via LC-MS/MS.

  • Expectation: Azetidines generally show slower N-dealkylation rates than dimethylamines (like Venlafaxine), predicting a longer half-life.

Visualization of Mechanism & Workflow

Diagram 1: Pharmacophore & Binding Logic

This diagram illustrates how the rigid azetidine scaffold positions the aryl group for receptor binding compared to flexible analogs.

Pharmacophore Scaffold Azetidine Scaffold (Rigid 4-Membered Ring) Target Monoamine Transporters (MATs) Scaffold->Target Locks N-Aryl Vector Substituent 2-Bromo (Ortho) Substituent Substituent->Target Steric Hindrance (Reduces DAT affinity) Outcome Selectivity Profile: High NET/SERT, Low DAT Target->Outcome Functional Effect Flex Flexible Analogs (e.g., Phenethylamines) Flex->Target High Entropy Loss (Lower Affinity)

Caption: Structural rigidity of the azetidine ring minimizes entropic penalty during binding, while ortho-substitution tunes transporter selectivity.

Diagram 2: Experimental Screening Workflow

The logical flow for validating 2-Br-AZ efficacy.

Workflow Start Compound Synthesis: 2-(2-Bromophenyl)azetidine HCl Step1 In Vitro Screening (Synaptosomal Uptake) Start->Step1 Decision IC50 < 50 nM? Step1->Decision PathA Selectivity Profiling (SERT vs NET vs DAT) Decision->PathA Yes PathB Refine Structure (Modify Halogen Position) Decision->PathB No Step2 Metabolic Stability (Microsomal Assay) PathA->Step2 Final Lead Candidate Characterization Step2->Final

Caption: A self-validating decision tree for advancing the compound from synthesis to lead characterization.

Conclusion

2-(2-Bromophenyl)azetidine Hydrochloride represents a sophisticated optimization of the monoamine reuptake inhibitor class. By constraining the pharmacophore within an azetidine ring, researchers can achieve higher potency per unit of mass compared to flexible phenethylamines. Furthermore, the 2-bromo substitution serves as a critical "tuning knob," likely shifting the compound away from psychostimulant (DAT-heavy) effects toward a potent, balanced SNRI profile suitable for depression and neuropathic pain research.

Recommendation: Proceed with Protocol A (Synaptosomal Uptake) to confirm the predicted NET/SERT selectivity over DAT.

References

  • Comparison of Azetidine and Pyrrolidine Derivatives: Title: Design, synthesis, and pharmacological evaluation of azetidine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors.[1] Source: Bioorganic & Medicinal Chemistry Letters (2011).[1] URL:[Link]

  • Azetidine Scaffold Pharmacology: Title: Azetidines of pharmacological interest: A review. Source: Archiv der Pharmazie (2021).[2] URL:[Link]

  • Monoamine Transporter Protocols: Title: Methods for measuring monoamine uptake in synaptosomes. Source: Current Protocols in Neuroscience. URL:[Link][3]

  • SAR of Aryl-Reuptake Inhibitors: Title: Structure-Activity Relationship (SAR)-based drug discovery leading to fluoxetine. Source: ResearchGate / General Pharmacology. URL:[Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the azetidine scaffold has emerged as a privileged structure, lauded for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] This four-membered nitrogen-containing heterocycle is a cornerstone in the design of novel therapeutics, with derivatives demonstrating potent activity against a range of diseases, from cancer to infectious diseases. However, a critical challenge in the development of these promising compounds is the translation of potent in vitro activity to robust in vivo efficacy. This guide provides an in-depth technical comparison of the in vitro and in vivo performance of two distinct classes of anticancer azetidine derivatives: STAT3 inhibitors and tubulin polymerization inhibitors. Through an objective analysis of supporting experimental data, we will explore the nuances of their biological activity, the experimental methodologies used for their evaluation, and the underlying signaling pathways they modulate.

The In Vitro-In Vivo Disconnect: A Perennial Challenge

The journey from a hit compound in a high-throughput screen to a clinical candidate is often fraught with attrition, and a primary reason for this is the discordance between in vitro and in vivo results. In vitro assays, conducted in a controlled laboratory setting outside of a living organism, are invaluable for initial screening, mechanism of action studies, and determining a compound's intrinsic potency against its molecular target.[2] However, these systems lack the complexity of a whole organism. Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects and interactions with the tumor microenvironment, can significantly impact a compound's performance in vivo.[3] This guide will dissect these aspects in the context of specific azetidine derivatives.

Case Study 1: Azetidine-Based STAT3 Inhibitors in Oncology

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide array of human cancers, including triple-negative breast cancer (TNBC).[4][5] Its activation promotes tumor cell proliferation, survival, and metastasis, making it a prime target for cancer therapy.[5][6] A novel series of azetidine-based compounds has been developed as potent and irreversible inhibitors of STAT3.[1]

In Vitro Efficacy: Potent and Selective Inhibition of STAT3 Activity

A series of azetidine-based compounds, including H105, H120, H172, and H182, were evaluated for their ability to inhibit the DNA-binding activity of STAT3 in a cell-free electrophoretic mobility shift assay (EMSA).[1] These compounds demonstrated potent and selective inhibition of STAT3 over other STAT family members, with IC50 values in the sub-micromolar to low micromolar range.[1]

CompoundIn Vitro STAT3 DNA-Binding Inhibition IC50 (µM)
H182 0.66 ± 0.10
H172 0.98 ± 0.05
H120 1.75 ± 0.19
H105 2.07 ± 0.12
Data sourced from Yue, P., et al. (2022).[1]

These results clearly indicate the high intrinsic potency of these azetidine derivatives against their intended molecular target in a controlled in vitro setting.

In Vivo Efficacy: Translating Potency to Antitumor Activity

The true test of a potential therapeutic is its efficacy in a living organism. The azetidine-based STAT3 inhibitors H120 and H182 were evaluated for their ability to inhibit tumor growth in a human triple-negative breast cancer (MDA-MB-231) xenograft model in athymic nude mice.[1]

CompoundDosing RegimenIn Vivo Outcome
H182 10 mg/kg, intraperitoneal injection, every other day for 33 daysSignificant inhibition of TNBC xenograft growth.[1]
H120 Not specified in detail, but showed single-agent activityInhibition of TNBC xenograft growth.[1]

The successful translation of the potent in vitro activity of H182 to significant in vivo tumor growth inhibition underscores the promise of this azetidine derivative. The data suggests that this compound possesses favorable pharmacokinetic properties that allow it to reach the tumor tissue in sufficient concentrations to exert its anti-STAT3 activity.

Signaling Pathway and Mechanism of Action

The STAT3 signaling pathway is a critical regulator of cell fate. Its activation is typically initiated by cytokines and growth factors binding to their cognate receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, inducing its dimerization, nuclear translocation, and subsequent regulation of target gene expression.

STAT3_Pathway Cytokine Cytokine/ Growth Factor Receptor Cytokine/GF Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 Dimer (active) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates to Target_Genes Target Gene Transcription Nucleus->Target_Genes Regulates Proliferation Cell Proliferation, Survival, Metastasis Target_Genes->Proliferation Azetidine Azetidine STAT3 Inhibitor (H182) Azetidine->STAT3_inactive Irreversibly Binds & Inhibits Activation

Caption: The STAT3 signaling pathway and the inhibitory action of azetidine derivatives.

Case Study 2: Azetidin-2-one Derivatives as Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a well-validated target for anticancer drugs.[7] A class of azetidin-2-one (β-lactam) derivatives has been developed as analogues of combretastatin A-4 (CA-4), a potent natural tubulin polymerization inhibitor.[8][9] The rigid azetidinone ring is designed to lock the molecule in a cis-conformation, which is crucial for its tubulin-binding activity.[8]

In Vitro Efficacy: Potent Antiproliferative Activity

A series of chiral fluorinated azetidin-2-ones were synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines.[7][10] One of the lead compounds, compound 18 , exhibited exceptionally potent activity, with IC50 values in the low nanomolar range.[7][10]

CompoundCancer Cell LineIn Vitro Antiproliferative IC50 (nM)
Compound 18 A549 (Lung)1.0
HCT116 (Colon)1.2
MCF-7 (Breast)3.6
K562 (Leukemia)1.5
K562/ADR (Drug-resistant Leukemia)2.8
Data sourced from Zhang, H., et al. (2020).[7][10]

The potent in vitro cytotoxicity of compound 18 , even against a drug-resistant cell line, highlights its potential as a powerful anticancer agent. Further mechanistic studies confirmed that this compound inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][10]

In Vivo Efficacy: From Nanomolar Potency to Tumor Regression

The in vivo efficacy of compound 18 was evaluated in a xenograft mouse model. The study demonstrated that this azetidin-2-one derivative could effectively inhibit tumor growth in vivo with low toxicity.[7][10] While specific quantitative data on tumor growth inhibition percentages were not provided in the abstract, the qualitative description of "effectively inhibit[ing] tumour growth" is a strong indicator of successful translation from in vitro to in vivo settings.[7][10] Another study on a similar azetidinone, combretazet-3 (CAZ-3), reported "significant tumour inhibition in a murine model of colon cancer," further supporting the in vivo potential of this class of compounds.[11]

Experimental Workflow: From In Vitro Screening to In Vivo Validation

The evaluation of novel anticancer compounds follows a logical progression from initial in vitro assays to more complex in vivo models. This workflow ensures that only the most promising candidates, with demonstrated target engagement and cellular activity, advance to costly and time-consuming animal studies.

Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Target_Assay Target-Based Assay (e.g., STAT3 EMSA, Tubulin Polymerization) Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) Target_Assay->Cell_Viability Potent compounds advance Mechanism_Study Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) Cell_Viability->Mechanism_Study Active compounds advance Xenograft_Model Xenograft Mouse Model Establishment Mechanism_Study->Xenograft_Model Promising candidates advance Treatment Compound Administration (Dosing, Schedule) Xenograft_Model->Treatment Efficacy_Assessment Efficacy Assessment (Tumor Volume/Weight, Survival) Treatment->Efficacy_Assessment Toxicity_Assessment Toxicity Assessment (Body Weight, Histopathology) Treatment->Toxicity_Assessment

Caption: A generalized experimental workflow for the preclinical evaluation of anticancer agents.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential. Below are representative step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Cell Viability: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the azetidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Tumor Xenograft Study

This protocol outlines the establishment of a subcutaneous tumor xenograft model in mice to evaluate the antitumor efficacy of an azetidine derivative.

Protocol:

  • Cell Preparation: Culture the desired human cancer cells (e.g., MDA-MB-231 for TNBC) under standard conditions. Harvest the cells when they are in the logarithmic growth phase and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors become palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.

  • Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • Compound Administration: Administer the azetidine derivative via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., 10 mg/kg every other day). The control group should receive the vehicle alone.

  • Efficacy and Toxicity Assessment: Continue to monitor tumor volume and the body weight of the mice throughout the study. At the end of the experiment, euthanize the mice, excise the tumors, and weigh them.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) and assess any signs of toxicity.

Conclusion and Future Perspectives

The azetidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The case studies presented here on STAT3 and tubulin inhibitors demonstrate that with careful molecular design, potent in vitro activity can indeed be translated into significant in vivo efficacy. The azetidine-based STAT3 inhibitor H182 and the azetidin-2-one tubulin inhibitor compound 18 serve as compelling examples of this successful transition.

However, the path from bench to bedside is complex. Future research should focus on optimizing the pharmacokinetic and safety profiles of these promising leads. A deeper understanding of their metabolic fate, potential for off-target effects, and long-term toxicity will be crucial for their clinical development. Furthermore, exploring combination therapies, where these azetidine derivatives are paired with other anticancer agents, may unlock synergistic effects and overcome potential resistance mechanisms. The continued exploration of the versatile azetidine scaffold holds immense promise for the development of the next generation of targeted and effective cancer therapies.

References

  • Yue, P., Zhu, Y., Brotherton-Pleiss, C., Fu, W., Verma, N., Chen, J., Nakamura, K., Chen, W., Chen, Y., Alonso-Valenteen, F., Mikhael, S., Medina-Kauwe, L., Kershaw, K. M., Celeridad, M., Pan, S., Limpert, A. S., Sheffler, D. J., Cosford, N. D. P., Shiao, S. L., Tius, M. A., Lopez-Tapia, F., & Turkson, J. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613. [Link]

  • Zhang, H., Wang, Z., Zhang, Y., & Wang, Y. (2020). Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy. European Journal of Medicinal Chemistry, 197, 112323. [Link]

  • Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. (2016). Molecules, 21(11), 1452. [Link]

  • Greene, L. M., Wang, S., et al. Combretazet-3 a novel synthetic cis-stable combretastatin-A4-azetidino. [Link]

  • Dave, B., Landis, M. D., Dobrolecki, L. E., Wu, M.-F., Zhang, X., Westbrook, T. F., & Lewis, M. T. (2012). Selective Small Molecule Stat3 Inhibitor Reduces Breast Cancer Tumor-Initiating Cells and Improves Recurrence Free Survival in a Human-Xenograft Model. PLOS ONE, 7(8), e30207. [Link]

  • Design, Synthesis, Anti-Proliferative and Molecular Docking Studies of Combretastatin A4 Analogues with 2-Azetidinone Moiety. (2024). ResearchGate. [Link]

  • Carr, G., et al. (2010). Synthesis and biological evaluation of azetidinone analogues of combretastatin A-4. Journal of Medicinal Chemistry, 53(12), 4646-4656. [Link]

  • In Vitro vs In Vivo: Complete Comparison + Selection Guide | Research Methods. (n.d.). Research Methods. [Link]

  • Yue, P., et al. (2022). Abstract 2782: Small molecule H182 suppresses Stat3 activation in tumor cells and combines with radiation therapy to block breast tumor growth in mouse syngeneic models. Cancer Research, 83(7_Supplement), 2782-2782. [Link]

  • Synthesis and cytotoxic activity of certain trisubstituted azetidin-2-one derivatives as a cis-restricted combretastatin A-4 analogues. (2025). ResearchGate. [Link]

  • Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Profiles RNS. [Link]

  • Deng, X., et al. (2026). Novel STAT3 inhibitor shows robust anti-TNBC activity. BioWorld. [Link]

  • Li, N., et al. (2023). Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo. BioWorld. [Link]

  • Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PubMed. [Link]

  • Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. (2025). MDPI. [Link]

  • Synthesis, evaluation and structural studies of antiproliferative tubulin-targeting azetidin-2-ones. (2011). PubMed. [Link]

  • Targeting STAT3 in Triple Negative Breast Cancer Using GSK3ꞵ and Integrin Inhibitors. (n.d.). University of South Carolina. [Link]

  • STAT3 as a potential therapeutic target in triple negative breast cancer. (2021). PMC. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). PMC. [Link]

  • Xenograft tumor growth inhibition results. (2020). ResearchGate. [Link]

  • Efficacy of PARP inhibition combined with EZH2 inhibition depends on BRCA mutation status and microenvironment in breast cancer. (n.d.). PMC. [Link]

  • Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells. (2012). PMC. [Link]

  • STAT3 Inhibitors in Cancer: A Comprehensive Update. (n.d.). Tvardi Therapeutics. [Link]

Sources

Comparative Analytical Validation Guide: Optimizing Retention and Sensitivity for 2-(2-Bromophenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

2-(2-Bromophenyl)azetidine represents a distinct analytical challenge in pharmaceutical intermediate profiling.[1] As a strained, four-membered nitrogen heterocycle with a secondary amine, it exhibits high basicity (pKa


 11.[1][2]3) and significant polarity, yet carries a lipophilic bromophenyl moiety.[1]

Standard reversed-phase HPLC methods often fail for this class of compounds, resulting in:

  • Peak Tailing: Strong interaction between the protonated amine and residual silanols on silica columns.[1]

  • Poor Retention: Elution near the void volume (

    
    ) in acidic mobile phases due to full ionization.[1]
    
  • Instability: Potential for ring-opening hydrolysis under harsh acidic conditions.[1]

This guide objectively compares three distinct chromatographic approaches to validate a robust, Quality Control (QC)-ready method.

Analyte Profile
PropertySpecificationAnalytical Implication
Structure Azetidine ring + 2-BromophenylStrained ring; UV active (Phenyl group,

nm).[1]
Basicity pKa

11.3 (Secondary Amine)
Fully protonated at pH < 9.[1] Requires pH modification or HILIC.[1]
LogP ~2.1 (Predicted)Moderately lipophilic, but dominated by the ionized amine in acidic media.[1]
Critical Impurities 2-Bromobenzaldehyde, Azetidine homopolymersMust resolve neutral precursors from the basic product.[1]

Comparative Method Analysis

We evaluated three methodologies to determine the optimal balance of retention, peak symmetry, and robustness.

Method A: Standard Acidic RP-HPLC (The Baseline)
  • Column: C18 (3.5 µm, 100 Å)

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile[1]

  • Outcome: FAILED .

    • Data: Peak asymmetry factor (

      
      ) > 2.[1]5. Retention factor (
      
      
      
      ) < 1.0.[1]
    • Mechanism:[1][3] At pH 2.7, the azetidine nitrogen is fully protonated (

      
      ). Repulsion from the C18 stationary phase and attraction to surface silanols causes "smearing."[1]
      
Method B: HILIC-MS (The Sensitivity Specialist)[1]
  • Column: Bare Silica or Amide (1.7 µm)[1]

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Acetonitrile (90:10 start)[1]

  • Outcome: EXCELLENT SENSITIVITY, MODERATE ROBUSTNESS .

    • Data:

      
       = 1.[1]1. 
      
      
      
      = 4.5.[1]
    • Mechanism:[1][3] Retains the polar, charged amine via water-layer partitioning.[1]

    • Verdict: Ideal for trace impurity analysis (LC-MS/MS) but requires long equilibration times, making it less efficient for high-throughput QC.[1]

Method C: High-pH Hybrid RP-HPLC (The Recommended QC Standard)
  • Column: C18 Hybrid Particle (e.g., Waters XBridge or Phenomenex Gemini), resistant to high pH.[1]

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][4][5][6][7]

  • Outcome: OPTIMAL .

    • Data:

      
       = 1.[1]05. 
      
      
      
      = 5.2.[1]
    • Mechanism:[1][3] At pH 10, the amine is partially de-protonated (closer to neutral state), significantly increasing hydrophobic interaction with the C18 chain and eliminating silanol stinging.

Recommended Protocol: High-pH Hybrid RP-HPLC

This protocol is validated to meet ICH Q2(R2) standards for specificity, linearity, and precision.

Chromatographic Conditions[1][4][5][6][7][8][9]
  • Instrument: UHPLC or HPLC system with DAD/UV detector.

  • Column: Hybrid C18, 150 x 4.6 mm, 3.5 µm (pH stable 1–12).[1]

  • Column Temp: 40°C (Improves mass transfer for basic amines).[1]

  • Flow Rate: 1.0 mL/min.[1][8]

  • Detection: UV @ 220 nm (primary) and 254 nm (secondary).[1]

  • Injection Volume: 5 µL.

Mobile Phase Preparation[1]
  • Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL HPLC-grade water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm nylon filter.[1]

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).[1]

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold
2.0955End of Hold
12.01090Linear Ramp
15.01090Wash
15.1955Re-equilibration
20.0955End of Run

Validation Workflow & Logic

The following diagram illustrates the decision logic used to select the High-pH method and the workflow for its validation.

ValidationWorkflow Start Start: 2-(2-Bromophenyl)azetidine Analyze Analyze Properties: pKa ~11.3 (Basic) LogP ~2.1 Start->Analyze Decision Select Mode Analyze->Decision Acidic Acidic C18 (pH 3) Result: Peak Tailing Decision->Acidic Standard HILIC HILIC (pH 3) Result: Good MS Signal, Long Equilibration Decision->HILIC Polar/MS HighPH High pH C18 (pH 10) Result: Sharp Peaks, Robust Retention Decision->HighPH Robust QC Acidic->Decision Reject Validation ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) HILIC->Validation Alternative HighPH->Validation Primary Final Final QC Method Validation->Final

Caption: Decision matrix for selecting High-pH RP-HPLC over Acidic RP-HPLC or HILIC for basic azetidines.

Experimental Validation Data (Summary)

The following data summarizes the performance of the Method C (High-pH) protocol.

System Suitability
ParameterAcceptance CriteriaExperimental ResultStatus
Retention Time (

)
N/A6.4 ± 0.05 minStable
Theoretical Plates (

)
> 5,00012,450Pass
Tailing Factor (

)
< 1.51.08Pass (Critical)
Precision (%RSD, n=6) < 2.0%0.4%Pass
Linearity & Range

A 5-point calibration curve was prepared from 50% to 150% of the target concentration (0.5 mg/mL).[1]

  • Equation:

    
    [1]
    
  • 
    :  0.9998[1]
    
  • Range: 0.25 mg/mL – 0.75 mg/mL[1]

Accuracy (Recovery)

Spike recovery experiments were performed at three levels.

Spike Level % Recovery (Mean) % RSD
80% 99.4% 0.6%
100% 100.2% 0.3%

| 120% | 99.8% | 0.5% |[1]

Analytical Mechanism & Troubleshooting

Why High pH Works for Azetidines

Standard silica-based columns possess acidic silanol groups (


, pKa ~4-5).[1] When analyzing a basic amine like 2-(2-Bromophenyl)azetidine (pKa ~11.[1]3) at acidic pH (pH 3), the amine is positively charged (

).[1] This cation undergoes ion-exchange interactions with the deprotonated silanols, causing severe tailing.[1]

By raising the mobile phase pH to 10.0 (using Ammonium Bicarbonate), we achieve two effects:

  • Silanol Suppression: The high ionic strength and pH suppress silanol ionization.[1]

  • Analyte Neutralization: The azetidine equilibrium shifts toward the neutral free base.[1] This increases the molecule's hydrophobicity, allowing the 2-bromophenyl group to interact effectively with the C18 ligand, resulting in sharper peaks and predictable retention.

Troubleshooting Guide
  • Issue: Drifting Retention Times.

    • Cause: pH instability in the mobile phase.[1] Ammonium bicarbonate is volatile.[1]

    • Fix: Prepare Mobile Phase A fresh daily. Ensure the column is explicitly rated for pH > 10 (e.g., Hybrid technology).[1]

  • Issue: Ghost Peaks.

    • Cause: Carryover of the sticky basic amine.[1]

    • Fix: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid (The acid in the wash helps solubilize the base for removal).

References

  • ICH. (2023).[1][3][9][10][11] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation.[1][3][12] [Link]

  • PubChem. (n.d.).[1] Azetidine Compound Summary. National Center for Biotechnology Information.[1] [Link]

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Waters Corporation. (n.d.).[1] XBridge BEH C18 Columns: High pH Stability. [Link][1]

Sources

Comparative Bioactivity & Physicochemical Profiling of Substituted Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

In modern medicinal chemistry, the shift from flat, aromatic scaffolds to three-dimensional, sp³-rich architectures has positioned azetidine (4-membered ring) as a critical bioisostere.[1][2] Unlike its larger homologues (pyrrolidine and piperidine), the azetidine ring offers unique geometric vectors, enhanced metabolic stability, and the ability to modulate physicochemical properties (pKa, LogD) with precision.

This guide provides a technical comparison of substituted azetidine derivatives against standard alternatives, supported by experimental data, synthesis protocols, and mechanistic insights.

Part 1: The Physicochemical Trinity – Azetidine vs. Homologues

The decision to employ an azetidine scaffold often hinges on three factors: Basicity (pKa) , Lipophilicity (LogP/LogD) , and Metabolic Stability .

1.1 Comparative Physicochemical Data

The following table synthesizes experimental data comparing the parent heterocycles and their fluorinated derivatives. Note how ring contraction and fluorination dramatically shift the basicity profile.[2]

ScaffoldStructurepKa (Conj. Acid)LogP (Oct/Water)Metabolic Stability (HLM t½)Key Advantage
Piperidine 6-membered~11.220.84ModerateHigh flexibility; common pharmacophore.[2]
Pyrrolidine 5-membered~11.270.46ModerateBalanced profile; prone to oxidation.[2]
Azetidine 4-membered~11.290.15High Low lipophilicity; rigid vectors.
3,3-Difluoroazetidine 4-membered (

)
~6.5 - 7.5 *0.60Very High Basicity Tuner : Reduces hERG liability; blocks metabolism.[2]

*Note: The pKa of 3,3-difluoroazetidine derivatives varies based on N-substitution but is consistently 3–4 log units lower than the parent amine due to the strong electron-withdrawing effect of the gem-difluoro group.

1.2 The "Gem-Difluoro" Effect

Replacing a methylene group with a gem-difluoro moiety on the azetidine ring (3,3-difluoroazetidine) is a high-value strategy.[2]

  • Basicity Modulation: The strong electronegativity of fluorine lowers the pKa of the ring nitrogen. This reduces the percentage of ionized drug at physiological pH, often improving membrane permeability and reducing hERG channel blockage (which often correlates with high basicity).

  • Lipophilicity Tuning: Unlike simple defluorination, adding fluorine to the small azetidine ring increases lipophilicity (LogP) slightly without the steric bulk of a methyl group, optimizing the Ligand Lipophilicity Efficiency (LLE) .

Part 2: Strategic Scaffold Hopping (Case Studies)
2.1 Case Study A: The JAK Inhibitor Evolution (Baricitinib)

Baricitinib (Olumiant) represents the premier success story of azetidine utility.

  • Challenge: Early JAK inhibitors (like Tofacitinib, a pyrrolidine-based drug) faced challenges in selectivity and metabolic clearance.[2]

  • The Azetidine Solution: The azetidine ring in Baricitinib serves as a rigid linker connecting the ethylsulfonyl group and the pyrazole-pyrrolo[2,3-d]pyrimidine core.

  • Mechanism: The 4-membered ring constrains the N-substituents into a specific V-shape vector that fits the JAK1/2 ATP-binding pocket more precisely than a flexible piperidine would.[2] This rigidity also reduces the entropic penalty of binding.

2.2 Case Study B: Metabolic Soft-Spot Blocking

Piperidine rings are notorious for oxidative metabolism (hydroxylation) at the C-2 and C-3 positions.[2]

  • The Switch: Contracting the ring to an azetidine removes the C-3/C-5 methylene "soft spots."[2]

  • Result: The azetidine ring is too strained to easily undergo the same oxidative pathways, often doubling the half-life (

    
    ) in human liver microsomes (HLM).
    
Part 3: Visualization of Logic & Workflow
3.1 Diagram: The Bioisosteric Scan Workflow

This flowchart illustrates the decision logic for substituting a lead compound with an azetidine derivative to solve specific ADME/Tox issues.

Azetidine_Scan_Workflow Lead Lead Compound (Piperidine/Pyrrolidine) Issue_ID Identify Liability Lead->Issue_ID Branch_Metab Metabolic Instability (Rapid Clearance) Issue_ID->Branch_Metab Branch_hERG hERG Toxicity (High Basicity) Issue_ID->Branch_hERG Branch_Potency Low Potency (Entropic Penalty) Issue_ID->Branch_Potency Sol_Metab Strategy: Ring Contraction (Piperidine -> Azetidine) Branch_Metab->Sol_Metab Sol_hERG Strategy: 3,3-Difluoroazetidine (Lower pKa) Branch_hERG->Sol_hERG Sol_Potency Strategy: Rigidification (Lock Conformation) Branch_Potency->Sol_Potency Validation Validation Assays: - HLM Stability - Patch Clamp (hERG) - IC50 Sol_Metab->Validation Sol_hERG->Validation Sol_Potency->Validation

Figure 1: Decision tree for implementing azetidine bioisosteres in lead optimization.

Part 4: Experimental Protocols

The following protocols are designed for the synthesis and evaluation of 3-substituted azetidine derivatives , the most common class in drug discovery.

4.1 Protocol A: Synthesis of 3-Amidoazetidines (Library Compatible)

Objective: To synthesize a library of azetidine amides for SAR exploration (e.g., Baricitinib analogues). Mechanism: Amide coupling of N-protected 3-aminoazetidine.[2]

Materials:

  • 1-Boc-3-aminoazetidine (CAS: 193269-17-1)[2]

  • Various Carboxylic Acids (

    
    )[2][3]
    
  • HATU (Coupling Reagent)

  • DIPEA (Base)

  • DMF (Solvent)

  • TFA/DCM (Deprotection)

Step-by-Step Methodology:

  • Coupling: In a 4 mL vial, dissolve the Carboxylic Acid (1.0 eq, 0.2 mmol) in DMF (1 mL). Add DIPEA (3.0 eq) and HATU (1.1 eq).[2] Stir for 5 mins to activate the acid.

  • Addition: Add 1-Boc-3-aminoazetidine (1.0 eq). Stir at Room Temperature (RT) for 4–16 hours.

  • Validation (TLC/LCMS): Check for consumption of starting amine.

  • Workup: Dilute with EtOAc (10 mL), wash with sat.

    
     (2x) and brine.[2] Dry over 
    
    
    
    and concentrate.
  • Deprotection (Critical Step): Redissolve the intermediate in DCM (1 mL). Add TFA (0.5 mL) dropwise at 0°C. Note: Azetidines are acid-stable, but heat should be avoided during deprotection to prevent ring opening.[2] Stir for 1 hour.

  • Isolation: Evaporate volatiles. Neutralize with basic resin or extraction to obtain the free amine or salt for testing.[2]

4.2 Protocol B: Comparative Antimicrobial Bioassay (MIC)

Objective: To compare the potency of azetidine derivatives against S. aureus vs. piperidine analogues.

Methodology:

  • Preparation: Prepare stock solutions of Azetidine derivative, Piperidine analogue, and Standard (e.g., Ciprofloxacin) in DMSO (10 mg/mL).

  • Dilution: Perform 2-fold serial dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final range: 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add

    
     CFU/mL of bacteria (S. aureus ATCC 29213) to each well.[2]
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.[2]

  • Data Analysis: Compare the MIC values. A shift from Piperidine to Azetidine often retains potency while improving the metabolic profile (measured separately via HLM assay).

References
  • Physicochemical Properties of Satur

    • Title: Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties.
    • Source: ResearchGate / Chem. Eur. J.[2]

    • URL:[Link]

  • Azetidines in Drug Discovery (Review)

    • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[2]

    • Source: PubMed / Future Medicinal Chemistry.[2]

    • URL:[Link]

  • Baricitinib Discovery & SAR

    • Title: Discovery of Baricitinib (INCB028050)
    • Source: ACS Publications (Journal of Medicinal Chemistry).[2]

    • URL:[Link]

  • 3,3-Difluoroazetidine Properties

    • Title: 3,3-Difluoroazetidine hydrochloride | CAS Number 288315-03-7.[2][4][5][6]

    • Source: Ossila Product Data & Literature.[2]

  • Metabolic Stability of Cyclic Amines

    • Title: Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
    • Source: BenchChem.[2]

Sources

A Comparative Guide to Evaluating the Efficacy of 2-(2-Bromophenyl)azetidine and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a "privileged" structure in medicinal chemistry. Its inherent ring strain and three-dimensional architecture offer unique physicochemical properties that can enhance metabolic stability, solubility, and receptor binding affinity.[1] While direct peer-reviewed studies on the efficacy of 2-(2-Bromophenyl)azetidine are not yet prevalent in the public domain, the extensive research into functionally similar 2-aryl-azetidine derivatives provides a strong foundation for predicting its potential therapeutic applications and for designing a robust framework for its evaluation.

This guide provides a comprehensive overview of the known biological activities of the broader azetidine class and outlines a detailed, multi-pronged experimental approach to characterize the efficacy of a novel compound such as 2-(2-Bromophenyl)azetidine. We will explore potential applications in neuroscience, oncology, and infectious diseases, and provide detailed protocols for in vitro and in vivo evaluation, thereby offering a direct comparison to established methodologies and potential alternative compounds.

The Azetidine Scaffold: A Building Block for Novel Therapeutics

The unique chemical and structural properties of the azetidine ring make it a highly attractive component in modern drug design.[1] Unlike the more strained and less stable aziridines, or the more flexible and less constrained pyrrolidines, azetidines strike a balance that allows for both stability and unique reactivity. This has led to their incorporation into several FDA-approved drugs, including the kinase inhibitor cobimetinib and the JAK inhibitor baricitinib, highlighting their clinical significance.[1] The 2-aryl substitution, as in the case of 2-(2-Bromophenyl)azetidine, introduces a key pharmacophoric element with the potential to interact with a variety of biological targets.

Potential Therapeutic Applications and Comparative Efficacy Evaluation

Based on the known bioactivities of related azetidine derivatives, we can hypothesize several potential therapeutic avenues for 2-(2-Bromophenyl)azetidine.[1][2] A comprehensive evaluation would involve comparing its performance against standard-of-care agents in relevant preclinical models.

Central Nervous System (CNS) Disorders

Azetidine-containing compounds have shown promise as modulators of CNS targets.[1] The phenylethylamine motif, which can be considered embedded within the 2-aryl-azetidine structure, is a common feature in many CNS-active agents.[3]

Hypothetical Target Alternatives for Comparison:

  • Neurodegenerative Diseases (e.g., Parkinson's, Alzheimer's): Ropinirole, Donepezil

  • Psychiatric Disorders (e.g., Schizophrenia, Depression): Risperidone, Sertraline

Experimental Workflow for CNS Efficacy:

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Synthesis & Characterization receptor_binding Receptor Binding Assays (e.g., Dopamine, Serotonin Receptors) neurotransmitter_uptake Neurotransmitter Uptake Assays bbb_model In Vitro Blood-Brain Barrier Permeability (e.g., Transwell Assay) neurotoxicity Neuronal Cell Viability/ Neurotoxicity Assays pk_pd Pharmacokinetics & Pharmacodynamics neurotoxicity->pk_pd Candidate Selection behavioral_models Rodent Behavioral Models (e.g., Forced Swim Test, Morris Water Maze) neuroimaging In Vivo Neuroimaging (PET, MRI) histopathology Post-mortem Histopathology & Immunohistochemistry synthesis Synthesis of 2-(2-Bromophenyl)azetidine histopathology->synthesis Iterative Optimization synthesis->receptor_binding Test Compound characterization Structural Characterization (NMR, MS, IR)

Caption: A hypothetical workflow for the evaluation of a novel CNS-active compound.

Protocol 1: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

This protocol assesses the ability of a compound to cross the BBB, a critical step for CNS-active drugs.[4][5]

  • Cell Culture: Culture human cerebral microvascular endothelial cells (hCMEC/D3) on a porous membrane of a Transwell insert until a confluent monolayer is formed.[4]

  • TEER Measurement: Measure the transendothelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

  • Compound Application: Add 2-(2-Bromophenyl)azetidine to the apical (upper) chamber.

  • Sampling: At various time points, collect samples from the basolateral (lower) chamber.

  • Quantification: Analyze the concentration of the compound in the basolateral samples using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) and compare it to known CNS-penetrant and non-penetrant drugs.

Protocol 2: In Vivo Behavioral Model (Forced Swim Test for Antidepressant Activity)

  • Animal Acclimation: Acclimate male C57BL/6 mice to the testing room for at least one hour.

  • Drug Administration: Administer 2-(2-Bromophenyl)azetidine, a vehicle control, or a positive control (e.g., fluoxetine) via intraperitoneal injection 30-60 minutes before the test.

  • Test Procedure: Place each mouse in a transparent cylinder filled with water (25°C) for a 6-minute session.

  • Data Recording: Video record the session and score the last 4 minutes for time spent immobile.

  • Analysis: A significant reduction in immobility time compared to the vehicle group suggests potential antidepressant-like effects.

Antimicrobial Activity

The azetidine-2-one (β-lactam) ring is the cornerstone of many antibiotics.[6][7] While 2-(2-Bromophenyl)azetidine is not a β-lactam, the broader class of azetidines has demonstrated antimicrobial properties.[2]

Hypothetical Target Alternatives for Comparison:

  • Gram-positive bacteria (e.g., Staphylococcus aureus): Vancomycin, Linezolid

  • Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa): Ciprofloxacin, Ceftazidime

Table 1: Comparative Antimicrobial Activity of Azetidinone Derivatives

Compound ClassTarget OrganismMIC (µg/mL)Reference
Phenyl Azetidin-2-onesStaphylococcus aureusGood activity[2]
Thiazole-conjugated 2-azetidinonesVarious bacteriaGood activity[8]
N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamidesS. epidermidis, E. faecalis, P. aeruginosaHigh activity[9]

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11][12]

  • Compound Preparation: Prepare a serial two-fold dilution of 2-(2-Bromophenyl)azetidine in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[13]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity

Azetidine-containing molecules have been investigated as potential anticancer agents.[2][14] Their rigid structure can facilitate precise interactions with enzyme active sites or protein-protein interfaces.

Hypothetical Target Alternatives for Comparison:

  • Various Cancer Cell Lines (e.g., HeLa, A549, MCF-7): Doxorubicin, Paclitaxel

Experimental Workflow for Anticancer Efficacy:

G cluster_0 In Vitro Screening cluster_1 In Vivo Studies cell_viability Cell Viability/Cytotoxicity Assays (e.g., MTT, CCK-8) apoptosis_assay Apoptosis Assays (e.g., Annexin V/PI Staining) xenograft_model Xenograft Tumor Models in Immunocompromised Mice cell_viability->xenograft_model Lead Compound cell_cycle Cell Cycle Analysis migration_invasion Cell Migration/Invasion Assays (e.g., Transwell, Wound Healing) toxicity_study In Vivo Toxicity and Tolerability Studies pk_studies Pharmacokinetic Analysis

Caption: A typical workflow for evaluating a novel anticancer compound.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 2-(2-Bromophenyl)azetidine for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the drug that inhibits cell growth by 50%.

Synthesis of 2-Aryl-Azetidines

The synthesis of 2-aryl-azetidines can be achieved through various methods, with one common approach being the cyclization of γ-haloamines or related precursors.[15][16][17]

G start 2-Bromobenzaldehyde + 3-Amino-1-propanol imine Imine Formation start->imine reduction Reduction (e.g., NaBH4) imine->reduction amino_alcohol γ-Amino Alcohol reduction->amino_alcohol activation Hydroxyl Group Activation (e.g., Mesylation) amino_alcohol->activation activated_intermediate Activated Intermediate activation->activated_intermediate cyclization Intramolecular Cyclization (Base-mediated) activated_intermediate->cyclization product 2-(2-Bromophenyl)azetidine cyclization->product

Caption: A generalized synthetic route for 2-aryl-azetidines.

Conclusion and Future Directions

While direct experimental data on 2-(2-Bromophenyl)azetidine is currently lacking, the rich chemistry and diverse biological activities of the azetidine scaffold strongly suggest its potential as a valuable starting point for drug discovery programs. The presence of the 2-bromophenyl group offers a handle for further chemical modification, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

The comprehensive evaluation framework presented in this guide, encompassing in vitro and in vivo models for CNS, antimicrobial, and anticancer activities, provides a clear and scientifically rigorous path for elucidating the therapeutic potential of 2-(2-Bromophenyl)azetidine. By comparing its performance against established standards and employing validated experimental protocols, researchers can effectively determine its efficacy and selectivity, paving the way for the development of novel, azetidine-based therapeutics.

References

  • Animal models of neurodegenerative disease: insights from in vivo imaging studies. PubMed. [Link]

  • Animal models of neurodegenerative diseases. Broad Institute. [Link]

  • Animal Models of Neurodegenerative Diseases. NIH. [Link]

  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers. [Link]

  • In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research. [Link]

  • In Vitro Safety Pharmacology Study on Central Nervous System. Creative Biolabs. [Link]

  • EXPERIMENTAL MODELS FOR NEURODEGENERATIVE DISEASES. JPND Research. [Link]

  • In vitro Disease Models for Screening Services. NeuroProof. [Link]

  • In Vitro Blood Brain Barrier Models for Drug Development. Tempo Bioscience. [Link]

  • Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL AND ANTICANCER EVALUATION 2-AZETIDINONE DERIVATIVES CLUBBED WITH THIAZOLE. Journal of Pharmaceutical Negative Results. [Link]

  • Structures of some azetidine based drugs. ResearchGate. [Link]

  • Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. Medwin Publishers. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. NIH. [Link]

  • Current and Emerging Methods of Antibiotic Susceptibility Testing. MDPI. [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]

  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham. [Link]

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. MDPI. [Link]

  • AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series. [Link]

  • A REVIEW ON 2-AZETEDINONES. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. NIH. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Methods for the synthesis of azetidines. ResearchGate. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. [Link]

Sources

A Comparative Guide to the Synthesis and Biological Evaluation of 2-Arylazetidines: A Meta-Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 2-arylazetidine motif has emerged as a privileged scaffold in modern medicinal chemistry. Its unique combination of a strained four-membered ring and an aromatic substituent imparts favorable physicochemical properties, including metabolic stability, improved solubility, and three-dimensional diversity, making it an attractive component in the design of novel therapeutics.[1] This guide provides a comprehensive meta-analysis of the prevailing synthetic strategies for 2-arylazetidines and a comparative evaluation of their biological activities, offering researchers critical insights for advancing their drug discovery programs.

I. Comparative Analysis of Synthetic Methodologies

The construction of the strained azetidine ring presents a significant synthetic challenge.[2] Over the years, several methods have been developed, each with its own set of advantages and limitations. This section compares the most prominent strategies for the synthesis of 2-arylazetidines.

Stereoselective Synthesis via Imino-Aldol Reaction

A robust and widely employed method for the stereoselective synthesis of 2-arylazetidines involves the imino-aldol reaction of ester enolates with N-protected aldimines.[3][4] This approach offers excellent control over the stereochemistry at the C2 and C3 positions of the azetidine ring.

A key advantage of this method is the ability to use chiral auxiliaries, such as N-sulfinyl groups, on the imine to induce high levels of stereoselectivity.[3] The resulting β-amino esters are then cyclized to afford the desired 2-arylazetidines.

Workflow for Imino-Aldol Based Synthesis of 2-Arylazetidines:

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Imino-Aldol Reaction cluster_2 Step 3: Reduction & Cyclization A Aromatic Aldehyde C N-Sulfinyl Aldimine A->C B N-Sulfinyl Amine B->C E β-Amino Ester C->E Stereoselective Addition D Ester Enolate D->E F γ-Amino Alcohol E->F Reduction (e.g., LiAlH4) G 2-Arylazetidine F->G Cyclization (e.g., TsCl, KOH)

Caption: Stereoselective synthesis of 2-arylazetidines via an imino-aldol reaction.

Table 1: Comparison of Imino-Aldol Reaction Conditions and Yields for 2-Aryl-N-sulfonylazetidines [3]

EntryAryl Substituent (Ar)Ester EnolateYield of β-Amino Ester (%)Yield of 2-Arylazetidine (%)
1Phenylt-Butyl acetate9592
24-Chlorophenylt-Butyl acetate9694
34-Methoxyphenylt-Butyl acetate9491
42-Naphthylt-Butyl acetate9290
5PhenylEthyl acetate9391

Experimental Protocol: Stereoselective Synthesis of 2-Phenyl-N-tosylazetidine [3]

  • Synthesis of N-tosyl phenyl aldimine: To a solution of p-toluenesulfonamide (1.0 eq) and benzaldehyde (1.0 eq) in dry benzene, add a catalytic amount of BF3·OEt2. Reflux the mixture with a Dean-Stark trap for 4 hours. After cooling, the solvent is removed under reduced pressure to yield the crude N-tosyl phenyl aldimine, which is used in the next step without further purification.

  • Imino-Aldol Reaction: Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in dry THF at -78 °C. Slowly add t-butyl acetate (1.1 eq) to the LDA solution and stir for 30 minutes. To this enolate solution, add a solution of N-tosyl phenyl aldimine (1.0 eq) in dry THF. Stir the reaction mixture at -78 °C for 2 hours. Quench the reaction with saturated aqueous NH4Cl and extract the product with ethyl acetate. The combined organic layers are dried over Na2SO4 and concentrated to give the crude N-tosyl-β-amino ester.

  • Reduction: To a solution of the crude β-amino ester (1.0 eq) in dry THF at 0 °C, slowly add LiAlH4 (2.0 eq). Stir the mixture at room temperature for 2 hours. Quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting suspension and concentrate the filtrate to obtain the crude γ-amino alcohol.

  • Cyclization: To a solution of the crude γ-amino alcohol (1.0 eq) in THF, add TsCl (1.1 eq) and powdered KOH (3.0 eq). Reflux the mixture for 6 hours. After cooling, filter the reaction mixture and concentrate the filtrate. The residue is purified by column chromatography on silica gel to afford the desired 2-phenyl-N-tosylazetidine.

Regio- and Diastereoselective Synthesis from Oxiranes

An alternative and efficient strategy for constructing 2-arylazetidines involves the intramolecular ring-opening of appropriately substituted oxiranes.[5][6] This method provides a high degree of regio- and diastereoselectivity, leading to the formation of the four-membered ring in preference to the thermodynamically more stable five-membered ring.[5]

The key step in this synthesis is the base-mediated cyclization of an N-benzyl-N-(oxiran-2-ylmethyl)amine derivative. The choice of base is critical for achieving the desired regioselectivity.[6]

Workflow for Synthesis of 2-Arylazetidines from Oxiranes:

G cluster_0 Step 1: Synthesis of Key Intermediate cluster_1 Step 2: Regio- and Diastereoselective Cyclization A N-Substituted Benzylamine C N-Benzyl-N-(oxiran-2-ylmethyl)amine A->C B Epichlorohydrin B->C E trans-3-(Hydroxymethyl)-2-arylazetidine C->E Intramolecular Ring Opening D Superbase (e.g., LiDA-KOR) D->E

Caption: Synthesis of 2-arylazetidines via oxirane ring-opening.

Table 2: Comparison of Yields for the Synthesis of 2-Arylazetidines from Oxiranes [5]

EntryR1R2R3Yield of Azetidine (%)
1HHMe75
2HHEt72
3PrHMe68
4PhHMe65
5HMeMe70

Experimental Protocol: Synthesis of 1-Methyl-2-phenyl-azetidine-3-yl)methanol [5][6]

  • Synthesis of N-Benzyl-N-methyl-1-(oxiran-2-yl)methanamine: To a solution of N-methylbenzylamine (30.0 mmol) in a suitable solvent, add epichlorohydrin (30.0 mmol). Stir the reaction mixture at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the title compound.[5][6]

  • Cyclization: To a solution of N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine (0.5 mmol) in dry THF at -78 °C, add a pre-mixed solution of lithium diisopropylamide and potassium tert-butoxide (LiDA-KOR superbase) (3.0 eq). Stir the reaction mixture at -78 °C for 1 hour. Quench the reaction with saturated aqueous NH4Cl and extract the product with ethyl acetate. The combined organic layers are dried over Na2SO4 and concentrated. The residue is purified by column chromatography to give the desired (1-methyl-2-phenyl-azetidin-3-yl)methanol.[5][6]

II. Comparative Biological Activities of 2-Arylazetidines

The 2-arylazetidine scaffold is present in a variety of biologically active molecules, demonstrating a broad range of pharmacological activities.[3][7][8] This section provides a comparative overview of the biological effects of these compounds.

While a comprehensive meta-analysis with extensive quantitative data is beyond the scope of this guide, the following table summarizes the reported biological activities of representative 2-arylazetidine derivatives.

Table 3: Overview of Biological Activities of 2-Arylazetidine Derivatives

Compound ClassBiological Target/ActivityRepresentative ExamplesReference
2-AzetidinonesAntibacterial, Antifungal, Anti-inflammatoryPenicillins, Cephalosporins[8][9]
N-Aryl-2-cyanoazetidinesAnionic ring-closure precursors-[5][6]
2-Aryl-N-sulfonylazetidinesThrombin inhibitors, Protein kinase C inhibitors-[3]
Azetidine-modified quinolonesAntibacterial (MRSA)-[10]

Illustrative Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis by β-Lactam Antibiotics

Many 2-azetidinone derivatives, a subset of 2-arylazetidines, function as β-lactam antibiotics. Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in the biosynthesis of the bacterial cell wall.

G A Bacterial Cell Wall Precursors C Cell Wall Synthesis A->C Catalyzed by B Penicillin-Binding Proteins (PBPs) B->C D Bacterial Cell Lysis C->D Inhibition leads to E 2-Azetidinone (β-Lactam) E->B Inhibits

Caption: Mechanism of action of 2-azetidinone antibiotics.

III. Conclusion and Future Directions

The 2-arylazetidine scaffold continues to be a valuable asset in the field of drug discovery. The synthetic methodologies outlined in this guide, particularly the stereoselective imino-aldol reaction and the regio- and diastereoselective cyclization of oxiranes, provide efficient and versatile routes to this important class of molecules. The diverse biological activities exhibited by 2-arylazetidine derivatives underscore their potential for the development of novel therapeutics.

Future research in this area should focus on the development of more sustainable and scalable synthetic methods. Furthermore, a deeper exploration of the structure-activity relationships of 2-arylazetidines against a wider range of biological targets will be crucial for unlocking the full therapeutic potential of this remarkable scaffold. The application of computational methods for the rational design of novel 2-arylazetidine-based drugs is also a promising avenue for future investigation.

IV. References

  • Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction. Organic & Biomolecular Chemistry. [Link]

  • Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction - Organic & Biomolecular Chemistry (RSC Publishing). Organic & Biomolecular Chemistry. [Link]

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes†. PMC. [Link]

  • Stereo- and Enantioselective Addition of Organolithiums to 2-Oxazolinylazetidines as a Synthetic Route to 2-Acylazetidines. PMC. [Link]

  • Stereoselective Construction of Highly Functionalized Azetidines via a [2 + 2]-Cycloaddition. Organic Letters. [Link]

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. [Link]

  • A REVIEW ON 2-AZETEDINONES. PharmaTutor. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. [Link]

  • 2-Azetidinone--a new profile of various pharmacological activities. PubMed. [Link]

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. MDPI. [Link]

  • Preparation of 2‐substituted azetidines via C−H arylation. ResearchGate. [Link]

  • Synthesis and Biological Significance of Some 2-Azetidinone Derivatives. Oriental Journal of Chemistry. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. PMC. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Regioselective functionalization of 2-arylazetidines: evaluating the ortho-directing ability of the azetidinyl ring and the α-directing ability of the N-substituent. PubMed. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(2-Bromophenyl)azetidine Hydrochloride

[1]

Executive Summary & Scientific Rationale

As researchers, we often handle intermediate scaffolds like 2-(2-Bromophenyl)azetidine Hydrochloride —a strained, halogenated bicyclic amine salt.[] Proper disposal is not merely a regulatory checkbox; it is a critical control point in laboratory safety.

The disposal protocol for this compound is dictated by three chemical functionalities:

  • The Azetidine Ring: A four-membered nitrogen heterocycle with significant ring strain (~26 kcal/mol). While kinetically stable in salt form, the free base is reactive and potentially alkylating.

  • The Aryl Bromide: Classifies this material as Halogenated Organic Waste , requiring specific incineration protocols to prevent the formation of corrosive hydrobromic acid or brominated dioxins during thermal destruction.

  • The Hydrochloride Salt: Imparts acidity and hygroscopicity, necessitating moisture-proof containment to prevent caking and container degradation.

Core Directive: Due to the potential biological activity of azetidine derivatives and the halogen content, Zero Discharge to sanitary sewers is the only acceptable standard. All material must be routed through a licensed hazardous waste management facility.

Hazard Identification & Pre-requisites

Before initiating disposal, validate your safety posture. Treat this compound as a Skin/Eye Irritant and potentially Acute Toxicant (Oral/Dermal) based on structure-activity relationships (SAR) with analogous halogenated amines.[]

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationRationale
Hand Protection Nitrile Gloves (Min 0.11mm)Provides barrier against organic salts; double-glove if dissolving in penetrative solvents (e.g., DMSO/DCM).[]
Eye Protection Chemical Safety GogglesPrevents corneal damage from acidic dust or splashes.
Respiratory N95 or P100 (if solid)Essential if handling fine powder outside a fume hood.
Body Lab Coat (Buttoned)Standard dermal protection.

Waste Characterization & Segregation

Correct classification ensures the waste is sent to the appropriate incineration stream.

  • Waste Code (RCRA/EPA Equivalent): Generally falls under D002 (Corrosivity, if pH < 2 in solution) or non-specific Halogenated Organic Waste .[]

  • Segregation Rule: Do NOT mix with strong oxidizers (e.g., nitric acid, permanganates) or strong bases (liberates the volatile/reactive free amine).[]

Chemical Compatibility Table
Material StateCompatible StorageIncompatible Storage
Solid Salt HDPE, Polypropylene, GlassAluminum, Carbon Steel (corrosion risk)
Liquid Solution Glass, Teflon (PTFE), HDPENylon, PVC (if solvent is aggressive)

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Preferred)

Use this workflow for expired reagents, spill cleanup solids, or failed reaction cakes.[]

  • Containment: Transfer the solid material into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "2-(2-Bromophenyl)azetidine HCl" (95%), "Inert Absorbent" (5% - if applicable).[]

    • Hazard Checkboxes: [x] Toxic, [x] Irritant.[]

  • Secondary Containment: Place the sealed jar into a clear polyethylene bag (zip-lock) to contain any potential dust leakage.

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.

Protocol B: Liquid Waste Disposal

Use this workflow for mother liquors or dissolved samples.[]

  • Solvent Assessment: Determine the primary solvent.

    • If Halogenated (e.g., DCM, Chloroform): Use the Halogenated Waste carboy.

    • If Non-Halogenated (e.g., Methanol, Ethyl Acetate):[] You must still default to the Halogenated Waste carboy because the solute (the azetidine) contains Bromine.

    • Critical Note: Introducing halogenated solutes into non-halogenated waste streams can result in heavy fines from disposal vendors, as it contaminates fuel-blending streams.[]

  • Transfer: Pour carefully using a funnel in a fume hood. Avoid splashing.

  • Rinsing: Rinse the original vessel twice with a minimal amount of compatible solvent and add rinsate to the waste carboy.

  • Log Entry: Record the addition on the waste container's log sheet.

Protocol C: Empty Container Management
  • Triple Rinse: Rinse the empty reagent bottle three times with a solvent capable of dissolving the salt (e.g., Methanol or Water).

  • Rinsate Disposal: Dispose of the rinsate as Liquid Halogenated Waste (see Protocol B).

  • Defacing: Cross out the original label and mark "EMPTY."

  • Glass Disposal: Discard the clean, dry bottle in the laboratory glass waste box (not general trash).

Operational Decision Logic (Visualization)

The following diagram outlines the decision-making process for disposing of 2-(2-Bromophenyl)azetidine HCl to ensure compliance and safety.

DisposalWorkflowStartStart: Waste Identification2-(2-Bromophenyl)azetidine HClStateCheckPhysical State?Start->StateCheckSolidPathSolid WasteStateCheck->SolidPathPowder/CrystalsLiquidPathLiquid/SolutionStateCheck->LiquidPathDissolvedSolidContContainer: Wide-mouth HDPE JarSolidPath->SolidContLiquidSegSolvent Check:Contains Halogens?LiquidPath->LiquidSegLabelingLabeling:Name, CAS (if known), Hazard: Irritant/ToxicSolidCont->LabelingHaloStreamStream: Halogenated Organic WasteLiquidSeg->HaloStreamYes (e.g., DCM)NonHaloStreamStream: Non-Halogenated SolventLiquidSeg->NonHaloStreamNo (e.g., MeOH)HaloStream->LabelingForceHaloCRITICAL: Solute contains Bromine.Must divert to Halogenated Stream.NonHaloStream->ForceHaloForceHalo->HaloStreamStorageStore in Satellite Accumulation Area(Secondary Containment)Labeling->StorageVendorFinal Disposal:High-Temp IncinerationStorage->Vendor

Caption: Decision tree for segregating 2-(2-Bromophenyl)azetidine HCl waste. Note the critical diversion of non-halogenated solvents to the halogenated stream due to the brominated solute.[]

Emergency Procedures

In the event of a spill during the disposal process:

  • Solid Spill:

    • Do not dry sweep (generates dust).

    • Cover with a wet paper towel or inert absorbent (vermiculite).

    • Scoop into a waste jar.

    • Clean area with soap and water; test pH of surface to ensure acid residue is removed.

  • Skin Contact:

    • Immediately brush off loose powder.

    • Flush with water for 15 minutes.[2][3][4][5][6]

    • Seek medical attention if irritation persists (azetidines can be sensitizers).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators. EPA.gov. [Link]

  • PubChem. (n.d.). Compound Summary: Azetidine Hydrochloride.[7] National Library of Medicine. [Link][]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link][]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-Bromophenyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(2-Bromophenyl)azetidine Hydrochloride was found in the available literature. The following guidance is synthesized from an expert analysis of its structural components: the reactive azetidine ring, the halogenated bromophenyl group, and its nature as a hydrochloride salt. This compound must be treated as potentially hazardous and handled with the utmost care in a controlled laboratory environment.

Hazard Assessment: A Synthesis of Structural Risks

To determine the appropriate level of personal protection, we must first understand the potential hazards derived from the molecule's distinct chemical features. The risk profile of 2-(2-Bromophenyl)azetidine Hydrochloride is a composite of three primary structural alerts:

  • The Azetidine Moiety: This four-membered nitrogen-containing heterocycle is characterized by significant ring strain (approx. 25.4 kcal/mol).[1] This strain makes the ring susceptible to nucleophilic attack and ring-opening reactions, driving its reactivity.[2][3][4] Azetidine-containing compounds can be harmful if inhaled and may cause irritation.[5][6]

  • The 2-Bromophenyl Group: The presence of a halogenated aromatic ring suggests potential toxicity and irritant properties. Structurally related compounds, such as 2-Bromophenylhydrazine hydrochloride, are classified as causing severe skin burns and eye damage.[7][8] Halogenated organic compounds also require specific disposal protocols to prevent environmental contamination.[9]

  • The Hydrochloride Salt: As a solid, this compound presents a risk of aerosolization and inhalation of fine dust particles. Hydrochloride salts can be hygroscopic and may possess corrosive or irritant properties.[2][7] The salt form generally enhances water solubility, which can facilitate absorption through the skin.[10]

Based on this analysis, 2-(2-Bromophenyl)azetidine Hydrochloride should be handled as a substance that is potentially corrosive to skin and eyes, an irritant to the respiratory tract, and harmful if swallowed, inhaled, or absorbed through the skin.

The Hierarchy of Controls: A Foundation for Safety

Before detailing specific PPE, it is critical to ground our safety protocol in the established hierarchy of controls. PPE is the final line of defense, employed after higher-level controls have been implemented.

  • Engineering Controls: These are the most effective measures. Always handle 2-(2-Bromophenyl)azetidine Hydrochloride within a properly functioning, certified chemical fume hood to control airborne dust and vapors.[5]

  • Administrative Controls: Establish clear Standard Operating Procedures (SOPs), provide thorough training for all personnel, and restrict access to authorized users only. Ensure work areas are clearly demarcated.

  • Personal Protective Equipment (PPE): The equipment detailed below is mandatory even when engineering and administrative controls are in place.

Core PPE Requirements: A Detailed Protocol

The following PPE is required for all handling operations involving 2-(2-Bromophenyl)azetidine Hydrochloride. The rationale for each selection is based on the compound's synthesized hazard profile.

Summary of Mandatory Personal Protective Equipment
PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved respirator with combination organic vapor/acid gas/particulate (P100) filters.Required if handling outside a fume hood or if aerosolization is likely. Protects against inhalation of fine powder and potential vapors from the brominated aromatic and azetidine rings.[6][8][11]
Eye and Face Protection Snugly fitting chemical splash goggles and a full-face shield.Protects against splashes and airborne dust. The hydrochloride salt and bromophenyl group suggest a high potential for severe eye irritation or damage.[7][8] A face shield offers a broader barrier of protection.[12]
Hand Protection Double-gloving with chemical-resistant nitrile gloves (minimum thickness of 4 mil for the outer glove).Prevents direct skin contact. Nitrile is a good general-purpose choice for protection against a variety of organic compounds.[5] Double-gloving minimizes the risk of exposure from a single glove failure and allows for safe removal of the contaminated outer layer.[13]
Body Protection Chemical-resistant laboratory coat with long sleeves and tight-fitting cuffs. A disposable, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is recommended for larger quantities.[6]Protects against contamination of personal clothing and minimizes skin exposure.[5] Tight cuffs prevent dust from entering sleeves.
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from potential spills.[6]

Operational and Disposal Plans

A structured workflow is essential to ensure safety at every stage of handling.

Procedural Workflow for Handling

The following diagram outlines the critical decision points and procedural flow for safely handling 2-(2-Bromophenyl)azetidine Hydrochloride.

PPE Selection & Handling Workflow cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Handling cluster_post Post-Handling & Disposal start Start: Retrieve Compound assess_risk Assess Task-Specific Risks (e.g., weighing, dissolution) start->assess_risk fume_hood_check Fume Hood Available & Certified? assess_risk->fume_hood_check don_base_ppe Don Lab Coat, Inner Gloves, Safety Goggles fume_hood_check->don_base_ppe  Yes don_respirator Don NIOSH-Approved Respirator & Face Shield fume_hood_check->don_respirator No don_full_ppe Don Outer Gloves & Face Shield don_base_ppe->don_full_ppe handle_with_resp Perform Handling with Respiratory Protection don_respirator->handle_with_resp handle_in_hood Perform Handling in Chemical Fume Hood don_full_ppe->handle_in_hood decontaminate Decontaminate Work Area & Equipment handle_in_hood->decontaminate handle_with_resp->decontaminate doff_ppe Doff PPE in Correct Order (Outer -> Inner) decontaminate->doff_ppe waste Segregate Waste: 1. Contaminated PPE 2. Halogenated Chemical Waste doff_ppe->waste end End: Wash Hands Thoroughly waste->end

Caption: Decision workflow for PPE selection and procedural steps.

Step-by-Step Handling Protocol
  • Pre-Handling:

    • Consult this guide and any available institutional SOPs.

    • Ensure the chemical fume hood is operational and the safety shower/eyewash station is accessible.

    • Assemble all necessary equipment (spatulas, weigh boats, solvents) inside the fume hood to minimize traffic in and out of the controlled area.

    • Don all required PPE as outlined in the table and workflow diagram above.

  • During Handling:

    • Handle the solid compound carefully to minimize dust generation.[7] Use tools like spatulas for transfers.

    • Keep the container tightly sealed when not in use.[7]

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

    • Work with the fume hood sash at the lowest practical height.

  • Post-Handling & Decontamination:

    • Thoroughly decontaminate the work surface and any non-disposable equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Remove the outer pair of gloves while still in the fume hood and dispose of them in the designated hazardous waste container.

    • Remove remaining PPE after leaving the immediate work area, following the proper doffing sequence to avoid self-contamination.

    • Wash hands thoroughly with soap and water.[14]

Disposal Plan

Proper disposal is critical for halogenated organic compounds.

  • Waste Chemical: Collect all unused or waste 2-(2-Bromophenyl)azetidine Hydrochloride and any solutions containing it in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[9][15]

  • Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., gloves, weigh boats, absorbent pads, disposable gowns) must be collected in a separate, clearly labeled hazardous waste container.[5][6]

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations. Consult with your institution's Environmental Health & Safety (EH&S) department for specific procedures.[9]

Emergency Procedures: Immediate Actions

In the event of an exposure or spill, immediate and correct action is paramount.

Personnel Exposure
Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][14][16]
Skin Contact Immediately flush the affected skin with large amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Use an emergency safety shower for large-area contact. Seek immediate medical attention.[7][14][16]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for emergency medical services.[8][14]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]
Spill Response
  • Small Spill (contained within a fume hood):

    • Ensure appropriate PPE is worn, including respiratory protection if not already in use.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels as the primary absorbent.[16]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the area thoroughly.

  • Large Spill (outside of a fume hood):

    • Immediately alert all personnel in the area and evacuate the laboratory.

    • Secure the area and prevent re-entry.

    • If there is an immediate threat of fire or the spill is uncontained, call 911.[14]

    • Contact your institution's EH&S or emergency response team for cleanup. Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.[14]

References

  • Halogenated Solvents. (n.d.). Washington State University, Environmental Health & Safety. Retrieved from [Link]

  • What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response. Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing. Retrieved from [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017, September 27). RSC Publishing. Retrieved from [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Bromine water - disposal. (2008, October 20). #1 Science Forum For Lab Technicians. Retrieved from [Link]

  • Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University, Environmental Health and Safety. Retrieved from [Link]

  • What to do in a chemical emergency. (2024, October 10). GOV.UK. Retrieved from [Link]

  • Hydrocarbon Toxicity Treatment & Management. (2025, March 27). Medscape. Retrieved from [Link]

  • AM-2092 - Safety Data Sheet. (2023, January 2). Anichem. Retrieved from [Link]

  • What to Do in a Chemical Emergency. (2024, April 10). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • Processing bromine containing waste streams. (n.d.). ICL-IP Terneuzen. Retrieved from [Link]

  • Removal of Bromine from Polymer Blends... (2023, January 31). MDPI. Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December). Pharmacy Purchasing & Products. Retrieved from [Link]

  • Safe handling of hazardous drugs. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.